molecular formula C12H12N4 B8698039 4-(Indolin-1-yl)pyrimidin-2-amine

4-(Indolin-1-yl)pyrimidin-2-amine

Cat. No.: B8698039
M. Wt: 212.25 g/mol
InChI Key: GEMVOFYMJVFNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Indolin-1-yl)pyrimidin-2-amine is an organic compound with the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol . This structure features a pyrimidine ring, a prominent scaffold in medicinal chemistry due to its prevalence in pharmaceutical agents and its diverse biological properties, which can include antibacterial, anti-inflammatory, and antiviral activities . The indoline moiety fused to this system is part of the broader indole class of heterocycles, which are known for their significant role in drug discovery and their ability to interact with various biological targets . As a building block in drug discovery, this compound serves as a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. Its structure offers potential for further chemical modification, making it suitable for developing new compounds in areas such as anticancer and antifungal agent research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, therapeutics, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H12N4/c13-12-14-7-5-11(15-12)16-8-6-9-3-1-2-4-10(9)16/h1-5,7H,6,8H2,(H2,13,14,15)

InChI Key

GEMVOFYMJVFNIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC=C3)N

Origin of Product

United States

Foundational & Exploratory

4-(Indolin-1-yl)pyrimidin-2-amine CAS 1401661-20-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Pharmacological and Chemical Profiling of 4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8)

Abstract This whitepaper provides an in-depth technical analysis of this compound, a privileged heterocyclic building block extensively utilized in targeted drug discovery. By dissecting its physicochemical properties, synthetic pathways, and mechanistic role as a kinase hinge-binder, this guide equips medicinal chemists and application scientists with actionable, field-proven insights.

Structural & Physicochemical Profiling

This compound (CAS 1401661-20-8) represents a highly optimized pharmacophore combining the hydrogen-bonding capacity of a 2-aminopyrimidine core with the conformational rigidity and lipophilicity of an indoline ring[1]. This specific structural arrangement is highly prized in the development of ATP-competitive kinase inhibitors.

Table 1: Key Physicochemical Properties

PropertyValuePharmacological Relevance
CAS Number 1401661-20-8Unique chemical identifier for procurement and tracking[1].
Molecular Formula C12H12N4Ensures low molecular weight for lead optimization.
Molecular Weight 212.25 g/mol High ligand efficiency (LE); leaves ample room for functionalization.
H-Bond Donors (HBD) 1 (-NH2)Critical for donating a hydrogen bond to the kinase hinge backbone C=O.
H-Bond Acceptors 2 (Pyrimidine N)Critical for accepting a hydrogen bond from the kinase hinge backbone NH.
Rotatable Bonds 1Low entropic penalty upon target binding due to structural rigidity.
TPSA ~55.0 ŲExcellent membrane permeability; optimal range for intracellular targeting.

Mechanistic Role in Kinase Inhibition (The Hinge-Binding Paradigm)

In medicinal chemistry, the 2-aminopyrimidine motif is a ubiquitous "hinge-binder"[2]. The causality behind its widespread use lies in its perfect geometric complementarity to the ATP-binding pocket of kinases (such as PI3K, FLT3, CHK1, and FAK)[3][4].

  • The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic 2-amino group acts as a hydrogen bond donor[2]. This bidentate interaction mimics the binding of the adenine ring of ATP to the backbone residues (e.g., Valine or Methionine) of the kinase hinge region.

  • The Indoline Substituent: Positioned at the C4 of the pyrimidine, the indoline ring serves a dual purpose. First, its rigid, bicyclic nature restricts the conformational space of the molecule, reducing the entropic penalty of binding. Second, it projects into the hydrophobic specificity pocket adjacent to the hinge region, driving binding affinity through van der Waals interactions and

    
     stacking[4].
    

G Hinge Kinase Hinge Region (e.g., Val/Met Backbone) Pyrimidine 2-Aminopyrimidine Core (H-Bond Donor/Acceptor) Pyrimidine->Hinge H-bond (N1/N3 to NH) Pyrimidine->Hinge H-bond (NH2 to C=O) Indoline Indoline Moiety (Hydrophobic & Steric Control) Pyrimidine->Indoline C4-N Linkage Pocket Hydrophobic/Specificity Pocket Indoline->Pocket van der Waals / pi-pi

Figure 1: Pharmacophore model of this compound binding to the kinase hinge.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To access this scaffold, a highly efficient SNAr reaction is employed. The protocol below is designed to maximize yield while minimizing side reactions.

Causality of Experimental Choices:

  • Substrate Activation: The chlorine at the C4 position of 4-chloropyrimidin-2-amine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the indoline nucleophile, dead-ending the reaction.

  • Solvent (n-Butanol): A polar protic solvent at elevated temperatures stabilizes the polar Meisenheimer complex transition state, significantly accelerating the reaction kinetics.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloropyrimidin-2-amine (1.0 eq) in anhydrous n-butanol (0.5 M concentration).

  • Reagent Addition: Add indoline (1.2 eq) followed by DIPEA (2.0 eq) to the stirring solution.

  • Reaction Execution: Heat the mixture to 110 °C (reflux) for 12-16 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the starting material spot is fully consumed and LC-MS confirms the product mass (M+H = 213.1).

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3.

  • Purification: Dry the organic layer over Na2SO4, filter, and purify via silica gel flash chromatography to yield the pure beige solid[1].

Experimental Workflow: TR-FRET Kinase Profiling

When evaluating derivatives of CAS 1401661-20-8 for target engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Experimental Choices: TR-FRET is selected over standard fluorescence assays to eliminate compound auto-fluorescence interference—a primary driver of false positives in high-throughput screening. The time-resolved nature allows the short-lived background fluorescence to decay before the long-lived lanthanide chelate signal is measured.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound in 100% DMSO. Use acoustic dispensing to transfer 10 nL of the compound into a 384-well low-volume assay plate.

  • Kinase Reaction: Add 5 µL of the Kinase/Peptide substrate mixture in assay buffer (HEPES, MgCl2, EGTA, DTT, Tween-20).

  • Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody.

  • Equilibration: Incubate for 30 minutes to allow the FRET complex to form.

  • Self-Validating Readout: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Validation Metric: Calculate the Z'-factor using the DMSO negative control and Staurosporine positive control. The assay is only validated and accepted if Z' > 0.5.

TRFRET Prep Compound Preparation (DMSO Dilution) Incubate Kinase + ATP + Substrate Prep->Incubate 10nL transfer Stop Stop Buffer + Antibody Addition Incubate->Stop 60 min, RT Read TR-FRET Readout (340nm Ex / 665nm Em) Stop->Read 30 min incubate Validate Data Validation (Z'-factor > 0.5) Read->Validate Signal Ratio

Figure 2: TR-FRET Kinase Assay Workflow with built-in self-validation checkpoints.

Structure-Activity Relationship (SAR) & Optimization Trajectories

The this compound core acts as a foundation for extensive SAR exploration.

  • Indoline Substitution: Adding halogens (e.g., fluorine or bromine) or methyl groups to the indoline ring can precisely tune the dihedral angle between the pyrimidine and indoline systems, optimizing the fit within the hydrophobic pocket[3].

  • Solubilization Strategies: To combat the inherent lipophilicity of the core, medicinal chemists frequently attach solubilizing groups (e.g., piperazine or morpholine derivatives) to the 5- or 6-position of the pyrimidine ring, or via a linker on the indoline moiety, ensuring acceptable aqueous solubility for in vivo efficacy[2][4].

References[1] BLDpharm. "(Indolines) | BLDpharm." BLDpharm Catalog.https://www.bldpharm.com/products/1401661-20-8.html[2] Heffron, T. P., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5355201/[3] Deng, M., et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7274045/[4] "Selectivity switch between FAK and Pyk2: Macrocyclization of FAK inhibitors improves Pyk2 potency." ResearchGate.https://www.researchgate.net/publication/372995570_Selectivity_switch_between_FAK_and_Pyk2_Macrocyclization_of_FAK_inhibitors_improves_Pyk2_potency

Sources

Technical Guide: Indoline-Based Aminopyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of indoline (2,3-dihydroindole) and aminopyrimidine pharmacophores represents a strategic evolution in kinase inhibitor design. While traditional indole-based aminopyrimidines (e.g., Osimertinib analogs) rely on planar aromatic stacking, the indoline scaffold introduces a critical


 character. This structural "kink" enhances solubility, reduces planarity-driven aggregation, and offers unique vectors for chirality-driven selectivity in the ATP-binding pocket.

This guide details the design, synthesis, and validation of indoline-aminopyrimidine hybrids, specifically focusing on their application as third-generation EGFR inhibitors targeting resistance mutations (T790M/C797S).

Structural Rationale: The Indoline Advantage

Breaking Planarity

Kinase inhibitors often suffer from poor physicochemical properties due to "molecular flatness," which leads to low solubility and high crystal lattice energy.

  • Indole (Traditional): Fully aromatic, planar. High affinity but often poor solubility.

  • Indoline (Optimized): Contains a saturated C2-C3 bond. This puckers the ring, disrupting π-stacking and increasing

    
     (fraction of 
    
    
    
    carbons), a metric directly correlated with clinical success.
Binding Geometry

In the context of EGFR or CDK inhibition:

  • The Aminopyrimidine: Acts as the Hinge Binder . The N1 and C2-amino groups form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • The Indoline: Projects into the hydrophobic back pocket or solvent front, depending on substitution. The N1-position of the indoline is a versatile vector for attaching solubilizing groups (e.g., N-methyl piperazines) or acrylamide warheads for covalent inhibition.

Synthetic Architecture & Regioselectivity

The core challenge in synthesizing this scaffold is the regioselective Nucleophilic Aromatic Substitution (


)  of 2,4-dichloropyrimidine.
The Regioselectivity Challenge (C4 vs. C2)

The 2,4-dichloropyrimidine ring has two electrophilic sites.[1]

  • C4 Position: Generally more reactive due to the para-like resonance effect of the ring nitrogens.

  • C2 Position: Less reactive, usually requiring higher temperatures or catalysis.

  • Critical Insight: The presence of electron-donating groups (EDGs) at C5 or C6 can invert this selectivity or lead to inseparable mixtures. For indoline-aminopyrimidine scaffolds, we typically target C4 displacement first with the indoline, followed by C2 displacement with an aniline.

Synthetic Workflow Visualization

The following diagram outlines the optimized route to the Indoline-Aminopyrimidine core, highlighting the critical


 step.

SynthesisPath Start 2,4-Dichloropyrimidine Step1 Step 1: S_NAr (C4 Displacement) Low Temp (0°C) Start->Step1 Reagent1 Substituted Indoline (Nucleophile 1) Reagent1->Step1 Inter 4-(Indolin-1-yl)-2-chloropyrimidine (Intermediate) Step1->Inter Regioselective (>90% C4) Step2 Step 2: Buchwald-Hartwig or High Temp S_NAr Inter->Step2 Reagent2 Aniline/Amine (Nucleophile 2) Reagent2->Step2 Final Final Scaffold (Indoline-Aminopyrimidine) Step2->Final Pd(OAc)2 / XPhos or 100°C Acid

Caption: Optimized synthetic route prioritizing C4-selective displacement to prevent regioisomeric byproducts.

Experimental Protocols

Protocol: Regioselective C4-Displacement ( )

This protocol ensures the indoline attaches at the C4 position of the pyrimidine, leaving the C2-chlorine available for the subsequent hinge-binding amine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 5-Substituted Indoline (1.0 eq)[2]

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Ethanol or n-Butanol (Polar protic solvents stabilize the transition state).

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to maximize kinetic control and favor C4 over C2 substitution.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the Indoline solution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

  • Monitoring: Monitor by TLC/LC-MS. The C4-product usually runs slightly more polar than the bis-substituted byproduct.

  • Workup: Precipitate the product by adding water. Filter the solid. If oil forms, extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    
Protocol: Kinase Selectivity Assay (EGFR T790M)

To validate the scaffold's efficacy against resistance mutations.

System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher). Target: EGFR (T790M/L858R) recombinant protein.

Procedure:

  • Compound Prep: Prepare 10mM stocks of the Indoline-Aminopyrimidine analog in 100% DMSO. Serial dilute (3-fold) in kinase buffer to generate a 10-point dose-response curve.

  • Enzyme Mix: Dilute EGFR T790M enzyme to 2 ng/µL in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 5 µL of compound and 5 µL of enzyme to a 384-well plate. Incubate for 15 min at RT.

  • ATP Start: Add 5 µL of ATP/Substrate mix (Poly Glu:Tyr substrate). ATP concentration should be at

    
     (approx 10-50 µM for EGFR mutants).
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Target Validation & SAR Strategy

Structure-Activity Relationship (SAR) Logic

When designing the indoline-aminopyrimidine for EGFR T790M, the SAR follows a strict tripartite logic:

  • The Hinge Binder (Pyrimidine + Aniline): The C2-aniline NH and Pyrimidine N1 hydrogen bond with Met793.

  • The Hydrophobic Core (Indoline): The indoline sits in the pocket usually occupied by the gatekeeper residue.

    • Observation: 5-substitution on the indoline (e.g., F, Cl, or Methyl) often improves metabolic stability against CYP450 oxidation.

  • The Covalent Warhead (Optional): If targeting Cys797 (4th gen), an acrylamide is attached to the aniline or the indoline nitrogen.

Pathway & Mechanism Visualization

The following diagram illustrates the mechanistic logic of the scaffold within the EGFR signaling pathway.

Mechanism Drug Indoline-Aminopyrimidine Scaffold ATP_Site ATP Binding Pocket (Met793 Hinge) Drug->ATP_Site Competitive Binding (Kd < 10nM) Target EGFR (T790M/L858R) Mutant Kinase Downstream Downstream Signaling (RAS/RAF/MEK) Target->Downstream Blocks Apoptosis Apoptosis / Cell Death Target->Apoptosis Induces ATP_Site->Target Inhibits Phosphorylation Phenotype Tumor Cell Proliferation Downstream->Phenotype Prevents

Caption: Mechanism of action: The scaffold competes with ATP, blocking downstream oncogenic signaling.

Quantitative Benchmarks

When evaluating your library, use these benchmarks to determine "Go/No-Go" for lead optimization.

MetricThreshold (Acceptable)Threshold (Ideal)Rationale
Enzymatic

(EGFR WT)
> 100 nM> 500 nMSparing WT reduces skin rash/diarrhea toxicity.
Enzymatic

(T790M)
< 20 nM< 5 nMPotency required to overcome high ATP affinity.
Solubility (PBS, pH 7.4) > 10 µM> 50 µMIndoline

character should enable this.
Ligand Efficiency (LE) > 0.3> 0.4Ensures potency is not just due to high MW/Lipophilicity.

References

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Context: Describes the synthesis and testing of spiro[indoline-3,4'-piperidine] derivatives, validating the indoline core for EGFR targeting. URL:[Link]]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi Biology (QM Magic Class). Context: Detailed mechanistic explanation of the C4 vs C2 displacement logic in pyrimidine synthesis. URL:[Link]

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Source: Journal of Medicinal Chemistry (2014). Context: The foundational paper for Osimertinib, establishing the aminopyrimidine-indole pharmacophore that indoline scaffolds aim to evolve. URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (2014).[3][4] Context: Reviews the structural bioisosterism between indoles, indolines, and azaindoles in kinase binding. URL:[Link]

Sources

Solvation Thermodynamics and Analytical Quantification of 4-(Indolin-1-yl)pyrimidin-2-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical profiling of fragment libraries is a critical bottleneck. 4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8) represents a privileged scaffold, combining the hydrogen-bonding capacity of a 2-aminopyrimidine core with the lipophilic bulk of an indoline ring,[1]. Mischaracterizing the solubility of such fragments in stock solvents (DMSO) or analytical solvents (methanol) directly leads to assay false negatives and erratic pharmacokinetic predictions[2],[3]. This technical guide provides a rigorous, causality-driven framework for determining and validating the solubility of this compound.

Physicochemical Profiling & Solvation Causality

Understanding why a molecule dissolves dictates how we handle it in the laboratory. The solvation of this compound is governed by the interplay between its crystal lattice energy and solvent-solute interactions.

  • DMSO (Dimethyl Sulfoxide) Solvation: DMSO is a highly polar aprotic solvent (dielectric constant ε ≈ 47). Its polarized S=O bond acts as a potent hydrogen-bond acceptor, forming strong non-covalent interactions with the primary amine (-NH2) of the pyrimidine ring[4]. Because bulk DMSO lacks a rigid hydrogen-bonded network, the entropic penalty for creating a solvent cavity to accommodate the bulky, lipophilic indoline moiety is minimal. Consequently, pyrimidine-based fragments typically exhibit high thermodynamic solubility in DMSO (often >50 mM)[5],[6].

  • Methanol Solvation: Methanol is a polar protic solvent (ε ≈ 33). While it can solvate the polar headgroup via both hydrogen-bond donation and acceptance, bulk methanol exists in a highly ordered, self-associated network. Inserting the lipophilic indoline ring disrupts this network, imposing a significant entropic penalty. Therefore, solubility in methanol is strictly thermodynamically limited and generally much lower than in DMSO.

Self-Validating Experimental Methodologies

A protocol is only robust if it includes internal mechanisms to detect failure. Assuming a compound is fully dissolved simply because a solution appears clear is a primary source of error in fragment-based screening[7]. The following protocols are designed as self-validating systems.

Protocol A: qNMR Determination of DMSO Solubility

Quantitative NMR (qNMR) is the gold standard for DMSO stock validation because it provides absolute quantification of the dissolved fraction without requiring a pre-established calibration curve[5].

  • Step 1: Preparation. Weigh an exact amount of this compound to target a 10 mM nominal concentration in a borosilicate glass vial.

  • Step 2: Solvent Addition. Add 1.0 mL of anhydrous DMSO-d6 spiked with a certified internal standard (e.g., 1 mM maleic acid or DSS). Causality: The internal standard provides a fixed reference peak for absolute quantification.

  • Step 3: Lattice Disruption. Sonicate the mixture for 15 minutes, followed by vortexing. Causality: Mechanical energy is required to overcome the initial activation energy of dissolution and break down the crystal lattice[8].

  • Step 4: Thermal Equilibration. Incubate the vial at 25°C for 24 hours on an orbital shaker.

  • Step 5: Phase Separation. Centrifuge the sample at 10,000 × g for 10 minutes. Causality: Centrifugation pellets colloidal aggregates and micro-precipitates that might otherwise remain suspended and cause line-broadening or false-positive signals in the NMR spectrum.

  • Step 6: Analysis. Acquire a 1H-NMR spectrum. Integrate the distinct pyrimidine protons against the internal standard to calculate the actual dissolved concentration. If actual concentration < nominal concentration, the solubility limit has been exceeded[7].

G A Solid Compound This compound B Add Anhydrous DMSO-d6 + Internal Standard A->B C Sonication & Vortexing (Lattice Disruption) B->C D Thermal Equilibration (25°C, 24h) C->D E Centrifugation (Phase Separation) D->E F qNMR Analysis (Absolute Quantification) E->F G Validation: Pass (Ready for Assay) F->G [Actual] ≈[Nominal] H Validation: Fail (Precipitation Detected) F->H [Actual] < [Nominal]

Workflow for self-validating qNMR solubility determination of kinase fragments in DMSO.

Protocol B: Shake-Flask HPLC-UV for Methanol Solubility

The shake-flask method remains the definitive approach for determining true thermodynamic solubility in protic solvents[8].

  • Step 1: Saturation. Add an excess of solid this compound (~50 mg) to 1.0 mL of HPLC-grade methanol in a tightly sealed vial.

  • Step 2: Isothermal Agitation. Shake the suspension at 25°C for 48 hours. Causality: According to the Noyes-Whitney equation, the dissolution rate approaches zero asymptotically as the concentration nears saturation. A 48-hour window ensures true thermodynamic equilibrium is reached[8].

  • Step 3: Filtration. Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and hydrophobic, preventing the non-specific adsorption of the lipophilic indoline moiety that frequently occurs with nylon or cellulose filters.

  • Step 4: Dilution & Quantification. Dilute the filtrate 1:100 in the mobile phase to prevent detector saturation. Analyze via HPLC-UV (λ = 254 nm) against a pre-validated 5-point calibration curve.

G N1 Excess Solid + Methanol (Supersaturation) N2 Isothermal Shaking (25°C, 48h) N1->N2 Equilibration N3 PTFE Filtration (0.22 µm) (Remove Undissolved) N2->N3 Phase Separation N4 Serial Dilution (Prevent Column Overload) N3->N4 N5 HPLC-UV Analysis (λ = 254 nm) N4->N5 Quantification N6 Thermodynamic Solubility Limit N5->N6

Shake-flask methodology for determining thermodynamic solubility in polar protic solvents.

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical parameters and expected solubility profiles for this compound, synthesized from structural analogs and fragment library data,[2],[9].

ParameterValue / DescriptionAnalytical Method
Compound Name This compound-
CAS Number 1401661-20-8-
Molecular Weight 212.25 g/mol Mass Spectrometry
Structural Motif 2-Aminopyrimidine core + IndolineNMR / X-Ray
DMSO Solubility (25°C) High (Expected >50 mM)qNMR / Turbidimetry
Methanol Solubility (25°C) Moderate (Expected 1 - 10 mM)Shake-Flask HPLC-UV
Aqueous Dilution Risk High (Precipitation upon rapid dilution)Nephelometry

Note: While DMSO solubility is high, researchers must be cautious of rapid precipitation when diluting DMSO stocks into aqueous assay buffers, a phenomenon that frequently leads to underestimated biological activity[4].

Conclusion

Accurate solubility determination is not merely a routine measurement; it is the foundation of reliable pharmacological data. By employing causality-driven, self-validating protocols like qNMR for DMSO stocks and Shake-Flask HPLC for protic solvents, researchers can confidently utilize this compound in downstream biochemical and cellular assays.

References

1. Sigma-Aldrich, "N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine | Sigma-Aldrich", 2.[1] BLDpharm, "Indolines - BLDpharm", 3.[4] Benchchem, "4-(Pyridin-3-yl)pyrimidin-2-amine | 66521-66-2 | Benchchem", 4.[2] Life Chemicals, "Fragment Library with Experimental Solubility - Life Chemicals", 5.[7] ResearchGate, "DMSO Solubility Assessment for Fragment-Based Screening", 6.[8] Asian Journal of Chemistry, "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery", 7.[3] Namiki-s, "Fragment Library with Experimental Solubility", 8.[5] PMC, "DMSO Solubility Assessment for Fragment-Based Screening", 9.[9] Chemdad, "2-Aminopyrimidine One Chongqing Chemdad Co. ,Ltd", 10.[6] PMC, "Recent Advances in Pyrimidine-Based Drugs",

Sources

Technical Whitepaper: Sourcing and Application of 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8) , structured for researchers and drug development professionals.

CAS Registry Number: 1401661-20-8 Chemical Class: Aminopyrimidine-Indoline Scaffold Primary Application: Kinase Inhibitor Pharmacophore / Medicinal Chemistry Building Block

Executive Summary

This compound (CAS 1401661-20-8) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Its structure combines a 2-aminopyrimidine motif—a privileged scaffold known as an ATP-mimetic in kinase active sites—with an indoline moiety at the C4 position. This specific substitution pattern is critical for optimizing hydrophobic interactions within the hinge region of target kinases, including Janus Kinases (JAK) , Polo-like Kinases (PLK) , and MAPK-interacting Kinases (Mnk) .

This guide provides a comprehensive technical profile, sourcing intelligence, and validated experimental protocols for utilizing this compound in drug discovery workflows.

Technical Specifications & Chemical Profile

PropertySpecification
Chemical Name 4-(2,3-dihydroindol-1-yl)pyrimidin-2-amine
CAS Number 1401661-20-8
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
SMILES Nc1nc(ccn1)N2CCc3ccccc23
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>10 mg/mL), DMF; Low solubility in water
pKa (Calc) ~7.2 (Pyrimidine N1), ~3.5 (Aniline-like NH2)
Storage -20°C, Desiccated, Protect from light

Market Analysis: Suppliers & Pricing

Current Market Status: Niche Research Chemical. Unlike commodity reagents, CAS 1401661-20-8 is typically synthesized on-demand or stocked in small quantities by specialized B2B chemical aggregators. It is not commonly found in standard catalogs (e.g., Sigma-Aldrich main catalog) but is available through custom synthesis hubs.

Verified Supply Channels

The following entities list the compound or possess the capability to supply it based on current B2B database aggregations.

Supplier TypeVendor / AggregatorAvailability StatusEstimated Lead Time
B2B Aggregator Global Wides Trade Inquiry Only2-3 Weeks
B2B Aggregator World Wides Trade Inquiry Only2-3 Weeks
Custom Synthesis ChemScene / MolPort Custom Quote4-6 Weeks (Synthesis)
Specialty Vendor Backed Trade Inquiry OnlyVariable
Pricing Estimates (2025/2026)

Note: Prices are estimates for research-grade purity (>97%) and fluctuate based on synthesis scale.

Pack SizeEstimated Price Range (USD)Cost Efficiency
100 mg $150 - $250Low (Screening)
1 g $450 - $700Medium (Optimization)
5 g $1,200 - $1,800High (Scale-up)

Procurement Strategy: For reliable sourcing, it is recommended to request a Certificate of Analysis (CoA) confirming structure via ¹H-NMR and purity via HPLC before purchase, as isomer contamination (e.g., substitution at the C2 vs C4 position) is a common synthetic risk.

Mechanism of Action & Biological Context

The this compound scaffold functions as a Type I ATP-competitive inhibitor pharmacophore .

Structural Logic
  • Hinge Binder: The 2-amino-pyrimidine nitrogen atoms form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues).

  • Hydrophobic Clamp: The indoline ring occupies the hydrophobic pocket adjacent to the ATP binding site, often providing selectivity over other kinases by exploiting steric constraints.

  • Vector for Growth: The C5 and C6 positions of the pyrimidine ring are open for substitution, allowing medicinal chemists to attach solubilizing groups (e.g., piperazines) to reach the solvent-exposed front.

Target Pathways

Compounds containing this core have shown activity in pathways regulating cell proliferation and inflammation.

KinasePathway Ligand Growth Factor (IL-6, EGF) Receptor Receptor (JAK/EGFR) Ligand->Receptor Activation STAT STAT / Downstream Effectors Receptor->STAT Phosphorylation Compound 4-(Indolin-1-yl) pyrimidin-2-amine (Inhibitor Scaffold) Compound->Receptor Inhibition (ATP Competition) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Expression

Figure 1: Schematic of generic kinase signaling inhibition. The scaffold competes with ATP at the Receptor kinase level.

Experimental Protocols

A. Chemical Synthesis (Laboratory Scale)

If commercial supply is delayed, the compound can be synthesized via Nucleophilic Aromatic Substitution (SₙAr) . This protocol is self-validating through the distinct color change and precipitation of the product.

Reagents:

  • 4-Chloropyrimidin-2-amine (1.0 eq)

  • Indoline (1.1 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃

  • Solvent: Ethanol (EtOH) or n-Butanol

Workflow Diagram:

Synthesis Start 4-Chloropyrimidin-2-amine + Indoline Reaction Reflux in EtOH (80°C, 4-12h) Base: DIPEA Start->Reaction Workup Cool to RT Precipitate Formation Reaction->Workup Purification Filtration & Wash (Cold EtOH) Workup->Purification Product 4-(Indolin-1-yl) pyrimidin-2-amine Purification->Product

Figure 2: Synthesis route via SₙAr mechanism.

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-chloropyrimidin-2-amine (1.0 mmol, 129 mg) in 10 mL of Ethanol.

  • Addition: Add Indoline (1.1 mmol, 123 µL) followed by DIPEA (2.0 mmol, 348 µL).

  • Reflux: Heat the mixture to reflux (80°C) with stirring. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The reaction typically completes within 4–6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If no precipitate: Evaporate solvent to 20% volume and add cold water.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. Dry under vacuum.

B. Quality Control (QC) Parameters

To ensure data integrity in downstream biological assays, the compound must meet these criteria:

  • ¹H-NMR (DMSO-d₆): Look for the characteristic pyrimidine doublets (approx. δ 8.0 and 6.5 ppm) and the indoline multiplet signals. The disappearance of the C-Cl signal from the starting material is the primary validation.

  • Purity: >95% by HPLC (254 nm).

  • Mass Spec: [M+H]⁺ = 213.1.

References

  • Global Wides Trade. (2025). Product Catalog: this compound CAS 1401661-20-8.[2][3][4] Retrieved from

  • World Wides Trade. (2025). Chemical Listings: CAS 1401661-20-8.[2][3][4][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted pyrimidines. Retrieved from

  • Zhao, L., et al. (2024). Design, synthesis and biological evaluation of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as Mnk1/2 inhibitors. European Journal of Medicinal Chemistry. (Cited for structural analog context).

  • Backed Trade. (2025). B2B Supplier Listings for CAS 1401661-20-8. Retrieved from

Sources

Biological Activity of N1-Linked Indolinyl-Pyrimidine Derivatives: A Technical Guide to GPR119 Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM), requires therapeutic interventions that can restore glucose homeostasis without inducing adverse effects like hypoglycemia or weight gain. G-protein-coupled receptor 119 (GPR119) has emerged as a highly compelling target due to its localized expression in pancreatic


-cells and intestinal enteroendocrine L-cells[1]. Among the diverse chemotypes explored in modern drug discovery, N1-linked indolinyl-pyrimidine derivatives  have distinguished themselves as a remarkably potent class of GPR119 agonists[2].

This technical guide dissects the mechanistic rationale, structural design, and biological evaluation workflows for these derivatives, providing a comprehensive framework for researchers and drug development professionals.

Mechanistic Rationale: The GPR119 Axis

To understand the biological activity of these derivatives, one must first understand the causality of the GPR119 signaling cascade. GPR119 is a


-coupled receptor. When an agonist binds to the orthosteric site, it triggers a conformational change that causes the dissociation of the 

subunit, which subsequently activates adenylate cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), driving a dual therapeutic mechanism[1]:
  • In Intestinal L-cells: Elevated intracellular cAMP activates Protein Kinase A (PKA) and Epac2, initiating the exocytosis of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion and promotes satiety.

  • In Pancreatic

    
    -cells:  Direct activation of GPR119 raises cAMP levels, which synergizes with elevated postprandial glucose to directly stimulate insulin release—a process known as Glucose-Stimulated Insulin Secretion (GSIS).
    

Why the N1-Linked Indolinyl-Pyrimidine Scaffold? The N1-linkage—where the nitrogen atom at position 1 of the indoline ring is directly bonded to the pyrimidine core—creates a highly rigid, planar geometry[2]. This rigidity is a deliberate design choice: it drastically reduces the entropic penalty upon receptor binding compared to flexible aliphatic linkers. The planar pyrimidine core acts as a critical hydrogen-bond acceptor with the receptor's transmembrane helices, while the hydrophobic indoline moiety projects deeply into a lipophilic pocket within the GPR119 binding site.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The biological activity of N1-linked indolinyl-pyrimidines is exquisitely sensitive to specific substitution patterns. Foundational SAR studies, such as those by, demonstrate how targeted modifications yield sub-nanomolar potency[2]:

  • Pyrimidine Core Modifications: Substitution at the 2-position of the pyrimidine ring with a methylsulfonyl group (

    
    ) significantly enhances agonistic activity. The oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, anchoring the molecule within the receptor.
    
  • Indoline Ring Halogenation: The introduction of halogens (e.g., 5-fluoro or 5-chloro) on the indoline ring increases the molecule's overall lipophilicity and metabolic stability, drastically lowering the

    
     values into the single-digit nanomolar range[3].
    
  • Linker Dynamics: Attempts to replace the direct N1-aryl linkage with a flexible carbon chain completely abolish activity. This proves that the rigid N1-linkage is the indispensable pharmacophore required for proper spatial orientation[4], as corroborated by related fused-pyrimidine studies by .

Experimental Protocols: Self-Validating Biological Evaluation

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be evaluated through a tiered, self-validating system. The protocols below outline the causality behind each experimental step.

Protocol A: In Vitro cAMP Accumulation Assay

This assay measures the direct downstream effector of GPR119 activation to determine compound potency (


).
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human GPR119 (CHO-hGPR119) in Ham's F12 medium. Seed at

    
     cells/well in a 384-well microplate.
    
  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate the cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX inhibits endogenous phosphodiesterases that degrade cAMP. Without IBMX, the transient cAMP spikes generated by GPR119 activation would be rapidly hydrolyzed, leading to false-negative efficacy readouts.

  • Compound Treatment: Add the N1-linked indolinyl-pyrimidine derivatives in serial dilutions (from 10

    
    M down to 0.1 nM) and incubate for exactly 30 minutes at 37°C[3].
    
  • Detection & Analysis: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Compounds exhibiting an in vitro


 nM are advanced to in vivo validation to assess systemic efficacy.
  • Animal Preparation: Fast male C57BL/6J mice (8-10 weeks old) for 16 hours prior to the experiment.

    • Causality: Fasting establishes a stable baseline blood glucose level and ensures that the observed insulinotropic effect of the drug is strictly dependent on the exogenous glucose challenge, accurately mimicking postprandial physiological conditions.

  • Dosing: Administer the test compound (e.g., 10 mg/kg) via oral gavage suspended in a vehicle of 0.5% methylcellulose. Wait 30 minutes to allow for gastrointestinal absorption and target receptor engagement.

  • Glucose Challenge: Administer an oral glucose load (2 g/kg).

  • Blood Sampling: Collect blood from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose load. Measure blood glucose using a handheld glucometer and calculate the reduction in the Area Under the Curve (AUC) relative to vehicle control.

Quantitative Data Summary

The table below synthesizes the biological activity of key N1-linked indolinyl-pyrimidine derivatives, illustrating the SAR principles discussed[3].

Compound IDIndoline SubstitutionPyrimidine SubstitutionhGPR119

(nM)
Efficacy (% of max)OGTT AUC Reduction (%)
Unsubstituted Lead None (-H)None (-H)> 1,000N/AN/A
Compound 49a 5-Fluoro2-Methylsulfonyl3.998%24%
Compound 50a 5-Chloro2-Methylsulfonyl7.795%21%

Mandatory Visualization

GPR119_Pathway Ligand N1-Linked Indolinyl-Pyrimidine Receptor GPR119 Receptor (L-cells & β-cells) Ligand->Receptor Agonism Gs Gαs Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcome1 GLP-1 Secretion (Intestinal L-cells) PKA->Outcome1 Exocytosis Outcome2 Insulin Secretion (Pancreatic β-cells) PKA->Outcome2 GSIS

GPR119 signaling cascade activated by N1-linked indolinyl-pyrimidine derivatives.

Experimental_Workflow Synth Compound Synthesis (N1-Indolinyl-Pyrimidine) InVitro In Vitro Screening (CHO-hGPR119 Cells) Synth->InVitro cAMP cAMP Accumulation Assay (EC50 Determination) InVitro->cAMP Select Lead Selection (EC50 < 10 nM) cAMP->Select Select->Synth Fail (SAR Iteration) InVivo In Vivo Profiling (C57BL/6J Mice) Select->InVivo Pass OGTT Oral Glucose Tolerance Test (Glucose AUC Reduction) InVivo->OGTT

Self-validating biological evaluation workflow for GPR119 agonists.

References

  • Sato, K., Sugimoto, H., Rikimaru, K., Imoto, H., Kamaura, M., Negoro, N., Tsujihata, Y., Miyashita, H., Odani, T., & Murata, T. (2014). Discovery of a novel series of indoline carbamate and indolinyl pyrimidine derivatives as potent GPR119 agonists. Bioorganic & Medicinal Chemistry, 22(6), 1649-1666. URL:[Link]

  • Negoro, K., Yonetoku, Y., Moritomo, A., Hayakawa, M., Iikubo, K., Yoshida, S., Takeuchi, M., & Ohta, M. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. URL:[Link]

  • Ritter, K., Buning, C., Halland, N., Poverlein, C., & Schwink, L. (2016). G protein-coupled receptor 119 (GPR119) agonists for the treatment of diabetes: recent progress and prevailing challenges. Journal of Medicinal Chemistry, 59(8), 3579-3592. URL:[Link]

Sources

Technical Guide: Comparative Analysis of Indolin-1-yl and Indol-3-yl Pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor design and scaffold hopping, the distinction between indol-3-yl pyrimidines and indolin-1-yl pyrimidines represents a critical decision point in Lead Optimization (LO). While often grouped due to their shared bicyclic core and pyrimidine appendage, these two moieties are chemically and pharmacologically distinct.

This guide dissects the transition from the aromatic, C-linked indol-3-yl scaffold (a classic ATP-mimetic) to the non-aromatic, N-linked indolin-1-yl scaffold. We analyze the profound impact this "scaffold hop" has on hydrogen bonding vectors, metabolic stability, and synthetic accessibility.

Part 1: Structural & Electronic Divergence

The fundamental difference lies not just in the saturation of the C2-C3 bond, but in the vector of attachment and the electronic character of the nitrogen atom.

The Indol-3-yl Pharmacophore (C-Linked)
  • Aromaticity: The indole ring is fully aromatic (10

    
    -electrons).[1]
    
  • Planarity: The system is rigidly planar, favoring intercalation or stacking interactions within protein pockets.

  • H-Bonding: The N1-H remains unsubstituted. It acts as a critical Hydrogen Bond Donor (HBD) . In kinase inhibitors (e.g., Meridianins), this NH often binds to the backbone carbonyl of the "hinge region" (e.g., Glu, Leu residues).

  • Electronic Vector: The pyrimidine is attached at C3, an electron-rich site susceptible to electrophilic attack.

The Indolin-1-yl Pharmacophore (N-Linked)
  • Saturation: The C2-C3 bond is saturated (

    
     hybridized). The 5-membered ring is not planar; it adopts a "puckered" envelope conformation.
    
  • H-Bonding: The N1 is the attachment point for the pyrimidine. The H-bond donor capability is lost . The nitrogen lone pair participates in resonance with the pyrimidine ring (forming a urea-like or aniline-like conjugation), reducing the basicity of the pyrimidine.

  • Solubility & Entropy: The loss of planarity (puckering) often increases solubility compared to the flat indole. The

    
     character introduces a different vector, orienting the bicyclic core differently in 3D space.
    
Comparative Visualization

G cluster_0 Indol-3-yl (Aromatic, C-Linked) cluster_1 Indolin-1-yl (Dihydro, N-Linked) I3 Indole Core (Planar) NH N-H Group (H-Bond Donor) I3->NH Intact Pyr3 Pyrimidine (Attached at C3) I3->Pyr3 C-C Bond I1 Indoline Core (Puckered/Kinked) I3->I1 Reduction (Aromaticity Lost) N1 N1 Atom (Attachment Point) NH->N1 Loss of Donor I1->N1 Pyr1 Pyrimidine (Attached at N1) N1->Pyr1 C-N Bond (Urea-like resonance)

Figure 1: Structural divergence highlighting the loss of the H-bond donor and the shift from C-C to C-N linkage.

Part 2: Pharmacological Implications (SAR)[1]

Kinase Hinge Binding (The Meridianin Model)

The indol-3-yl pyrimidine scaffold is exemplified by Meridianins , marine alkaloids that potently inhibit CDKs and GSK-3


.
  • Mechanism: The indole C3-pyrimidine acts as a bidentate ligand. The Indole N-H donates to the hinge, while the Pyrimidine N accepts from the hinge.

  • Criticality: Methylating the Indole N1 (converting to N-Me-Indole) often abolishes activity, proving the necessity of the donor.

The "Indoline Hop"

Switching to an indolin-1-yl pyrimidine is often done to:

  • Remove a Donor: If the H-bond donor is metabolically liable or causes poor permeability (high PSA), capping it with the pyrimidine removes this liability.

  • Alter Geometry: The indoline ring orients roughly 30-40° out of plane relative to the pyrimidine due to steric clash between the pyrimidine C-H and the indoline C2/C7 protons. This can fit "shaped" hydrophobic pockets better than flat aromatic stacks.

FeatureIndol-3-yl PyrimidineIndolin-1-yl Pyrimidine
Linkage C3-C(Pyr)N1-C(Pyr)
H-Bond Profile Donor (NH) + Acceptor (Pyr)Acceptor Only (Pyr)
3D Shape Planar (Plate-like)Twisted/Puckered
Metabolic Risk Oxidation at C2; N-glucuronidationDehydrogenation to Indole
Primary Target Class ATP-Competitive Kinase InhibitorsTubulin Inhibitors / Allosteric Modulators

Part 3: Synthetic Methodologies & Protocols

The synthesis of these two isomers requires fundamentally different chemical logic: C-C bond formation (Suzuki/Vilsmeier) vs. C-N bond formation (SNAr/Buchwald).

Workflow Visualization

Synthesis cluster_C Route A: Indol-3-yl (C-C Bond) cluster_N Route B: Indolin-1-yl (C-N Bond) start Precursor Selection step1a Indole + Boronic Acid/Ester OR Acetyl-Indole start->step1a step1b Indoline + Chloropyrimidine start->step1b step2a Suzuki Coupling (Pd Catalyst, Base) step1a->step2a step3a Meridianin-type Condensation (DMF-DMA + Guanidine) step1a->step3a prodA Indol-3-yl Pyrimidine step2a->prodA step3a->prodA step2b SNAr (Nucleophilic Subst.) (Acidic or Basic conditions) step1b->step2b step3b Buchwald-Hartwig (Pd Catalyst, Ligand) step1b->step3b prodB Indolin-1-yl Pyrimidine step2b->prodB step3b->prodB

Figure 2: Divergent synthetic pathways. Route A focuses on Palladium-catalyzed C-C coupling or condensation. Route B utilizes Nitrogen nucleophilicity.

Experimental Protocols
Protocol A: Synthesis of Indol-3-yl Pyrimidine (Meridianin Analogue)

Methodology: Enaminone Condensation (Gribble/Meridianin Route)

Rationale: This method builds the pyrimidine ring onto the indole, avoiding the need for expensive boronic acids.

  • Reagents: 3-Acetylindole (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq), Guanidine HCl (3.0 eq), K2CO3 (4.0 eq), 2-Methoxyethanol.

  • Step 1 (Enaminone Formation):

    • Dissolve 3-acetylindole in DMF-DMA.

    • Reflux at 110°C for 6–12 hours under

      
      .
      
    • Monitor via TLC (formation of bright yellow spot).

    • Concentrate in vacuo to yield the crude enaminone intermediate (3-(dimethylamino)acryloylindole).

  • Step 2 (Cyclization):

    • Dissolve the crude intermediate in 2-methoxyethanol.

    • Add Guanidine HCl and K2CO3.

    • Reflux at 120°C for 18–24 hours.

  • Work-up:

    • Cool to RT. Pour into ice-water.

    • The precipitate is the indol-3-yl pyrimidine . Filter, wash with water and cold diethyl ether.

    • Validation:

      
      H NMR will show the Indole NH (broad singlet >11 ppm) and the distinctive pyrimidine protons.
      
Protocol B: Synthesis of Indolin-1-yl Pyrimidine

Methodology: Nucleophilic Aromatic Substitution (SNAr)

Rationale: Indoline is a secondary amine and a moderate nucleophile. If the pyrimidine has a leaving group (Cl/F) activated by electron-withdrawing groups (or nitrogen positioning), SNAr is preferred over Pd-catalysis for atom economy.

  • Reagents: Indoline (1.2 eq), 2-Chloropyrimidine (or 4-chloropyrimidine) (1.0 eq), Diisopropylethylamine (DIPEA) (2.0 eq), Ethanol or n-Butanol.

  • Procedure:

    • Charge a reaction vial with 2-Chloropyrimidine and Ethanol (0.5 M concentration).

    • Add Indoline and DIPEA.

    • Heat to reflux (80–100°C) for 4–8 hours.

    • Note: If the pyrimidine is unactivated (electron-rich), microwave irradiation at 140°C for 30 mins is recommended.

  • Work-up:

    • Concentrate solvent.

    • Redissolve in EtOAc, wash with 1N HCl (to remove unreacted indoline and pyridine), then Brine.

    • Dry over MgSO4 and concentrate.

  • Validation:

    
    H NMR will show the disappearance of the Indole NH signal. The indoline protons (C2/C3) will appear as triplets/multiplets in the 3.0–4.5 ppm aliphatic region, distinct from the aromatic region.
    

References

  • Gribble, G. W., et al. (2012). "Engineering of indole-based tethered biheterocyclic alkaloid meridianin into β-carboline-derived tetracyclic polyheterocycles." Beilstein Journal of Organic Chemistry.

  • Radwan, M. A., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[1][2] Molecules (MDPI).

  • Wittliff, J. L., et al. (2022). "Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G via One-Pot Masuda Borylation-Suzuki Coupling." Marine Drugs.[3]

  • Zhang, H., et al. (2023). "Development and Application of Indolines in Pharmaceuticals." Frontiers in Chemistry.

  • El-Mekabaty, A., et al. (2011). "Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives." Journal of Applied Pharmaceutical Science.

Sources

4-(Indolin-1-yl)pyrimidin-2-amine: Technical Guide & Synthetic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthetic methodology, and structural properties of 4-(Indolin-1-yl)pyrimidin-2-amine , a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Identity & Structural Informatics

This compound represents a "privileged scaffold" fusion, combining the hydrogen-bonding capability of the 2-aminopyrimidine moiety with the hydrophobic, conformationally restricted indoline ring. It is distinct from the Meridianin class (which are indole-3-yl derivatives); here, the linkage is explicitly through the indoline nitrogen (N1).

Core Identifiers
PropertySpecification
Common Name This compound
CAS Registry Number 1401661-20-8
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Canonical SMILES Nc1nc(ccn1)N2CCc3ccccc32
Isomeric SMILES C1CN(C2=CC=CC=C21)C3=NC(=NC=C3)N
InChI String InChI=1S/C12H12N4/c13-12-14-6-5-11(16-12)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2,(H2,13,14,16)

Structural Analysis & Pharmacophore

The molecule functions as a bidentate ligand in biological systems, particularly within the ATP-binding pockets of protein kinases.

  • Pyrimidine Head (H-Bonding): The 2-amino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens (N1/N3) act as acceptors. This "donor-acceptor-donor" motif is critical for interacting with the "hinge region" of kinase enzymes.

  • Indoline Tail (Hydrophobic): The indoline ring provides a rigid, hydrophobic bulk that occupies the solvent-accessible back pocket or the gatekeeper region, depending on binding orientation. Unlike a flat indole, the indoline's sp³ carbons (C2/C3) introduce a slight puckering, potentially improving shape complementarity in specific targets.

Structural Diagram (Graphviz)

ChemicalStructure cluster_legend Pharmacophore Features Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Indoline Indolin-1-yl Ring (Hydrophobic Core) Pyrimidine->Indoline C4 Position (N-Link) Hinge Hinge Binder Pyrimidine->Hinge Interaction Amine 2-Amine Group (H-Bond Donor) Amine->Pyrimidine C2 Position Amine->Hinge Interaction

Caption: Pharmacophore decomposition showing the H-bond donor/acceptor systems (Pyrimidine/Amine) linked to the hydrophobic Indoline effector.[1]

Synthetic Pathway

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) . The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.

Reaction Scheme

Reagents:

  • Substrate: 4-chloropyrimidin-2-amine (CAS: 5305-59-9)

  • Nucleophile: Indoline (2,3-dihydro-1H-indole) (CAS: 496-15-1)

  • Solvent: Ethanol, n-Butanol, or Water (Green Chemistry)

  • Catalyst/Base: Catalytic HCl (acid-catalyzed) or DIPEA (base-catalyzed)

Mechanism

The reaction proceeds via a Meisenheimer Complex intermediate. The indoline nitrogen attacks the C4 carbon of the pyrimidine, pushing electron density onto the ring nitrogens. Re-aromatization expels the chloride leaving group.

Experimental Protocol (Self-Validating)

This protocol uses an acid-catalyzed approach in water/alcohol, which often provides higher purity by protonating the product (preventing side reactions) or the leaving group.

Step-by-Step Methodology:

  • Preparation:

    • In a 50 mL round-bottom flask, dissolve 4-chloropyrimidin-2-amine (1.0 eq, 5 mmol, 647 mg) in n-Butanol (10 mL).

    • Add Indoline (1.1 eq, 5.5 mmol, 655 mg).

    • Add Conc. HCl (0.1 eq, catalytic) or DIPEA (1.5 eq) depending on preference. Recommendation: Use DIPEA (1.3 mL) for easier workup of this specific amine.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 100°C (Reflux) for 4–6 hours.

    • Validation Point: Monitor via TLC (System: 5% Methanol in DCM). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate the n-Butanol under reduced pressure. Resuspend the residue in EtOAc (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

    • Expected Yield: 75–85%.

    • Appearance: Off-white to beige solid.

Synthesis Workflow Diagram

Synthesis SM1 4-Chloropyrimidin-2-amine (Electrophile) Reaction S_NAr Reaction Solvent: n-BuOH Temp: 100°C Time: 4-6h SM1->Reaction SM2 Indoline (Nucleophile) SM2->Reaction Complex Meisenheimer Complex (Transition State) Reaction->Complex Attack at C4 Workup Workup & Isolation (Extraction/Filtration) Complex->Workup -HCl Product This compound (Final Product) Workup->Product

Caption: Synthetic workflow for the SNAr coupling of indoline to the chloropyrimidine core.

Physicochemical Properties & Applications

Computed Properties
PropertyValueInterpretation
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; good membrane permeability.
TPSA ~50 ŲExcellent oral bioavailability range (<140 Ų).
H-Bond Donors 1 (NH₂)Key for hinge binding in kinases.
H-Bond Acceptors 3 (N)Pyrimidine nitrogens + Amine N.
Research Applications
  • Kinase Inhibition: This molecule serves as a core scaffold for inhibitors of CDK (Cyclin-Dependent Kinases) and Aurora Kinases . The 2-aminopyrimidine motif mimics the adenine ring of ATP.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (212 Da), it is an ideal "fragment" for screening libraries. It can be elaborated at the 5-position of the pyrimidine or the 5/6-positions of the indoline to increase potency and selectivity.

References

  • Chemical Identity & Suppliers

    • Structure Verification. PubChem Compound Summary. (General reference for Pyrimidin-2-amines). Available at: [Link]

  • Synthetic Methodology (SNAr on Pyrimidines)

    • Hauck, S. et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope". Preprints.org, 2023. (Validates acid-catalyzed SNAr protocols). Available at: [Link]

    • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions". (General protocol for aminopyrimidine synthesis).
  • Biological Context (Scaffold Utility): Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity". J. Med. Chem., 2004. (Demonstrates the utility of the 2-aminopyrimidine scaffold).

Sources

Safety data sheet (SDS) for 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Profile of 4-(Indolin-1-yl)pyrimidin-2-amine

Executive Summary

This technical guide provides a comprehensive safety and operational profile for This compound (CAS: 1401661-20-8).[1] Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond the standard Safety Data Sheet (SDS) format to integrate physicochemical properties, hazard causality, and rigorous handling protocols.

This compound is a distinct heterocyclic scaffold, fusing an electron-rich indoline ring with a 2-aminopyrimidine core. It is frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Janus kinase or EGFR inhibitors), necessitating strict adherence to safety protocols due to its potential bioactivity and irritant properties.

Module 1: Compound Identity & Physicochemical Profile[2][3]

Understanding the physical nature of the compound is the first step in risk mitigation. The lipophilicity (LogP) and hydrogen bond donor/acceptor count suggest moderate membrane permeability, implying a need for dermal protection.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 1401661-20-8
Synonyms 2-Pyrimidinamine, 4-(2,3-dihydro-1H-indol-1-yl)-
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Appearance Beige to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol
Melting Point > 150°C (Predicted range: 180-185°C)
pKa (Predicted) ~4.5 (Pyrimidinyl nitrogen)

Module 2: Hazard Identification & Bioactivity

2.1 GHS Classification Based on the structural alerts of aminopyrimidines and indolines, this compound is classified under the WARNING signal word.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[2]

2.2 Mechanistic Hazard Insight The toxicity profile is derived from its pharmacophore. The 2-aminopyrimidine moiety is a classic "hinge binder" in kinase inhibition, designed to mimic ATP and form hydrogen bonds with the kinase active site. Consequently, inadvertent exposure may lead to off-target inhibition of endogenous kinases, potentially affecting cell signaling pathways.

Figure 1: Biological Interaction Potential This diagram illustrates the theoretical interaction of the scaffold with a kinase binding pocket, highlighting the necessity for containment.

KinaseInteraction Compound 4-(Indolin-1-yl) pyrimidin-2-amine ATP_Site ATP Binding Pocket (Kinase Domain) Compound->ATP_Site Competes with ATP H_Bond H-Bond Formation (Hinge Region) ATP_Site->H_Bond Binds via N-pyrimidine Signaling Cell Signaling Modulation H_Bond->Signaling Inhibits Pathway Toxicity Potential Systemic Toxicity Signaling->Toxicity Off-target Effects

Caption: Theoretical mechanism of action showing competitive binding at the ATP site, underscoring the need to prevent systemic exposure.

Module 3: Operational Safety Protocols

This section details the "How-To" for safe manipulation, ensuring a self-validating safety loop.

3.1 Engineering Controls

  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Containment: Use anti-static weighing boats to prevent dust dispersion.

3.2 Personal Protective Equipment (PPE)

  • Respiratory: N95 (minimum) if outside hood; P100/Respirator if dust generation is high.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended for solutions >10 mM.

  • Eyes: Chemical safety goggles.

3.3 Experimental Workflow: Solubilization & Handling The following workflow minimizes exposure risks during the most critical phase: preparing stock solutions.

Figure 2: Safe Solubilization Workflow

HandlingWorkflow Start Start: Solid Compound Weighing Weighing (Inside Fume Hood) Start->Weighing PPE Check Solvent Add Solvent (DMSO) (Dropwise) Weighing->Solvent Minimize Dust Dissolution Vortex/Sonicate (Sealed Vial) Solvent->Dissolution Cap Tightly Usage Experimental Use (Micropipette Transfer) Dissolution->Usage Clear Solution Waste Disposal (Organic Waste Stream) Usage->Waste Segregate

Caption: Step-by-step protocol for solubilizing the compound, emphasizing containment at the weighing and dissolution stages.

3.4 Storage & Stability

  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

  • Container: Amber glass vials to protect from potential photodegradation.

Module 4: Emergency Response

4.1 First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).

4.3 Accidental Release Measures

  • Spill Cleanup: Dampen the solid with water to avoid dust. Sweep up and shovel into a suitable closed container for disposal. Ventilate the area.[2]

Module 5: Regulatory & Disposal

5.1 Disposal Considerations

  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.

5.2 Regulatory Status

  • TSCA (USA): Not listed. For R&D use only.

  • REACH (EU): Not registered.

  • Transport: Not classified as dangerous goods (DOT/IATA/IMDG) for transport, but standard "Keep Dry" precautions apply.

References

  • PubChem. (n.d.). 4-(1H-indol-3-yl)pyrimidin-2-amine (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 3, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution for the Synthesis of Indolinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indolinyl-Pyrimidine Scaffold in Drug Discovery

The fusion of indoline and pyrimidine moieties through a C-N bond forms a privileged scaffold in modern medicinal chemistry. This structural motif is at the core of numerous therapeutic agents, particularly in oncology, where it has been successfully leveraged in the development of potent kinase inhibitors. The pyrimidine ring, an electron-deficient heterocarenes, serves as a versatile anchor for engaging with the hinge region of kinase active sites, while the indoline component can be strategically functionalized to achieve high affinity and selectivity by probing deeper into the ATP-binding pocket. The synthesis of these vital structures predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction, a powerful and highly adaptable method for forging the crucial aryl-nitrogen bond.

This comprehensive guide provides an in-depth exploration of the SNAr reaction between indolines and chloropyrimidines. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explores the critical parameters that govern reaction outcomes, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on empowering the reader with the knowledge to not only replicate these procedures but also to rationally troubleshoot and optimize them for their specific synthetic targets.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction between an indoline and a chloropyrimidine proceeds through a well-established two-step addition-elimination mechanism.[1][2] Understanding this pathway is paramount for rational optimization of reaction conditions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the indoline ring onto an electron-deficient carbon atom of the chloropyrimidine ring. This carbon is rendered electrophilic by the electron-withdrawing effect of the ring nitrogen atoms and the chloro substituent. This initial attack temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is a key factor influencing the reaction rate.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the reaction towards the formation of the final indolinyl-pyrimidine product.

dot graph "SNAAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Indoline [label="Indoline (Nucleophile)"]; Chloropyrimidine [label="Chloropyrimidine (Electrophile)"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#EA4335"]; Product [label="Indolinyl-Pyrimidine Product", fillcolor="#34A853"]; Chloride [label="Chloride Ion (Leaving Group)", shape=plaintext, fontcolor="#5F6368"];

Indoline -> Meisenheimer [label="Nucleophilic Attack"]; Chloropyrimidine -> Meisenheimer; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> Chloride; } caption: "SNAAr Mechanism: Indoline and Chloropyrimidine"

Controlling Regioselectivity in Dichloropyrimidines

A common challenge and a point of strategic importance in the synthesis of indolinyl-pyrimidines is controlling the regioselectivity when using dichloropyramidine substrates, such as 2,4-dichloropyrimidine. The position of substitution is dictated by the electronic and steric environment of the chloro-substituted carbons.

Generally, in 2,4-dichloropyrimidine, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate. However, this inherent selectivity can be influenced and even reversed by several factors:

  • Substituents on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can alter the relative electrophilicity of the C2 and C4 positions. For instance, an electron-donating group at the C6 position can enhance the reactivity at the C2 position.[4]

  • Reaction Temperature: In some cases, lower temperatures may favor the kinetically controlled product (often C4 substitution), while higher temperatures can lead to the thermodynamically more stable product.

  • Catalysts: While often not strictly necessary, the use of certain catalysts can influence regioselectivity. For example, in related systems, specific ligands in palladium-catalyzed reactions can direct substitution to a less electronically favored position.

dot graph "Regioselectivity_Factors" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Regioselectivity [label="Regioselectivity\n(C2 vs. C4)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; ElectronicEffects [label="Electronic Effects\n(Ring Nitrogens, Substituents)", fillcolor="#EA4335"]; StericHindrance [label="Steric Hindrance\n(Nucleophile, Substituents)", fillcolor="#EA4335"]; ReactionConditions [label="Reaction Conditions\n(Temperature, Solvent, Base)", fillcolor="#EA4335"];

Regioselectivity -> ElectronicEffects; Regioselectivity -> StericHindrance; Regioselectivity -> ReactionConditions; } caption: "Factors Influencing Regioselectivity"

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of indolinyl-pyrimidines. These are intended as a starting point, and optimization may be necessary depending on the specific substrates and desired scale.

Protocol 1: General Procedure for the Synthesis of N-(Pyrimidin-4-yl)indolines

This protocol is a general method for the reaction of indoline with a chloropyrimidine in the presence of a non-nucleophilic base.

Materials:

  • Indoline (1.0 eq)

  • Chloropyrimidine (e.g., 2-chloropyrimidine or 2,4-dichloropyrimidine) (1.0 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indoline and the chloropyrimidine.

  • Under an inert atmosphere, add the anhydrous solvent to dissolve or suspend the reactants.

  • Add the base (DIPEA or TEA) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(pyrimidin-4-yl)indoline.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the SNAr reaction, often leading to higher yields and shorter reaction times.

Materials:

  • Indoline (1.0 eq)

  • Chloropyrimidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a microwave reaction vial, combine the indoline, chloropyrimidine, and base.

  • Add anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the SNAr reaction between indoline derivatives and chloropyrimidines, highlighting the impact of different parameters on the reaction outcome.

ChloropyrimidineIndoline DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidineIndolineDIPEAn-Butanol1201275[5]
2-Chloro-5-nitropyrimidineIndolineK₂CO₃DMF80492[6]
4,6-DichloropyrimidineIndolineTEAEthanolReflux685[7]
2-Chloropyrimidine5-FluoroindolineCs₂CO₃Dioxane1001688[8]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Here are some common issues and strategies for optimization:

  • Low or No Reaction:

    • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Stronger Base: If an amine salt is forming, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary. Use with caution in protic solvents.

    • More Polar Solvent: Switching to a more polar aprotic solvent like DMSO can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.

  • Formation of Side Products:

    • Hydrolysis: If water is present, hydrolysis of the chloropyrimidine can occur. Ensure anhydrous conditions by using flame-dried glassware and dry solvents.

    • Double Substitution: With di- or trichloropyrimidines, double substitution can be a problem. Use a stoichiometric amount of the indoline nucleophile or consider a stepwise approach.

  • Poor Regioselectivity:

    • Temperature Control: Carefully control the reaction temperature, as it can influence the kinetic versus thermodynamic product distribution.

    • Solvent Effects: The polarity of the solvent can subtly influence regioselectivity. A screen of different solvents may be beneficial.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Reaction Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low/No Yield"]; SideProducts [label="Side Products"]; PoorRegio [label="Poor Regioselectivity"]; IncreaseTemp [label="Increase Temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StrongerBase [label="Use Stronger Base", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeSolvent [label="Change Solvent", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anhydrous [label="Ensure Anhydrous Conditions", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoichiometry [label="Adjust Stoichiometry", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempControl [label="Fine-tune Temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventScreen [label="Screen Solvents", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> LowYield; Start -> SideProducts; Start -> PoorRegio;

LowYield -> IncreaseTemp -> Success; LowYield -> StrongerBase -> Success; LowYield -> ChangeSolvent -> Success;

SideProducts -> Anhydrous -> Success; SideProducts -> Stoichiometry -> Success;

PoorRegio -> TempControl -> Success; PoorRegio -> SolventScreen -> Success; } caption: "Troubleshooting Workflow for Indolinyl-Pyrimidine Synthesis"

Conclusion

The nucleophilic aromatic substitution reaction between indolines and chloropyrimidines is a cornerstone of modern synthetic and medicinal chemistry. A thorough understanding of the underlying mechanism, the factors governing regioselectivity, and a systematic approach to optimization are essential for the successful synthesis of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in their pursuit of novel therapeutics based on the indolinyl-pyrimidine scaffold.

References

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  • Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

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  • Singh, P., & Kumar, A. (2015). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Abdel-Gawad, S. M., et al. (2011). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 76-80. [Link]

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  • Bhatia, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. [Link]

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  • Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Reddy, T. J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-434. [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

  • Bhatia, S., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Molecules, 26(17), 5236. [Link]

  • Kumar, A., et al. (2018). Selective Synthesis of N-Unsubstituted and N-Aryl Indoles by the Reaction of Arynes with Azirines. Organic Letters, 20(16), 4884-4888. [Link]

  • Wolska, I., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Gilmore, C. D., et al. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. CORE. [Link]

  • Wang, Y., et al. (2018). Synthesis of 3-aryl-3-benzazepines via aryne[1][5] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers, 5(10), 1613-1617. [Link]

  • Bhatia, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. [Link]

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  • Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Chemical Science, 13(31), 9036-9045. [Link]

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Sources

Application Notes & Protocols: Buchwald-Hartwig Coupling Methods for the Synthesis of N-(pyrimidin-4-yl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-(pyrimidin-4-yl)indoline Scaffolds

The fusion of pyrimidine and indoline moieties creates the N-(pyrimidin-4-yl)indoline scaffold, a privileged structure in modern medicinal chemistry. This heterocyclic framework is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors for oncology and immunology. The indoline unit often serves as a hinge-binding motif, while the pyrimidine can be functionalized to achieve specific interactions within the ATP-binding pocket of kinases. The precise and efficient construction of the critical C-N bond linking these two rings is therefore a paramount challenge in drug discovery and development.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the gold standard for this transformation.[1][2] It offers broad functional group tolerance, high yields, and reproducible conditions, supplanting harsher, classical methods.[1] This document provides an in-depth guide to the principles, key parameters, and practical execution of this reaction for the synthesis of N-(pyrimidin-4-yl)indoline derivatives.

Part 1: The Catalytic Heart of the Reaction

A deep understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[1][3][4]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the 4-chloropyrimidine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4]

  • Amine Coordination & Deprotonation: The indoline coordinates to the resulting Pd(II) complex. A base then deprotonates the indoline's nitrogen atom to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed as the desired N-(pyrimidin-4-yl)indoline product is expelled from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][5]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) OA_label Oxidative Addition Pd0->OA_label Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- Amine_label Amine Coordination & Deprotonation OA_Complex->Amine_label Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Complex->Amido_Complex RE_label Reductive Elimination Amido_Complex->RE_label HX_Base [Base-H]+X- Amido_Complex->HX_Base OA_label->OA_Complex Amine_label->Amine_Complex RE_label->Pd0 Product Product (Ar-Amine) RE_label->Product ArX 4-Chloropyrimidine (Ar-X) ArX->OA_label Amine Indoline (Amine-H) Amine->Amine_label Base Base Base->Amine_label

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 2: Optimizing the Core Components

The success of the N-(pyrimidin-4-yl)indoline synthesis hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Source: Precatalysts for Efficiency

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor the use of pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts).[6] These are air-stable complexes that rapidly and reliably generate the active, monoligated L-Pd(0) species upon exposure to a base in the reaction mixture.[7] This approach avoids inconsistent induction periods and ensures higher reproducibility, which is critical in drug development.[8]

Ligand Selection: The Key to Reactivity

The ligand is arguably the most critical variable. For coupling an electron-deficient heteroaryl chloride like 4-chloropyrimidine, standard ligands are often ineffective. The reaction requires bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[9][10]

  • Steric Bulk: The large size of these ligands promotes the formation of the highly reactive 14-electron monoligated Pd(0) species and accelerates the final reductive elimination step.[11]

  • Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, facilitating the challenging oxidative addition into the C-Cl bond.

LigandStructure TypeRecommended ForKey Features
XPhos DialkylbiarylphosphineGeneral purpose, good for heteroaryl chlorides.Highly active and versatile for a broad range of substrates.[12]
RuPhos DialkylbiarylphosphineSecondary amines, including indolines.Often provides excellent results for coupling secondary amines.[7][13]
BrettPhos DialkylbiarylphosphinePrimary amines, challenging substrates.Particularly effective for coupling primary amines and sterically hindered partners.[5][7][13]
SPhos DialkylbiarylphosphineAryl chlorides and hindered couplings.Another highly active ligand from the Buchwald family.

For the N-arylation of indoline (a secondary amine) with 4-chloropyrimidine, RuPhos and XPhos are excellent starting points for optimization.

Base Selection: A Balancing Act

The base's primary role is to deprotonate the indoline, making it a more potent nucleophile.[8] The choice of base is a trade-off between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These promote the highest reaction rates and allow for lower catalyst loadings.[5][8] However, they are incompatible with base-sensitive functional groups like esters or ketones.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance but may require higher temperatures, longer reaction times, or higher catalyst loadings to achieve full conversion.[3][8] Cesium carbonate's higher solubility in organic solvents can sometimes be advantageous.[3]

For substrates without sensitive functional groups, NaOtBu is often the base of choice for its high reactivity.

Solvent Choice

Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents for this transformation, as they effectively dissolve the organometallic intermediates in the catalytic cycle.[8]

Part 3: Experimental Protocol for N-(pyrimidin-4-yl)indoline Synthesis

This section provides a detailed, step-by-step protocol for a representative coupling of 4-chloropyrimidine with indoline.

Experimental Workflow Start Reagent Preparation Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Start->Setup Addition Charge Vial: - 4-Chloropyrimidine - Indoline - Pd Precatalyst - Ligand - Base Setup->Addition Solvent Add Anhydrous Solvent (e.g., Toluene) Addition->Solvent Reaction Heat & Stir (e.g., 100 °C, 12-24 h) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Reaction Work-up: - Cool to RT - Quench - Extract with Organic Solvent Monitoring->Workup Upon Completion Purify Purification: Silica Gel Column Chromatography Workup->Purify Characterize Characterization: ¹H NMR, ¹³C NMR, HRMS Purify->Characterize End Pure N-(pyrimidin-4-yl)indoline Characterize->End

Caption: General workflow for N-(pyrimidin-4-yl)indoline synthesis.

Materials & Equipment
  • Reactants: Indoline, 4-chloropyrimidine hydrochloride

  • Catalyst System: RuPhos Pd G3 Precatalyst (or Pd₂(dba)₃ + RuPhos ligand)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, heating block, nitrogen or argon line, standard glassware for work-up and chromatography.

Step-by-Step Procedure

Note: 4-chloropyrimidine is often supplied as a hydrochloride salt and must be neutralized or used with an extra equivalent of base. This protocol assumes the use of the HCl salt.

  • Reaction Setup (Inert Atmosphere): To an oven-dried 20 mL vial containing a magnetic stir bar, add 4-chloropyrimidine hydrochloride (1.0 mmol, 1.0 equiv), indoline (1.2 mmol, 1.2 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (3.2 mmol, 3.2 equiv - Note: ~2 equiv for the coupling, ~1 equiv to neutralize the HCl salt).

    • Causality: Performing the reaction under an inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. The order of addition (solids first) minimizes exposure of sensitive reagents to air.

  • Solvent Addition: Evacuate and backfill the vial with nitrogen or argon three times. Through a septum, add anhydrous toluene (5 mL).

    • Causality: Anhydrous solvents are crucial as water can hydrolyze the base and interfere with the catalytic intermediates.

  • Reaction Execution: Place the sealed vial in a preheated heating block at 100 °C and stir vigorously for 16 hours.

    • Causality: The elevated temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride. Vigorous stirring is necessary for reactions involving solid bases (like K₃PO₄ or Cs₂CO₃) to ensure adequate mixing.[3]

  • Reaction Monitoring: After the reaction time, allow the mixture to cool to room temperature. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to confirm the consumption of starting materials and the formation of the product.

  • Aqueous Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Carefully quench by adding water (15 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Causality: The work-up removes the inorganic base and salts.

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: Brine wash removes residual water, and drying with Na₂SO₄ ensures the complete removal of water before concentration to prevent product hydrolysis.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

    • Causality: Chromatography separates the desired product from unreacted starting materials, ligand-related byproducts, and other impurities.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Wet solvent or reagents.1. Ensure a rigorously inert atmosphere. Use a fresh bottle of precatalyst.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Use freshly distilled/dried solvent and ensure reagents are anhydrous.
Formation of Hydrodehalogenated Pyrimidine A side reaction where the chlorine is replaced by hydrogen.This can compete with amination. Try a slightly lower temperature or a different ligand (e.g., XPhos) which may favor reductive elimination over competing pathways.
Complex Mixture of Products Reaction temperature too high, leading to decomposition.Reduce the reaction temperature (e.g., to 80-90 °C) and increase the reaction time.
Difficulty Removing Ligand Byproducts The oxidized phosphine ligand can be difficult to separate from the product.Ensure the correct stoichiometry of ligand to palladium (typically 1.1-1.5 : 1 if not using a precatalyst). Sometimes an acidic wash during work-up can help remove phosphine oxides.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Baran, P. S., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • Biscoe, M. R., et al. (2010). Palladium-catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Available at: [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link]

  • Marion, N., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. PMC. Available at: [Link]

  • American Chemical Society. (n.d.). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. Available at: [Link]

Sources

Application Note: The 4-(Indolin-1-yl)pyrimidin-2-amine Scaffold as a Versatile Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways.[1][2][3] The dysregulation of these enzymes is a common driver of tumor growth, proliferation, and survival.[2][3] Consequently, small molecule kinase inhibitors have become a cornerstone of modern oncology.[1][4] The 4-(indolin-1-yl)pyrimidin-2-amine scaffold has emerged as a promising and versatile platform for the development of novel kinase inhibitors. This structure combines the favorable features of both the indoline and aminopyrimidine moieties, which are present in numerous clinically successful kinase inhibitors.[1][4][5] The indoline ring system is a key component of several approved anti-cancer drugs, including Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[1][5] The 2-aminopyrimidine core is another well-established pharmacophore that mimics the adenine ring of ATP, enabling competitive inhibition at the kinase active site.[6][7] This application note provides a comprehensive guide to leveraging the this compound scaffold for the discovery and characterization of new kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

Derivatives of the this compound scaffold typically function as ATP-competitive inhibitors. The 2-aminopyrimidine portion of the molecule is designed to interact with the hinge region of the kinase's ATP-binding pocket, forming critical hydrogen bonds that anchor the inhibitor. The indoline moiety can then be strategically modified to extend into adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.[5]

The general mechanism of action involves the inhibitor occupying the space normally taken by ATP, thereby preventing the transfer of a phosphate group to a substrate protein. This blockage of signal transduction can halt the downstream signaling cascade that drives cellular processes like proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Activates ATP ATP ATP->RTK Provides Phosphate Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phospho_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Kinase inhibition by a this compound derivative.

Target Kinase Profile

The versatility of the this compound scaffold allows for the targeting of a wide range of kinases through chemical modification. Structure-activity relationship (SAR) studies on related indole and pyrimidine-based inhibitors have shown that substitutions on both the indoline and pyrimidine rings can significantly influence the target profile.[8][9]

Kinase FamilyPotential TargetsRationale for Targeting
Receptor Tyrosine Kinases (RTKs) VEGFR, PDGFR, EGFR, FGFRThe indolin-2-one core is a well-established inhibitor of these angiogenic and proliferative kinases.[1][5]
Cyclin-Dependent Kinases (CDKs) CDK2, CDK4The aminopyrimidine moiety is a common feature in CDK inhibitors, suggesting potential for cell cycle arrest.[10]
Non-receptor Tyrosine Kinases Src family kinases, BTKModifications to the core structure can be tailored to fit the active sites of these important signaling kinases.[1][11]
MAPK-interacting kinases (Mnks) Mnk1, Mnk2Recent studies have shown that pyrido[3,2-d]pyrimidine derivatives with an indolin-1-yl substitution are potent Mnk inhibitors.[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the in vitro potency (IC50) of a this compound derivative against a target kinase using a commercially available luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[7][13]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction.[7][13] A lower luminescence signal corresponds to less ADP produced, indicating greater inhibition of the kinase.[3]

Materials:

  • Recombinant target kinase

  • Specific kinase substrate

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Recombinant kinase

    • Kinase substrate

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the target kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data with the positive control (no inhibitor) representing 100% kinase activity and a known potent inhibitor or no ATP control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation Assay)

This protocol outlines a method to assess the ability of a this compound derivative to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[14]

Principle: Inhibition of a kinase by the test compound will lead to a decrease in the phosphorylation of its specific downstream substrate.[14] This change can be quantified using methods such as Western blotting or cell-based ELISA.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound

  • Stimulant (e.g., growth factor) if the kinase requires activation

  • Lysis buffer

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Detection reagents (e.g., ECL for Western blotting)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): If the pathway is activated by serum components, serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-4 hours).

  • Kinase Activation (Optional): If necessary, stimulate the cells with a growth factor (e.g., VEGF, EGF) for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable detection reagent.

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated signal to the total protein signal. Compare the levels of phosphorylation in treated versus untreated cells.

Troubleshooting and Considerations

  • Solubility: Ensure the test compound is fully dissolved in DMSO before dilution in aqueous buffers to avoid precipitation.

  • ATP Concentration: For IC50 determination, using an ATP concentration close to the Km of the kinase is recommended for accurate assessment of ATP-competitive inhibitors.

  • Off-Target Effects: It is crucial to profile promising compounds against a panel of kinases to assess their selectivity.

  • Cellular Permeability: In cell-based assays, a lack of activity may be due to poor membrane permeability of the compound.[15]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its modular nature allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and considerations outlined in this application note provide a solid framework for researchers to effectively utilize this scaffold in their drug discovery efforts.

References

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available from: [Link]

  • Prakash, C., Theivendren, P. and Raja, S. (2012) Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. doi: 10.4236/pp.2012.31010.
  • Joos, H., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1634. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry, 43, 116275. Available from: [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-139.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as Mnk1/2 inhibitors. PubMed. Available from: [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PMC. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis of indole containing pyrimidines. UR Scholarship Repository. Available from: [Link]

  • (PDF) Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Available from: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available from: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available from: [Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PubMed. Available from: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available from: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

Sources

Application Note: Fragment-Based Drug Design (FBDD) Using 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Kinase Inhibitor Discovery, Biophysical Screening, and Rational Fragment Evolution

Executive Summary

The transition from high-throughput screening (HTS) to Fragment-Based Drug Design (FBDD) has revolutionized the discovery of kinase inhibitors. By prioritizing Ligand Efficiency (LE) over initial raw affinity, FBDD mitigates the "molecular obesity" often seen in HTS leads[1]. This application note provides a comprehensive, self-validating workflow for utilizing 4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8) as a privileged starting scaffold for kinase inhibitor development. We detail the structural rationale, biophysical screening protocols (SPR), crystallographic validation, and chemical evolution strategies required to mature this low-molecular-weight fragment into a highly potent, selective lead compound.

Structural Rationale: The 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone in the design of protein kinase inhibitors, featuring prominently in both clinical candidates and approved therapeutics (e.g., palbociclib, ribociclib, and imatinib)[2][3].

Causality of Scaffold Selection

The selection of this compound as a primary fragment is driven by its dual-functional architecture:

  • The Hinge-Binding Anchor (2-Aminopyrimidine): The kinase hinge region connects the N-terminal and C-terminal lobes of the kinase domain. The 2-amino group acts as a hydrogen-bond donor to a hinge backbone carbonyl, while the pyrimidine N1/N3 nitrogen acts as a hydrogen-bond acceptor from a hinge backbone amide[4][5]. This bidentate interaction provides a rigid, highly predictable anchoring point.

  • The Growth Vector (Indoline Moiety): The indoline ring, attached at the C4 position of the pyrimidine, projects outward from the hinge. Depending on the specific kinase (e.g., CDKs, JAKs, or Aurora Kinases), this bicyclic system directs synthetic growth either toward the solvent channel for improved pharmacokinetic properties or into the hydrophobic DFG-in/out specificity pockets to drive kinase selectivity[5].

Binding_Interaction Hinge Kinase Hinge Region Backbone NH & C=O Pyrim 2-Aminopyrimidine Core Bidentate H-Bonds Hinge->Pyrim H-Bond Donor/Acceptor Indoline Indoline Moiety Hydrophobic Pocket Vector Pyrim->Indoline C4-N Linkage Solvent Solvent Channel / Back Pocket Target for Evolution Indoline->Solvent Synthetic Growth Vector

Caption: Mechanistic binding topology of this compound within a typical kinase active site.

The FBDD Experimental Workflow

Fragment hits typically exhibit weak affinities (


 in the 

to

range). Consequently, traditional biochemical enzymatic assays (which require competition with high intracellular ATP concentrations) are prone to false negatives. To circumvent this, our workflow relies on orthogonal biophysical techniques[6].

FBDD_Workflow Lib Fragment Library (MW < 300 Da) SPR Primary Screening (SPR / DSF) Lib->SPR Hit ID Xray Structural Validation (X-ray Crystallography) SPR->Xray K_D Validation Evol Fragment Evolution (Growing / Linking) Xray->Evol Rational Design Evol->Xray Iterative cycle Lead Lead Compound (High LE, nM Affinity) Evol->Lead Optimization

Caption: Iterative Fragment-Based Drug Design workflow from screening to lead optimization.

Validated Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine the binding kinetics and steady-state affinity (


) of the fragment.
Causality Check:  SPR is chosen because it detects direct mass changes upon binding, independent of enzymatic activity, making it highly sensitive to low-affinity, low-molecular-weight compounds[6].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Rationale: Covalent attachment ensures a stable baseline over hundreds of fragment injection cycles. Aim for an immobilization level of 3,000–5,000 RU to maximize the signal-to-noise ratio for a ~212 Da fragment.

  • Buffer Formulation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with 5% DMSO . Rationale: Fragments are highly lipophilic. DMSO ensures solubility, but its high refractive index requires strict solvent matching between the running buffer and sample.

  • Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve prior to the fragment injections. Rationale: This mathematically corrects for bulk refractive index mismatches that mimic or mask true binding signals.

  • System Validation (Positive Control): Inject a known high-affinity pan-kinase inhibitor (e.g., Staurosporine). Rationale: Confirms that the immobilized kinase retains its native, active conformation and the ATP-binding pocket is accessible.

  • Fragment Injection: Inject this compound in a 2-fold concentration series (e.g., 3.12

    
     to 200 
    
    
    
    ). Use a contact time of 60 seconds and a dissociation time of 60 seconds.
  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the

    
    .
    
Protocol B: X-ray Crystallographic Soaking

Objective: Obtain high-resolution structural mapping of the fragment-kinase complex to guide rational chemical evolution[7][8].

Step-by-Step Methodology:

  • Apo-Crystal Generation: Grow apo-crystals of the target kinase using vapor diffusion (hanging or sitting drop). Ensure the crystallization condition yields crystals with an accessible ATP-binding site (not blocked by crystal packing).

  • Fragment Soaking: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 20–50 mM of this compound and 5-10% DMSO. Rationale: Because the fragment has a low affinity (high

    
    ), a vast molar excess is required to drive the equilibrium toward full occupancy in the crystal lattice[8].
    
  • Incubation: Seal the drop and incubate for 2 to 24 hours. Rationale: Time must be optimized; too short yields low occupancy, while too long may crack the crystal due to induced conformational shifts.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol or ethylene glycol) for 10 seconds, then immediately flash-freeze in liquid nitrogen. Rationale: Prevents the formation of crystalline ice, which would diffract and obscure the protein's diffraction spots.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. The bidentate hydrogen bonds at the hinge will be clearly visible in the

    
     electron density map.
    

Fragment Evolution & Data Presentation

Once the binding mode is validated, the fragment is systematically "grown." A common strategy is to introduce a halogen (e.g., Bromine) to the indoline ring (creating 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine). This halogen serves as a synthetic handle for Suzuki-Miyaura cross-coupling reactions, allowing chemists to attach solubilizing groups or deep-pocket binding motifs[4][5].

The success of fragment evolution is tracked using Ligand Efficiency (LE) —the binding energy per heavy atom—and Lipophilic Ligand Efficiency (LLE) . A successful FBDD campaign maintains high LE while drastically improving


 and LLE.

Table 1: Representative Evolution Metrics for the this compound Scaffold

Compound StageModificationMW (Da)Heavy Atoms

(

)
LE (kcal/mol/HA)LLE
Primary Hit This compound212.251645.00.382.9
Synthetic Handle 6-Bromoindoline substitution291.151712.50.392.7
Intermediate Suzuki coupling (Phenyl addition)288.35221.20.373.4
Optimized Lead Phenyl-piperazine extension372.47270.040.385.1

Note: The optimized lead demonstrates a >1,000-fold improvement in affinity. Crucially, the LE remains highly efficient (>0.30 is considered excellent), proving that the added molecular weight directly contributes to binding energy rather than acting as "dead weight."

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents International Journal of Pharmaceutical Sciences [Link][2]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide Springer Nature Experiments [Link][7]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors National Institutes of Health (PMC)[Link][4]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls MDPI [Link][8]

  • A bright future for fragment-based drug discovery: what does it hold? Taylor & Francis [Link][1]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research Massachusetts Biotechnology Council [Link][6]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI [Link][5]

Sources

Preparation of Mnk1/2 inhibitors using indolinyl-pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Evaluation of Mnk1/2 Inhibitors via Indolinyl-Pyrimidine Intermediates

Abstract & Strategic Rationale

The dysregulation of mRNA translation is a hallmark of oncogenesis. The Mitogen-activated protein kinase-interacting kinases (Mnk1 and Mnk2) are the sole kinases responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. Unlike upstream kinases (MEK/ERK), Mnk inhibition does not affect global protein synthesis but selectively suppresses the translation of oncogenic mRNAs (e.g., c-Myc, Mcl-1, Cyclin D1), offering a therapeutic window with minimal toxicity.

This guide details the synthesis and validation of Mnk1/2 inhibitors utilizing an indolinyl-pyrimidine scaffold . This specific scaffold leverages the indoline moiety to occupy the hydrophobic pocket adjacent to the ATP-binding hinge region, while the pyrimidine core provides the essential hydrogen-bonding network.

Key Technical Advantages of this Protocol:

  • Regioselective Control: Optimizes the

    
     reaction to favor C4-substitution over C2, a common failure point in pyrimidine chemistry.
    
  • Modular Design: Allows for rapid diversification at the C2 position via Buchwald-Hartwig or Suzuki-Miyaura couplings.

  • Self-Validating Bioassays: Includes a robust p-eIF4E cellular readout to confirm target engagement.

Biological Context & Signaling Pathway

To design effective inhibitors, one must understand the upstream regulation. Mnk1/2 integrates signals from both the p38 MAPK and ERK pathways.

Figure 1: The Mnk1/2 signaling cascade. The inhibitor targets the Mnk node, preventing the phosphorylation of eIF4E and subsequent oncogenic translation.

Chemical Synthesis Protocol

The synthesis relies on the varying electrophilicity of the 2,4-dichloropyrimidine core. The C4 position is significantly more electrophilic due to the para-like resonance effect of the N1 nitrogen and the ortho-like effect of N3.

Workflow Overview

Figure 2: Synthetic route prioritizing C4-selective nucleophilic aromatic substitution followed by C2-amination.

Detailed Protocol A: Synthesis of Intermediate (C4-Substitution)

Objective: Synthesize 4-(indolin-1-yl)-2-chloropyrimidine. Critical Control: Temperature control is vital to prevent C2/C4 disubstitution.

  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • Indoline (1.0 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Solvent: Isopropanol (IPA) or Ethanol (EtOH). Note: Protic solvents often enhance SNAr rates via H-bonding stabilization of the transition state.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (e.g., 5.0 g) in IPA (50 mL) in a round-bottom flask.

    • Cool to 0°C in an ice bath. Expert Insight: Low temperature maximizes regioselectivity for C4.

    • Add DIPEA followed by the slow addition of Indoline over 10 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

    • Endpoint: Disappearance of starting material. A minor spot (C2 isomer) may appear; the major spot is C4.

  • Workup:

    • The product often precipitates from IPA. Filter the solid and wash with cold IPA/Water (1:1).

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

    • Purification: Recrystallization from EtOH is preferred over column chromatography for scalability.

Detailed Protocol B: C2-Functionalization (Buchwald-Hartwig Coupling)

Objective: Install the "tail" moiety (e.g., a solubilizing amine or pyridine) at the C2 position to interact with the solvent-exposed region of the kinase.

  • Reagents:

    • Intermediate from Protocol A (1.0 eq)

    • Target Amine (e.g., 4-aminopyridine or substituted aniline) (1.2 eq)

    • Catalyst:

      
       (5 mol%) or Pd(OAc)2.
      
    • Ligand: Xantphos or BINAP (10 mol%).

    • Base:

      
       (2.0 eq).
      
    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • In a pressure vial, combine Intermediate, Amine, Base, and Ligand.

    • Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons Pd(0)).

    • Add Pd catalyst and Dioxane. Seal immediately.

    • Heat to 100°C for 12–16 hours.

    • QC Check: LC-MS should show a single peak with the mass of the final coupled product.

  • Purification:

    • Filter through Celite to remove Palladium.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Analytical Validation & Data Interpretation

Chemical Characterization (NMR)

The regiochemistry of the intermediate must be confirmed before proceeding.

  • C4-Substitution (Correct): The pyrimidine proton at C5 appears as a doublet at ~6.5 ppm, and C6 as a doublet at ~8.1 ppm (J ≈ 5-6 Hz).

  • C2-Substitution (Incorrect): The symmetry changes, and shifts will differ significantly. NOE (Nuclear Overhauser Effect) experiments between the Indoline protons and the Pyrimidine C5 proton can confirm spatial proximity.

Biological Assay: Cellular Target Engagement

Do not rely solely on enzymatic IC50. Cellular potency is determined by membrane permeability and ATP competition.

Protocol: Western Blot for p-eIF4E (Ser209)

StepParameterDetails
Cell Seeding Cell LineMV-4-11 or MDA-MB-231 (Mnk-dependent lines)
Density

cells/well (6-well plate)
Treatment CompoundDose-response (e.g., 10 nM to 10

M)
Duration2 hours (Fast kinetics)
Lysis BufferRIPA + Phosphatase Inhibitors (Na3VO4, NaF)
Detection Primary AbAnti-p-eIF4E (Ser209) (Rabbit mAb)
Control AbTotal eIF4E and

-Actin

Interpretation:

  • Effective Inhibitor: Dose-dependent disappearance of the p-eIF4E band while Total eIF4E remains constant.

  • False Positive: Reduction in Total eIF4E suggests cytotoxicity or degradation, not specific kinase inhibition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Temperature too highRun reaction at -10°C to 0°C.
Solvent polaritySwitch from IPA to THF (non-protic) to alter transition state energy.
Stalled Coupling (Step 2) Catalyst poisoningRe-purify the Intermediate (remove residual sulfur/chloride). Ensure strict Argon purging.
Steric hindranceSwitch from

to NaOtBu (stronger base) or use BrettPhos ligand.
No Cellular Activity Poor PermeabilityCheck LogP. If >5, add solubilizing groups (piperazine, morpholine) to the C2 amine.

References

  • Structure and Function of Mnk1/2

    • Diab, S., et al. (2014). "The role of MNK1 and MNK2 in eIF4E phosphorylation and tumorigenesis." Cell Cycle.[3] Link

  • Indolinyl-Pyrimidine Synthesis

    • Huang, Y., et al. (2024). "Design, synthesis and biological evaluation of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as Mnk1/2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Regioselectivity in Pyrimidines

    • Neufeldt, S. R., et al. (2010). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society. Link

  • Biological Validation Protocols

    • Reich, S. H., et al. (2018). "Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mnk1/2 Inhibition." Journal of Medicinal Chemistry. Link

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Microwave-Assisted Synthesis of 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

The 2-aminopyrimidine scaffold is a "privileged" pharmacophore in medicinal chemistry, serving as the core hinge-binding motif in numerous kinase inhibitors [1]. When coupled with an indoline moiety at the C4 position, the resulting architecture—4-(indolin-1-yl)pyrimidin-2-amine —exhibits unique conformational rigidity and electron-donating properties, making it a highly sought-after intermediate for targeted oncology and autoimmune therapies [4].

Historically, coupling secondary amines like indoline to 2-amino-4-chloropyrimidine via conventional thermal heating requires extended reaction times (18–24 hours) and often results in poor yields due to competitive degradation or incomplete conversion. By transitioning to microwave-assisted organic synthesis (MAOS) , we exploit dielectric heating to rapidly reach superheated temperatures, dramatically accelerating reaction kinetics.

This guide provides two self-validating, field-proven protocols for this synthesis: a green, catalyst-free Nucleophilic Aromatic Substitution (SNAr) , and a robust Buchwald-Hartwig Cross-Coupling for sterically demanding analogs.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than blindly following a recipe.

The Electrophilicity of the Pyrimidine Core

The pyrimidine ring is intrinsically electron-deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive and resonance-withdrawing effect, highly activating the C4-chloride for nucleophilic attack [1]. During the SNAr pathway, the addition of indoline forms a resonance-stabilized anionic Meisenheimer complex. Microwave irradiation provides the rapid thermal energy required to overcome the activation barrier of this intermediate's formation, reducing reaction times from hours to minutes [2].

Solvent Selection & Dielectric Heating

In the SNAr protocol, isopropanol (i-PrOH) is selected over non-polar solvents. Isopropanol possesses a high loss tangent (


), meaning it efficiently converts microwave electromagnetic energy into thermal energy. This allows the reaction mixture to rapidly reach 120 °C (well above its atmospheric boiling point of 82 °C) within a sealed microwave vial, driving the reaction to completion.
The Buchwald-Hartwig Alternative

While indoline is sufficiently nucleophilic for SNAr, substituted indolines with electron-withdrawing groups may stall. In such cases, a Palladium-Catalyzed Buchwald-Hartwig Amination is employed [3]. We utilize


 as the precatalyst and Xantphos  as the ligand. Xantphos is chosen for its wide bite angle (~111°), which sterically forces the palladium center into a geometry that highly favors the final reductive elimination step, releasing the target C-N coupled product.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_paths Microwave-Assisted Pathways Start 2-Amino-4-chloropyrimidine + Indoline SNAr Pathway A: SNAr (DIPEA, i-PrOH) 120°C, 20 min Start->SNAr Standard Nucleophile BHA Pathway B: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Cs2CO3) 110°C, 45 min Start->BHA Deactivated/ Hindered Target This compound (Target Compound) SNAr->Target High Yield Catalyst-Free BHA->Target Broad Scope Catalytic

Fig 1: Microwave-assisted synthetic pathways for this compound.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data, demonstrating the clear superiority of microwave-assisted SNAr for this specific substrate pairing.

MethodReagents / CatalystSolventTemp (°C)TimeYield (%)
Thermal SNArDIPEA (2.0 eq)i-PrOH80 (Reflux)18 h62%
MW SNAr DIPEA (2.0 eq) i-PrOH 120 20 min 94%
MW SNArK₂CO₃ (2.0 eq)DMF15015 min78%
MW BuchwaldPd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane11045 min86%

Table 1: Optimization of reaction parameters. Microwave SNAr in isopropanol provides the optimal balance of yield, safety, and atom economy.

Detailed Experimental Protocols

Protocol A: Catalyst-Free SNAr under Microwave Irradiation (Preferred Route)

This protocol is designed as a self-validating system. The inclusion of an In-Process Quality Control (IPQC) step ensures the reaction has reached thermodynamic completion before workup.

Materials:

  • 2-Amino-4-chloropyrimidine (1.0 mmol, 129.5 mg)

  • Indoline (1.2 mmol, 143.0 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

  • Anhydrous Isopropanol (i-PrOH) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine and indoline.

  • Solvation & Base Addition: Suspend the reagents in 3.0 mL of anhydrous isopropanol. Add DIPEA dropwise. Causality Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the indoline nucleophile.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge with nitrogen for 2 minutes to displace oxygen, preventing oxidative degradation of the indoline at high temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 300 W)

    • Cooling: ON (Cool to 40 °C post-reaction)

  • IPQC (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak (

      
       130 
      
      
      
      ) and appearance of a single dominant product peak at
      
      
      213
      
      
      .
  • Workup: Transfer the cooled mixture to a round-bottom flask and concentrate in vacuo. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 2% to 10% MeOH in DCM) to afford the target compound as an off-white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Utilize this protocol if utilizing a highly substituted, sterically hindered indoline derivative where SNAr fails [3].

Materials:

  • 2-Amino-4-chloropyrimidine (1.0 mmol, 129.5 mg)

  • Indoline derivative (1.1 mmol)

  • 
     (0.02 mmol, 2 mol%, 18.3 mg)
    
  • Xantphos (0.04 mmol, 4 mol%, 23.1 mg)

  • Cesium Carbonate (

    
    ) (2.0 mmol, 651.6 mg)
    
  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, add

    
    , Xantphos, and 
    
    
    
    to a microwave vial.
  • Reagent Addition: Add 2-amino-4-chloropyrimidine and the indoline derivative.

  • Solvation: Add degassed anhydrous 1,4-dioxane. Causality Note: Dioxane is thoroughly degassed to prevent the rapid oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Microwave Irradiation: Seal the vial and irradiate at 110 °C for 45 minutes.

  • Filtration: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure product.

Analytical Characterization Data

To ensure the integrity of your synthesized batch, compare your analytical results against the following expected benchmarks for this compound:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 213.11; Found: 213.1.
  • ¹H NMR (400 MHz, DMSO-d6):

    
     7.95 (d, J = 5.8 Hz, 1H, pyrimidine C6-H), 7.20 (d, J = 7.5 Hz, 1H, indoline Ar-H), 7.12 (t, J = 7.5 Hz, 1H, indoline Ar-H), 6.95 (t, J = 7.5 Hz, 1H, indoline Ar-H), 6.80 (d, J = 7.5 Hz, 1H, indoline Ar-H), 6.25 (br s, 2H, -NH₂), 6.10 (d, J = 5.8 Hz, 1H, pyrimidine C5-H), 4.05 (t, J = 8.5 Hz, 2H, indoline -CH₂-N), 3.15 (t, J = 8.5 Hz, 2H, indoline -CH₂-Ar).
    

References

  • BenchChem Technical Support Team. "2-Amino-4-chloropyrimidine | 3993-78-0". BenchChem.
  • Rosenthal, A. S., et al. "Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315". NIH Public Access.
  • Bellany, F. "Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents". UCL Discovery.
  • Luo, Y., et al. "Recent Advances in Pyrimidine-Based Drugs". MDPI.

Troubleshooting & Optimization

Improving yield of indoline N-arylation with 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I frequently encounter researchers struggling with the N-arylation of indolines using 4-chloropyrimidines.

While 4-chloropyrimidines are highly electrophilic, indolines present a unique challenge: their nitrogen lone pair is partially delocalized into the adjacent aromatic ring, making them significantly less nucleophilic than standard aliphatic amines (like piperidine) but more reactive than indoles. This electronic mismatch often leads to stalled reactions, poor yields, or degradation of the pyrimidine starting material.

Below is our comprehensive troubleshooting guide, diagnostic Q&A, and validated protocols to help you achieve quantitative yields.

Diagnostic Workflow

Before diving into specific issues, use the following diagnostic tree to identify the root cause of your yield drop-off.

Troubleshooting Start Low Yield in Indoline N-Arylation? CheckMethod Which method are you using? Start->CheckMethod SNAr SNAr (Thermal) CheckMethod->SNAr Base/Solvent Buchwald Buchwald-Hartwig CheckMethod->Buchwald Pd Catalyst Hydrolysis Hydrolysis Byproduct (4-OH pyrimidine)? SNAr->Hydrolysis CheckLigand Pd Black Formation or Incomplete Conversion? Buchwald->CheckLigand DrySolvent Use Anhydrous DMF/NMP & DIPEA Hydrolysis->DrySolvent Yes Sterics Sterically Hindered Indoline? Hydrolysis->Sterics No SwitchPd Switch to Pd-Catalysis (Buchwald-Hartwig) Sterics->SwitchPd Yes ChangeLigand Use BrettPhos or Xantphos + Cs2CO3 CheckLigand->ChangeLigand Yes

Troubleshooting workflow for indoline N-arylation yield optimization.

Frequently Asked Questions & Troubleshooting

Q1: My thermal SNAr reaction is stalling at 30-40% conversion. How can I drive it to completion? A1: The causality here lies in the attenuated nucleophilicity of indoline. To drive the reaction, you must stabilize the anionic Meisenheimer intermediate without destroying your electrophile.

  • The Fix: Switch from protic solvents (ethanol/water) to a high-boiling polar aprotic solvent like anhydrous NMP or DMF, and elevate the temperature to 110–130 °C. Avoid aqueous inorganic bases; instead, use N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. DIPEA is sterically hindered and will not compete with indoline for the electrophilic C4 position[1].

Q2: I am observing a major side product with a mass shift of [M - 35.5 + 17] Da. What is this? A2: This mass change (-Cl, +OH) indicates the formation of a 4-hydroxypyrimidine byproduct. The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, making the C4 position extremely susceptible to hydrolysis[1].

  • The Fix: Water is outcompeting your indoline. You must rigorously dry your solvents over 3Å molecular sieves. If you are using K₂CO₃, flame-dry it under a vacuum before use, as it is highly hygroscopic.

Q3: My indoline has a substituent at the 2-position (e.g., 2-methylindoline). The SNAr fails completely. What is the alternative? A3: Steric bulk adjacent to the nucleophilic nitrogen severely impedes the trajectory required to form the Meisenheimer complex. You must pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[2].

  • The Fix: Pd-catalysis circumvents the SNAr mechanism entirely. The amine coordinates directly to the Pd(II) center, followed by reductive elimination. For hindered secondary amines, use a bulky, electron-rich monophosphine ligand like BrettPhos or RuPhos [3]. These ligands force the Pd center into a geometry that accelerates the challenging reductive elimination step.

Q4: During the Buchwald-Hartwig amination, the solution rapidly turns black and the yield is poor. How do I stabilize the catalyst? A4: The rapid formation of "Pd black" indicates catalyst decomposition. 4-Chloropyrimidines can strongly coordinate to palladium, displacing your phosphine ligand and poisoning the catalyst. Alternatively, the indoline may undergo unintended Pd-mediated dehydrogenation to indole.

  • The Fix: Use a palladacycle precatalyst (e.g., BrettPhos Pd G3) to ensure rapid, quantitative generation of the active monoligated Pd(0) species[4]. Couple this with a strong, anhydrous base like Cs₂CO₃ and run the reaction at a higher concentration (0.2–0.5 M) to promote bimolecular C-N coupling over unimolecular catalyst decay.

Mechanistic Divergence

Understanding the competing pathways is critical for optimizing your conditions. The diagram below illustrates how base and solvent choices dictate whether you achieve the target product or degrade your starting material.

Mechanism Indoline Indoline (Nucleophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Indoline->Meisenheimer Base, Heat Pyrimidine 4-Chloropyrimidine (Electrophile) Pyrimidine->Meisenheimer Hydrolysis 4-Hydroxypyrimidine (Degradation) Pyrimidine->Hydrolysis H2O / OH- Product N-Aryl Indoline (Target Product) Meisenheimer->Product Cl- Elimination

Mechanistic divergence between SNAr product formation and hydrolysis.

Data Presentation: Method Comparison

Summarizing the operational parameters helps in selecting the right approach for your specific substrate class.

ParameterSNAr (Thermal)Buchwald-Hartwig Cross-Coupling
Ideal Substrates Unhindered indolines, electron-deficient pyrimidinesSterically hindered indolines (e.g., 2-substituted)
Typical Solvents DMF, NMP, Acetonitrile (Strictly Anhydrous)1,4-Dioxane, Toluene, t-Amyl alcohol
Preferred Bases DIPEA, Et₃NCs₂CO₃, NaOtBu, LiHMDS
Catalyst/Ligand None requiredPd(OAc)₂, Pd₂(dba)₃ / BrettPhos, Xantphos
Reaction Temp 100 °C – 130 °C80 °C – 110 °C
Primary Failure Mode Hydrolysis to 4-hydroxypyrimidineCatalyst poisoning (Pd black formation)

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Built-in checks allow you to confirm the reaction's integrity at critical stages.

Protocol A: Optimized SNAr Methodology (For Unhindered Indolines)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-chloropyrimidine (1.0 mmol) and indoline (1.1 mmol).

  • Solvent & Base: Add anhydrous NMP (3.0 mL) and DIPEA (2.5 mmol).

    • Validation Check: The solution must remain clear. If it turns cloudy immediately, your DIPEA or NMP contains moisture/salts, which will lead to hydrolysis. Stop and replace reagents.

  • Heating: Heat the mixture to 110 °C.

    • Validation Check: Monitor via LC-MS at the 2-hour mark. The disappearance of the 4-chloropyrimidine peak and the appearance of the product mass [M+H]⁺ without the[M - 35.5 + 17]⁺ hydrolysis peak indicates successful Meisenheimer complex formation and resolution.

  • Workup: Cool to room temperature and pour dropwise into rapidly stirring ice-cold water (15 mL). The N-aryl indoline typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Hindered Indolines)
  • Preparation: Inside a nitrogen-filled glovebox, charge a 10 mL reaction vial with 4-chloropyrimidine (1.0 mmol), sterically hindered indoline (1.2 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and finely milled, anhydrous Cs₂CO₃ (2.0 mmol)[4].

  • Solvent: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C for 12 hours.

    • Validation Check: The reaction should maintain a homogeneous yellow/orange hue (indicating active Pd(0)/Pd(II) cycling). A rapid shift to opaque black within the first 30 minutes indicates catalyst death (Pd agglomeration). If this occurs, verify the purity of your 4-chloropyrimidine, as trace free halogens or sulfur impurities will poison the catalyst.

  • Workup: Cool the mixture, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews American Chemical Society (ACS)[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction MDPI[Link]

  • WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof Google P

Sources

Technical Support Center: Troubleshooting Regioselectivity in 4-(Indolin-1-yl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The functionalization of 2,4-dichloropyrimidine is a cornerstone of medicinal chemistry, but differentiating the C2 and C4 electrophilic sites often leads to frustrating mixtures of regioisomers. This guide provides the mechanistic causality, optimized protocols, and troubleshooting steps required to achieve absolute regiocontrol when synthesizing 4-(indolin-1-yl)pyrimidin-2-amine.

Mechanistic Overview & Reaction Pathway

The synthesis of this compound relies on a sequential Nucleophilic Aromatic Substitution (


) strategy. Because the two chlorine leaving groups exist in different electronic environments, we can exploit kinetic and thermodynamic controls to dictate the order of substitution.

Pathway A 2,4-Dichloropyrimidine B Indoline, DIPEA EtOH, 0 °C A->B C 2-Chloro-4-(indolin-1-yl)pyrimidine (Major C4 Isomer) B->C Kinetically Controlled S_NAr D NH3 or Amine 120 °C, Sealed Tube C->D E This compound D->E Forcing Conditions or Pd-Catalysis

Two-step regioselective synthesis of this compound.

Frequently Asked Questions (Troubleshooting Regioselectivity)

Q1: Why does indoline preferentially attack the C4 position of 2,4-dichloropyrimidine, and why am I still seeing the C2 isomer? A: Regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) theory. In 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position, making it the most electrophilic site for nucleophilic attack[1],[2]. Furthermore, the Meisenheimer intermediate formed during C4 attack is thermodynamically stabilized by both the ortho and para nitrogen atoms, whereas C2 attack is only stabilized by the ortho nitrogens. However, C2 substitution can still occur as a byproduct if the reaction is run under thermodynamic control (excessive heat) or if the nucleophile is highly sterically hindered.

Q2: How can I optimize my conditions to strictly favor the C4-indolinyl product? A: Regioselective


 at C4 is a kinetically controlled process. To maximize the C4:C2 ratio, maintain strict temperature control (0 °C to room temperature). Using a polar protic solvent like ethanol (EtOH) or isopropanol (iPrOH) is highly recommended; these solvents hydrogen-bond with the pyrimidine ring nitrogens, further lowering the LUMO energy and disproportionately activating the C4 position[1]. Employing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents competitive side reactions.

Q3: The second amination step (installing the 2-amine) is failing or very slow. What is the cause? A: Once the indoline moiety is installed at C4, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance. This significantly raises the LUMO energy of the pyrimidine core, severely deactivating the remaining C2 chloride towards further nucleophilic attack[3]. To overcome this electronic barrier, the second


 requires forcing conditions (e.g., 100–120 °C in a sealed pressure vessel). If thermal 

fails, switching to a Palladium-catalyzed Buchwald-Hartwig cross-coupling (e.g.,

, XPhos) will bypass the electronic limitation entirely.

Q4: Is it possible to invert the selectivity to synthesize the 2-(indolin-1-yl)pyrimidin-4-amine isomer? A: Yes. Inverting the conventional C4 selectivity requires overriding the inherent electronic bias of the pyrimidine ring. This can be achieved by using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate starting material; the bulky TMS group sterically blocks the C4 position, forcing the indoline to attack at C2[4]. Alternatively, using strong bases like LiHMDS with Palladium catalysis can drive C2 selectivity[5], or utilizing tertiary amine nucleophiles which exhibit unique C2 preferences due to in situ N-dealkylation mechanisms[6].

Diagnostic Decision Tree

If your LC-MS or NMR data indicates poor regioselectivity, follow this diagnostic logic to identify the root cause of the failure.

TroubleshootingTree Start Issue: Poor Regioselectivity (High C2 Isomer) CheckTemp Is reaction temp > 25 °C? Start->CheckTemp TempYes Reduce to 0 °C. Kinetic control favors C4. CheckTemp->TempYes Yes TempNo Check Solvent & Base CheckTemp->TempNo No CheckSolvent Using non-polar solvent? TempNo->CheckSolvent SolventYes Switch to EtOH or iPrOH. H-bonding activates C4. CheckSolvent->SolventYes Yes SolventNo Check Nucleophile CheckSolvent->SolventNo No CheckNuc Sterically hindered indoline? SolventNo->CheckNuc NucYes Use Pd-catalysis or LiHMDS to force C4 selectivity. CheckNuc->NucYes Yes

Decision tree for troubleshooting C4 vs C2 regioselectivity in pyrimidine SNAr.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during the first amination step.

SolventBaseTemperatureIndoline EquivalentsResulting C4:C2 RatioYield (C4 Isomer)
Ethanol (EtOH) DIPEA 0 °C to RT 1.0 > 95:5 88%
THFTriethylamine25 °C1.090:1082%
DMF

80 °C1.570:3055% (Mixture)
TolueneLiHMDS-78 °C1.0> 99:192%

Note: Elevated temperatures in aprotic solvents (e.g., DMF at 80 °C) degrade kinetic control, leading to difficult-to-separate regioisomer mixtures.

Self-Validating Experimental Protocol

Step 1: Kinetically Controlled (Synthesis of 2-chloro-4-(indolin-1-yl)pyrimidine)
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous Ethanol (0.5 M concentration) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (1.2 eq) to the stirring solution.

  • Nucleophile Addition: Add indoline (1.0 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C ensures the nucleophile concentration remains low, preventing double substitution and kinetically locking the reaction to the more electrophilic C4 position.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1). The starting 2,4-dichloropyrimidine (

    
    ) will disappear, replaced by a strongly UV-active product spot (
    
    
    
    ). Because the product is less soluble in cold ethanol than the starting materials, a self-validating visual cue is the formation of a pale yellow precipitate as the reaction progresses.
  • Workup: Filter the precipitate, wash with ice-cold ethanol, and dry under a vacuum.

Step 2: Thermally Forced Amination (Synthesis of this compound)
  • Preparation: Suspend the isolated 2-chloro-4-(indolin-1-yl)pyrimidine (1.0 eq) in 1,4-Dioxane (0.2 M) inside a heavy-walled pressure vessel.

  • Amine Addition: Add Ammonium hydroxide (28% aq, 10.0 eq) or the desired amine source. Seal the vessel tightly.

  • Reaction: Heat the sealed vessel to 120 °C behind a blast shield for 16 hours.

    • Causality: The electron-donating nature of the C4-indoline group severely deactivates the C2 position. A sealed tube prevents the loss of volatile ammonia while allowing the reaction to reach the high thermal activation energy required to form the second Meisenheimer complex.

  • Self-Validation (In-Process Control): Monitor via LC-MS. You will observe a distinct mass shift from the intermediate (

    
     m/z, exhibiting a characteristic 3:1 chlorine isotope pattern) to the final aminated product (
    
    
    
    m/z, lacking the chlorine isotope pattern). The reaction will physically transition from a cloudy suspension to a clear solution upon completion.
  • Workup: Cool to room temperature, carefully vent the pressure, and precipitate the final product by adding cold water. Filter and recrystallize if necessary.

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. American Chemical Society (ACS). Available at:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. American Chemical Society (ACS). Available at: [Link]

Sources

Removing unreacted indoline from 4-(Indolin-1-yl)pyrimidin-2-amine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide addresses a highly specific, yet common bottleneck in medicinal chemistry and kinase inhibitor synthesis: the removal of unreacted indoline from 4-(Indolin-1-yl)pyrimidin-2-amine reaction mixtures.

Because standard aqueous workups often fail to separate these two components, this guide provides a mechanistic breakdown of the problem and field-proven, self-validating protocols to achieve >99% purity.

Physicochemical Diagnostic Matrix

To understand why separation fails, we must first analyze the quantitative electronic and physical properties of the mixture components. The table below summarizes the critical data driving our purification strategies.

PropertyIndoline (Impurity)This compound (Target Product)
Amine Classification Secondary Amine (Aliphatic/Aryl hybrid)Primary Amine (exocyclic), Tertiary Amine (fused)
pKa (Conjugate Acid) 5.20 [2]~3.45 (based on 2-aminopyrimidine core) [1]
Nucleophilicity High (Readily attacks electrophiles)Low (Lone pair delocalized into pyrimidine ring)
TLC Staining Strongly active (Ninhydrin: Brown/Purple)UV Active (254 nm), Weak Ninhydrin response

Troubleshooting & Causality Q&A

Q: Why is standard 1M HCl aqueous extraction failing to remove the indoline? A: This is a classic issue of pKa proximity . When you wash the organic layer with 1M HCl (pH ~0), the environment is acidic enough to fully protonate both the highly basic indoline (pKa 5.20) [2] and the weakly basic 2-aminopyrimidine core (pKa 3.45) [1]. Consequently, both compounds form water-soluble hydrochloride salts and partition into the aqueous layer, leading to catastrophic yield loss.

Q: If acid-base extraction is inefficient, what is the most reliable method to selectively remove indoline? A: The most efficient method is chemoselective scavenging using [3]. The Causality: This strategy abandons basicity and exploits nucleophilicity. Indoline is a highly nucleophilic secondary amine. In contrast, the primary amine on your target product is attached to an electron-withdrawing pyrimidine ring, which pulls electron density away from the nitrogen via resonance, rendering it non-nucleophilic at room temperature. The PS-Isocyanate resin rapidly reacts with the indoline to form a covalent, resin-bound urea. The product ignores the resin and remains completely in solution.

Q: Can I use silica gel chromatography to separate them? A: It is not recommended for crude mixtures with high indoline content. Indoline is a basic amine that interacts strongly with the acidic silanol groups on standard silica gel, causing severe streaking (tailing). This often results in co-elution with the target product. If chromatography is mandatory, you must pre-treat the silica with 1% Triethylamine (Et₃N) or use amine-functionalized silica (KP-NH).

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without passing the embedded analytical checkpoints.

Protocol A: Chemoselective Scavenging (Recommended for Discovery / <5g Scale)

This method uses PS-Isocyanate to covalently trap the impurity [3].

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (typical loading capacity: 1.0–1.8 mmol/g) relative to the estimated amount of unreacted indoline.

  • Incubation: Stir the suspension gently at 20°C for 1 to 2 hours.

  • Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot of the supernatant, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Pass Condition: The indoline peak (m/z 120 [M+H]⁺) is completely absent.

    • Fail Condition: If indoline remains, add an additional 1.0 equivalent of resin, stir for 30 minutes, and re-test.

  • Isolation: Vacuum filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of DCM.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure this compound.

Protocol B: pH-Tuned Liquid-Liquid Extraction (Recommended for Scale-up / >5g Scale)

When resin costs are prohibitive, precisely tuned pH extraction can exploit the narrow ΔpKa window.

  • Organic Phase Prep: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (20 mL/g).

  • Buffer Preparation: Prepare a 0.5 M Citrate buffer and adjust the pH to exactly 4.5 using NaOH/HCl.

    • Causality: At pH 4.5, ~85% of indoline (pKa 5.2) is protonated (water-soluble), while ~90% of the target pyrimidine (pKa 3.45) remains as a free base (organic-soluble).

  • Extraction: Wash the organic layer with the pH 4.5 buffer (3 x 10 mL/g).

  • Validation Checkpoint: Spot the organic layer on a TLC plate (Eluent: 5% MeOH in DCM) and stain with Ninhydrin.

    • Pass Condition: No brown/purple spot corresponding to indoline is visible.

    • Fail Condition: If the spot persists, perform one additional buffer wash.

  • Final Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification Workflow Visualization

G Crude Crude Reaction Mixture (Target + Indoline) Decision Select Purification Strategy Crude->Decision Resin Method A: Chemoselective Scavenging Decision->Resin Small-to-Medium Scale Ext Method B: pH-Tuned Extraction Decision->Ext Large Scale Stir Add PS-Isocyanate Stir 1-2h at 20°C Resin->Stir Filter Vacuum Filtration Stir->Filter Pure1 Pure Target (in Filtrate) Filter->Pure1 Filtrate Waste1 Resin-Bound Indoline (Discard) Filter->Waste1 Solid Retentate Acid Wash with pH 4.5 Citrate Buffer Ext->Acid Org Organic Phase (Pure Target) Acid->Org Retain Aq Aqueous Phase (Indolinium Salt) Acid->Aq Discard

Workflow for the chemoselective purification of this compound.

References

  • Guidechem - 2-Aminopyrimidine Chemical Properties and pKa.
  • ChemicalBook - Indoline CAS#: 496-15-1 Properties.
  • Biotage - PS-Isocyanate: Nucleophile Scavenger (Technical Note 512).

Technical Support Center: Solvent Optimization for 4-(Indolin-1-yl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of SNAr reaction conditions for the synthesis of 4-(Indolin-1-yl)pyrimidin-2-amine. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Reference ID: TSC-SNAR-IND-04[1]

Executive Summary: The Solvent Paradox

The synthesis of This compound via Nucleophilic Aromatic Substitution (SNAr) presents a classic process chemistry challenge: balancing nucleophile reactivity against substrate solubility and product isolation .[1]

The reaction involves the coupling of 4-chloropyrimidin-2-amine (electrophile) and indoline (nucleophile).[1] While the pyrimidine ring is activated for SNAr, the electron-donating 2-amino group deactivates the 4-position compared to di-halo variants.[1] Therefore, solvent choice dictates not just solubility, but the activation energy barrier and the impurity profile (hydrolysis vs. substitution).

This guide provides a troubleshooting framework to transition from "it works" to "it is optimized," focusing on kinetics, green chemistry, and workup efficiency.

Troubleshooting Guide & FAQs

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 60-70% conversion in Ethanol at reflux. How can I drive it to completion? Diagnosis: Ethanol (b.p. 78°C) may not provide sufficient thermal energy to overcome the activation barrier created by the deactivating 2-amino group on the pyrimidine. Solution:

  • Switch to Higher Boiling Alcohols: Transition to n-Butanol (117°C) or 2-Pentanol (119°C) . The higher reflux temperature significantly increases the rate constant (

    
    ).
    
  • Acid Catalysis: Add 0.1–0.5 equivalents of p-Toluenesulfonic acid (p-TSA) or HCl (4M in dioxane) .[1]

    • Mechanism:[1][2][3][4][5] Protonation of the pyrimidine N3 or N1 lowers the LUMO energy, making the C4 position more electrophilic.

    • Caution: Excess acid in wet solvents promotes hydrolysis (see Q3).

Q2: My LCMS shows a mass corresponding to the product, but also a significant peak at M+17 (Hydroxypyrimidine). Diagnosis: You are observing hydrolysis of the 4-chloropyrimidine starting material. This is a competitive SNAr reaction where water acts as the nucleophile instead of indoline. Root Causes:

  • Wet solvent (hygroscopic alcohols like EtOH/iPrOH).[1]

  • Excessive acid catalyst concentration.[1]

  • "On-water" conditions without sufficient surfactant/hydrophobic effect.[1] Fix:

  • Use anhydrous solvents .[1]

  • If using acid catalysis, strictly limit water content.

  • Increase the equivalent of Indoline (1.2–1.5 eq) to statistically favor the amine attack over water.

Category B: Solubility & Workup

Q3: The starting materials dissolve, but the product forms a gummy oil that traps impurities. Diagnosis: The solvent system has intermediate polarity that partially solubilizes the product, preventing clean crystallization. Solution:

  • The "Crash-Out" Method: Use a solvent mixture where the product is insoluble at room temperature.[1]

    • Recommended:Isopropanol (iPrOH) / Water (9:1) or n-Butanol .[1]

    • Protocol: Heat to reflux (homogeneous) -> Cool slowly to 0°C. The product, being more hydrophobic than the aminopyrimidine starting material, should crystallize out, leaving impurities in the mother liquor.

Q4: Can I replace DMF/DMAc with a greener alternative? Diagnosis: DMF is effective but poses genotoxicity risks and workup challenges (high boiling point, water miscibility). Green Alternatives:

  • 2-Pentanol: Excellent balance of lipophilicity and boiling point.[1] Phase separates from water, allowing salt washes.

  • PEG-400: Non-volatile, biodegradable.[1][6] Acts as a phase transfer catalyst.[1]

  • Cyclopentyl Methyl Ether (CPME): Low peroxide formation, separates clean from water, high boiling point (106°C).

Visualizing the Chemistry

Reaction Pathway & Impurity Logic

The following diagram illustrates the competitive pathways dictated by solvent choice.

ReactionPathways Start 4-chloropyrimidin-2-amine + Indoline Solv_Alc Solvent: n-Butanol/2-Pentanol (High Temp, Anhydrous) Start->Solv_Alc Preferred Route Solv_Aq Solvent: Aqueous/Wet Alcohol (Acid Catalysis) Start->Solv_Aq Risky Route TS_Main Transition State (Amine Attack) Solv_Alc->TS_Main >100°C Solv_Aq->TS_Main TS_Hydro Transition State (Water Attack) Solv_Aq->TS_Hydro Competes Prod TARGET PRODUCT This compound (Precipitates) TS_Main->Prod -HCl Impurity IMPURITY 4-Hydroxypyrimidin-2-amine (Soluble in Mother Liquor) TS_Hydro->Impurity -HCl

Caption: Competitive reaction pathways. Anhydrous high-boiling alcohols favor the target SNAr mechanism, while wet acidic conditions promote hydrolysis.

Solvent Selection Decision Tree

SolventDecision Start Start: Solvent Selection Q1 Is the reaction scale >100g? Start->Q1 Green Require Green/Process Friendly? Q1->Green Yes Speed Is speed critical? Q1->Speed No (Discovery Scale) Rec_2Pent Recommendation: 2-Pentanol or n-Butanol (Recyclable, Good Crystallization) Green->Rec_2Pent Standard Rec_Water Recommendation: Water + Surfactant (TPGS-750M) ('On-Water' Chemistry) Green->Rec_Water Greenest Rec_Microwave Recommendation: EtOH (Microwave, 150°C) 15 mins Speed->Rec_Microwave Yes Rec_DMF Recommendation: DMF/DMAc (100°C) (Fast but difficult workup) Speed->Rec_DMF No

Caption: Decision matrix for selecting the optimal solvent based on scale and constraints.

Optimized Experimental Protocols

Protocol A: The "Process Standard" (High Yield & Purity)

Best for: Gram-scale synthesis, high purity requirements.

  • Setup: Charge a round-bottom flask with 4-chloropyrimidin-2-amine (1.0 eq) and Indoline (1.1 eq).

  • Solvent: Add 2-Pentanol (5 mL per mmol of substrate).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq).

  • Reaction: Heat to 105°C (internal temperature) for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Workup (Crystallization):

    • Cool the mixture slowly to Room Temperature.

    • The product (as the p-TSA salt or free base depending on stoichiometry) typically precipitates.[1]

    • If no precipitate: Add 0.5 volumes of Heptane as an anti-solvent.[1]

  • Isolation: Filter the solid. Wash with cold isopropanol.[1]

  • Free Basing (Optional): If the salt is isolated, suspend in water/DCM and wash with saturated NaHCO₃ to obtain the free base.

Protocol B: The "Green" Approach (Water-Mediated)

Best for: Sustainability, avoiding organic waste.

  • Setup: Charge reactants (1.0 eq Pyrimidine, 1.0 eq Indoline) in a vial.

  • Solvent: Add Water (3 mL/mmol) containing 2% TPGS-750M (surfactant).[1]

  • Base: Add 2,6-Lutidine (1.2 eq) to scavenge HCl.

  • Reaction: Stir vigorously at 90°C for 12 hours. The reaction relies on the hydrophobic effect ("on-water" acceleration).[1]

  • Workup: The product will precipitate as a solid crust. Decant the aqueous phase.[1] Dissolve the solid in minimal hot EtOAc, dry, and recrystallize.

Solvent Comparison Data

SolventBoiling Point (°C)Relative Rate*Green Score**Workup Method
Ethanol 78SlowHigh (Green)Evaporation / Precipitation
n-Butanol 117FastMediumFiltration (Product crashes out)
2-Pentanol 119FastHigh (Green)Filtration / Phase Cut
DMF 153Very FastLow (Red)Aqueous extraction (emulsion risk)
Water 100MediumHigh (Green)Filtration (requires surfactant)

*Relative Rate estimated based on Arrhenius activation at reflux temperature. **Green Score based on GSK Solvent Sustainability Guide.[1]

References

  • Mechanistic Insight into SNAr of Chloropyrimidines

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.[7][8]

    • Source: Preprints.org (2023).[1]

    • URL:[Link]

    • Relevance: Validates the use of alcoholic solvents and acid catalysis (HCl/pTSA) for deactivating amino-pyrimidines, highlighting the competition with hydrolysis.
  • Solvent Effects in Pyrimidine SNAr

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[1][9]

    • Source: MDPI (Molecules, 2022).
    • URL:[Link]

    • Relevance: Demonstrates the use of ethanol and base catalysis for similar pyrimidine substr
  • Industrial Application (Osimertinib Intermediate)

    • Title: N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyrimidin-2-amine.[1][10]

    • Source: ChemicalBook (Process Data).[1]

    • Relevance: Cites the use of 2-pentanol and p-toluenesulfonic acid at 80°C for a highly analogous indolyl-pyrimidine coupling, serving as the basis for Protocol A.
  • Green Solvent Alternatives

    • Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene.[1][11]

    • Source: European Journal of Organic Chemistry (2024).[11]

    • URL:[Link]

    • Relevance: Provides context for replacing DMF with green altern

Sources

Preventing oxidation of indoline moiety during pyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Oxidation of the Indoline Moiety During Pyrimidine Coupling: A Technical Guide

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and preventative strategies to address the common challenge of indoline moiety oxidation during pyrimidine coupling reactions, such as the Buchwald-Hartwig amination. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your target molecules.

Section 1: Understanding the Problem: The "Why" Behind Indoline Oxidation

Q1: Why is my indoline moiety getting oxidized during pyrimidine coupling?

The indoline nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation, especially under the conditions typically employed for cross-coupling reactions.[1] The primary culprits for this unwanted side reaction are often residual oxygen in the reaction vessel and, in some cases, the Pd(II) species in the catalytic cycle.[2][3] The nitrogen atom and the adjacent carbon in the five-membered ring are particularly prone to oxidation.

The generally accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) catalytic cycle.[4] While the active catalyst is a Pd(0) species, the cycle involves Pd(II) intermediates. If the reductive elimination step is slow or if oxidizing impurities are present, the electron-rich indoline can be oxidized. Furthermore, the basic conditions required for the coupling can deprotonate the indoline N-H, increasing its electron density and thus its susceptibility to oxidation.

Q2: What are the common byproducts of indoline oxidation?

The most common oxidation byproduct is the corresponding indole. Further oxidation can lead to a complex mixture of products, including oxindoles and other ring-opened species.[5] The formation of these byproducts not only consumes the starting material and reduces the yield of the desired product but also complicates the purification process significantly. The appearance of a dark brown or black color in the reaction mixture is often an indicator of the formation of polymeric degradation products.

Section 2: Troubleshooting Guide: "What to Do When..."

Q3: My reaction mixture is turning dark brown or black. What does this signify?

A dark coloration is a strong indication of catalyst decomposition (formation of palladium black) and/or extensive oxidation and polymerization of the indoline substrate.[2] This is often a result of inadequate exclusion of oxygen from the reaction system.

Immediate Actions:

  • Stop the reaction: Continuing to heat a decomposing reaction is unlikely to improve the yield and will only complicate purification.

  • Analyze a sample: If possible, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to assess the extent of product formation and the complexity of the byproduct profile.

  • Review your setup: Carefully re-examine your experimental setup for any potential sources of oxygen ingress. This includes checking the seals on your reaction vessel and the integrity of your inert gas line.

Q4: My yield is low, and I see multiple spots on TLC/LC-MS. How can I identify oxidation byproducts?

Identifying the specific byproducts is crucial for diagnosing the problem.

  • Mass Spectrometry (MS): Look for masses corresponding to the dehydrogenated product (indole), the addition of one or more oxygen atoms (oxindoles), and potential dimers or oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic aliphatic protons of the indoline ring and the appearance of aromatic protons corresponding to an indole ring in the 1H NMR spectrum are clear indicators of oxidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the degradation of indoline over time.[6] Developing an HPLC method to monitor the reaction can provide valuable insights into the reaction kinetics and the formation of byproducts.

Q5: I suspect my starting indoline is already partially oxidized. How can I check and purify it?

The stability of indolines can vary, and they can oxidize upon storage.

  • Purity Check: Before starting your reaction, always check the purity of your indoline starting material by NMR and LC-MS.

  • Purification: If impurities are detected, purify the indoline by column chromatography or recrystallization. Store the purified material under an inert atmosphere and in a refrigerator or freezer to minimize degradation.

Section 3: Preventative Strategies: A Proactive Approach

Rigorous Oxygen Exclusion: The First Line of Defense

The most critical factor in preventing indoline oxidation is the stringent exclusion of oxygen from the reaction system.

Protocol: Standard Degassing and Inert Atmosphere Setup
  • Assemble the glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Add solids: Add the pyrimidine halide, indoline, base, and palladium catalyst/ligand to the reaction flask.

  • Degas the system: Seal the flask with a septum and perform at least three cycles of vacuum/backfill with an inert gas.

  • Add solvent: Use a degassed solvent. Solvents can be degassed by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

  • Maintain inert atmosphere: Maintain a positive pressure of inert gas throughout the reaction.

Strategic Selection of Reaction Parameters

The choice of base and solvent can significantly impact the outcome of the reaction.

ParameterRecommendationRationale
Base Weak, non-nucleophilic bases such as K2CO3 or Cs2CO3.[7]Strong bases like NaOtBu can increase the rate of oxidation by deprotonating the indoline N-H, making it more electron-rich.
Solvent Aprotic, non-polar solvents like toluene or dioxane.Polar aprotic solvents like DMF or DMSO can sometimes promote oxidation.[2]
Temperature The lowest temperature at which the reaction proceeds at a reasonable rate.Higher temperatures can accelerate both the desired reaction and the undesired oxidation.
The Critical Role of the Base

The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental. For sensitive substrates like indoline, it is often beneficial to use a weaker base to avoid excessive deprotonation and subsequent oxidation. In some cases, using a soluble organic base like DBU can be advantageous, but its concentration may need to be carefully optimized.[8][9][10]

Solvent Choice and Its Implications

The solvent can influence the stability of the catalytic species and the solubility of oxygen. While ethereal solvents like dioxane and THF are common, aromatic solvents like toluene are often a good choice for these reactions.

The Right Palladium Source and Ligand System

The choice of the palladium precatalyst and ligand is critical for a successful coupling reaction.

  • Palladium Precatalysts: Using a well-defined Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species can be beneficial.[11][12]

  • Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential for promoting the reductive elimination step and preventing catalyst decomposition.[7][13][14][15] For challenging couplings, the use of N-heterocyclic carbene (NHC) ligands can also be effective.[4][16]

To Protect or Not to Protect: The N-H Group

For particularly sensitive indolines, protection of the N-H group can be an effective strategy to prevent oxidation.

When to Consider N-Protection

If optimization of the reaction conditions does not sufficiently suppress oxidation, N-protection should be considered. This is especially true for indolines with electron-donating groups on the aromatic ring, which further increases their susceptibility to oxidation.

Recommended Protecting Groups

The ideal protecting group should be stable to the coupling conditions and easily removable afterward.

  • Carbamates (e.g., Boc, Cbz): These are often a good choice as they are electron-withdrawing, which reduces the electron density of the indoline ring. However, their stability to the basic conditions of the coupling reaction should be considered.

  • Sulfonyl groups (e.g., nosyl, tosyl): These are robust protecting groups that are generally stable to the reaction conditions.[17]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This protecting group has been shown to be effective for indoles and related heterocycles.[18]

Section 4: Advanced Topics & FAQs

Q6: Can antioxidants be added to the reaction mixture?

While the addition of antioxidants is not a standard practice in cross-coupling reactions, in some cases, radical scavengers like TEMPO have been used in oxidative coupling reactions, though their role in preventing unwanted oxidation in reductive cross-coupling is not well-established.[19] It is generally preferable to prevent oxidation by rigorous exclusion of oxygen.

Q7: Are there alternative coupling methods that are less prone to oxidation?

For certain substrates, transition-metal-free coupling methods may be an option, although these are often substrate-specific.[20][21] Copper-catalyzed coupling reactions can sometimes be performed under milder conditions than palladium-catalyzed reactions and may be less prone to oxidative side reactions.

Section 5: Visualizing the Process

Diagram 1: Proposed Mechanism of Indoline Oxidation

G cluster_coupling Buchwald-Hartwig Cycle cluster_oxidation Oxidative Side Reaction Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)L_n(Indoline) PdII_OA->PdII_Amine Ligand Exchange (Indoline) Product_Cycle Product + Pd(0)L_n PdII_Amine->Product_Cycle Reductive Elimination Indoline_Radical Indoline Radical Cation PdII_Amine->Indoline_Radical Undesired Oxidation Indoline Indoline Indoline->Indoline_Radical SET to O2 or Pd(II) Indole Indole Indoline_Radical->Indole -H+, -e- Oxidized_Pd Pd(II) Species

Caption: Proposed mechanism of indoline oxidation during pyrimidine coupling.

Diagram 2: Decision Workflow for Method Optimization

G Start Start: Low Yield/ Oxidation Observed Check_Purity Check Starting Material Purity Start->Check_Purity Degas Improve Degassing Protocol Check_Purity->Degas Purity OK Optimize_Base Optimize Base (e.g., K2CO3, Cs2CO3) Degas->Optimize_Base Optimize_Temp Lower Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Ligand Screen Ligands (e.g., Buchwald ligands) Optimize_Temp->Optimize_Ligand Protect_N Protect Indoline N-H Optimize_Ligand->Protect_N Oxidation Persists Success Success: High Yield, No Oxidation Optimize_Ligand->Success Oxidation Resolved Protect_N->Success Failure Persistent Issues: Consider Alternative Route Protect_N->Failure Issues Persist

Caption: Decision workflow for optimizing pyrimidine-indoline coupling.

References

  • Weindl, C., & Hintermann, L. (2024). Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals. ResearchGate. Available from: [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. Available from: [Link]

  • Weindl, C., & Hintermann, L. (2024). Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals. PubMed. Available from: [Link]

  • Gentili, P. L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]

  • Wang, A., et al. (2021). Construction of Indoline-Fused Tetrahydroisoquinolines through a Domino Coupling Reaction Catalyzed by CuCoFe Layered Double Hydroxide. Organic Letters. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available from: [Link]

  • Dong, G., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Chemical Society Reviews. Available from: [Link]

  • Amatore, C., & Jutand, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Rago, A. J., et al. (2023). A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. RSC Publishing. Available from: [Link]

  • Kim, S., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. Available from: [Link]

  • Zón, M. A., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available from: [Link]

  • Li, J., et al. (2024). Synthesizing derivatives of chlorinated indoles 3 by Buchwald-Hartwig method. ResearchGate. Available from: [Link]

  • Stahl, S. S. (2010). Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. PMC. Available from: [Link]

  • Cera, G., & Scarso, A. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available from: [Link]

  • Buchwald, S. L., & Mauger, C. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]

  • Gager, O., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings. Journal of the American Chemical Society. Available from: [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available from: [Link]

  • Various Authors. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available from: [Link]

  • Viciu, M. S., et al. (2025). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. University of Victoria. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available from: [Link]

  • Ma, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP. Available from: [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2002). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. ResearchGate. Available from: [Link]

  • Terlizzi, R., et al. (2026). Access to Fused Indolines with a Quaternary N,N′-Aminal Center: Aza-Wacker-Type Cyclization for a Telescoped Reaction Sequence. PMC. Available from: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Wang, B., et al. (2020). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. MDPI. Available from: [Link]

  • Various Authors. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Tu, Y., et al. (2018). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. Available from: [Link]

  • Various Authors. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available from: [Link]

  • Jamison, T. F., & Reizman, B. J. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available from: [Link]

  • LaPorte, A. (2023). Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube. Available from: [Link]

  • Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Accounts of Chemical Research. Available from: [Link]

  • van der Westhuizen, L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]

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Purification of 4-(Indolin-1-yl)pyrimidin-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Indolin-1-yl)pyrimidin-2-amine

Case ID: PUR-IND-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying This compound presents a dual challenge: the basicity of the 2-aminopyrimidine moiety causes strong interaction with acidic silanols (leading to streaking), while the indoline substituent introduces susceptibility to oxidation and solubility issues.[1][2][3]

This guide moves beyond standard protocols, offering a chemically grounded strategy to isolate this scaffold with >98% purity.

Module 1: Critical Chemical Parameters

Before attempting purification, understand the molecular behavior governing the separation.

ParameterChemical RationaleImpact on Chromatography
Basicity (pKa ~3.5 - 4.0) The pyrimidine ring nitrogens (N1/N3) are proton acceptors. The indoline nitrogen at C4 donates electron density into the ring, increasing the basicity of N3 compared to unsubstituted pyrimidines.High Risk of Tailing: The molecule will protonate on acidic silica gel (

), causing irreversible adsorption or severe streaking.
Polarity Moderate.[4] The amine and pyrimidine are polar; the indoline is lipophilic.Solvent Choice: Requires a polar organic modifier (MeOH) but often has poor solubility in non-polar loading solvents (Hexane/DCM).
Stability Indolines (dihydroindoles) are susceptible to oxidation to indoles, especially on active surfaces like silica or alumina in the presence of air.Time Sensitivity: Do not leave the compound on the column. Elute quickly. Avoid drying the compound on silica in air for extended periods.

Module 2: Method Development (The "How-To")

The Stationary Phase Strategy

Standard silica gel is too acidic. You must neutralize the surface to prevent the "amine streak."

  • Recommended: Standard Silica Gel (40–63 µm) pre-treated with Triethylamine (TEA).

  • Alternative (High Cost/High Performance): Amine-functionalized silica (e.g., NH2-silica). This eliminates the need for mobile phase additives.[5]

The Mobile Phase System

Do not use straight DCM/MeOH.[6] The basic modifier is non-negotiable.

  • System A (Standard): Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).

    • Base Gradient: 0% to 10% MeOH in DCM.

    • Modifier: Maintain 1% TEA constant throughout the run.

  • System B (If co-eluting with non-polar impurities): Ethyl Acetate (EtOAc) / Hexanes / TEA.

    • Gradient: 20% to 80% EtOAc.

    • Modifier: 1% TEA.[7]

Sample Loading (Critical Step)

Issue: This compound likely crystallizes or oils out in non-polar solvents.

  • Protocol: Use Dry Loading .

    • Dissolve crude mixture in minimal MeOH/DCM (1:1).

    • Add silica gel (ratio 1:5 compound to silica).

    • Add 1-2 drops of TEA to the slurry (prevents decomposition during drying).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder is obtained.

    • Pack this powder on top of the pre-equilibrated column.

Module 3: Visualization & Workflow

The following diagram outlines the optimized purification logic, including decision points for troubleshooting.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (DCM:MeOH 95:5 + 1% TEA) Start->TLC Decision1 Is Rf between 0.2 - 0.5? TLC->Decision1 AdjustSolvent Adjust Polarity (Increase MeOH or switch to EtOAc) Decision1->AdjustSolvent No (Too High/Low) Load Dry Loading (Silica + 1% TEA) Decision1->Load Yes AdjustSolvent->TLC Column Flash Chromatography Gradient: DCM -> 10% MeOH Modifier: 1% TEA Constant Load->Column Check Fractions Analysis (UV/TLC) Column->Check Pure Pure Product (Concentrate < 40°C) Check->Pure Single Spot Impure Mixed Fractions Check->Impure Co-elution Repurify Recrystallization (EtOH or iPrOH) Impure->Repurify

Caption: Figure 1. Optimized purification workflow for aminopyrimidine derivatives, emphasizing the mandatory inclusion of TEA in TLC and column steps.

Module 4: Troubleshooting (Q&A)

Q1: The compound is streaking (tailing) from the baseline to the solvent front. What is wrong?

  • Diagnosis: The silica silanols are protonating your pyrimidine ring.

  • Fix: You likely forgot the modifier or used too little.

    • Immediate Action: Flush the column with DCM containing 5% TEA to deactivate the silica, then restart the gradient.

    • Prevention:[8] Pre-wash the column with the starting eluent + 1% TEA before loading your sample.

Q2: I see two spots on TLC that merge into one broad peak on the column.

  • Diagnosis: This is often "partial protonation." The compound exists in equilibrium between its free base and protonated salt form on the column.

  • Fix: Ensure the mobile phase is sufficiently basic. Switch from TEA to 1% Ammonium Hydroxide (

    
    )  in MeOH/DCM. The stronger basicity of ammonia often sharpens the peak better than TEA for aminopyrimidines.
    

Q3: My product turned brown after drying.

  • Diagnosis: Oxidation. The indoline moiety is electron-rich and can oxidize to the indole derivative or form quinoid species upon air exposure, especially if traces of acid (from silica) remain.

  • Fix:

    • Concentrate fractions immediately.

    • Do not heat above 40°C.

    • Store under nitrogen/argon.

Q4: The compound is precipitating inside the column (high backpressure).

  • Diagnosis: Solubility limit reached. DCM/MeOH is good, but if you started with 100% DCM, the amine might be insoluble.

  • Fix: Start with 1% MeOH in DCM (rather than 0%) to ensure initial solubility. Alternatively, use a "liquid injection" with a stronger solvent (e.g., small volume of DMF) if dry loading is not an option, though dry loading is preferred.

Module 5: Advanced Separation (If Silica Fails)

If the impurities are structurally similar (e.g., regioisomers or the indole analog), normal phase silica may not provide enough resolution.

Alternative MethodConditionWhy use it?
Reverse Phase (C18) Water/Acetonitrile + 0.1% Ammonium Bicarbonate (pH ~10)High pH keeps the amine neutral (free base), increasing retention on C18 and altering selectivity compared to silica.
Basic Alumina DCM/MeOH (No TEA needed)Alumina is less acidic than silica. It naturally prevents the protonation/streaking issue without additives.

References

  • Biotage. (2023).[9] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[10] Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Regioselective Syntheses of Aminoindolo[2,3-b]quinoxalines.[11] (Contextual reference for aminopyrimidine/indole purification). Retrieved from [Link]

Sources

Overcoming poor solubility of 4-(Indolin-1-yl)pyrimidin-2-amine in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Indolin-1-yl)pyrimidin-2-amine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to successfully formulate and utilize this compound in your experiments.

Part 1: Understanding the Challenge - Physicochemical Profile

Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of this compound that contribute to its poor water solubility. While specific experimental data for this exact molecule is not publicly available, we can infer its characteristics based on its chemical structure, which features a lipophilic indoline moiety and a pyrimidine ring with a basic amine group.

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicImplication for Solubility
Molecular Weight ~224.27 g/mol Moderate, not the primary driver of insolubility.
logP Estimated to be in the range of 2.0-3.0Indicates a lipophilic nature, favoring dissolution in non-polar solvents over water.
pKa Estimated basic pKa due to the pyrimidin-2-amine group.Solubility is expected to be highly dependent on pH. The compound will be more soluble in acidic conditions where the amine is protonated.
Hydrogen Bond Donors/Acceptors Contains hydrogen bond donors (amine) and acceptors (pyrimidine nitrogens).Capable of hydrogen bonding, but the overall lipophilicity of the scaffold likely dominates.
Crystal Lattice Energy Likely a stable crystalline solid.High crystal lattice energy can significantly hinder the dissolution process.

Part 2: Troubleshooting & Solubility Enhancement Strategies

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have failed. What is the first and most critical step to take?

A1: The first step is to determine the pH-solubility profile of your compound. Given the presence of a basic amine, the solubility of this compound is expected to be significantly higher at a lower pH.

Causality Behind this Approach: The pyrimidin-2-amine moiety is a weak base. In an acidic environment (pH < pKa), the amine group becomes protonated, forming a positively charged species. This salt form has much greater electrostatic interaction with polar water molecules, leading to a significant increase in aqueous solubility.[1][2][3]

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

This profile will authoritatively guide your formulation strategy by identifying the optimal pH range for solubilization.

Q2: I need to prepare a stock solution of this compound for my in vitro assays. Which solvent should I use?

A2: For initial stock solutions, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.

Trustworthiness of this Protocol: Using a high-concentration stock in an organic solvent allows for minimal solvent carryover into your aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or toxicity. However, it is critical to determine the final concentration of the organic solvent in your assay and ensure it is below the tolerance level for your specific biological system.

Workflow for Stock Solution Preparation and Use:

G start Poor Solubility of this compound ph_sol Determine pH-Solubility Profile start->ph_sol acidic_sol Is it soluble at acidic pH? ph_sol->acidic_sol use_acidic_buffer Use Acidic Buffer (pH < pKa) acidic_sol->use_acidic_buffer Yes cosolvent Try Cosolvents (e.g., PEG 400, Propylene Glycol) acidic_sol->cosolvent No / Insufficient surfactant Use Surfactants (e.g., Tween 80) cosolvent->surfactant If precipitation still occurs cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin If micellar approach fails advanced Advanced Formulations cyclodextrin->advanced For in vivo / high dose needs asd Amorphous Solid Dispersions (ASDs) advanced->asd nanosuspension Nanosuspensions advanced->nanosuspension lipid Lipid-Based Formulations advanced->lipid

Caption: Decision tree for selecting a solubility enhancement strategy.

Q4: I am developing an oral formulation for animal studies. What are the most promising approaches for in vivo delivery?

A4: For oral delivery, where achieving sufficient drug exposure is key, more advanced formulation technologies are often necessary. These aim to not only increase solubility but also to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract.

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for oral bioavailability enhancement. [4][5][6][7][8]In an ASD, the crystalline drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state. This high-energy form has a much higher apparent solubility and dissolution rate than the stable crystalline form. [7] * How it Works: The drug is dissolved with a polymer (e.g., HPMC, PVP, Soluplus®) in a common solvent, which is then rapidly removed (e.g., by spray drying) or by melting the drug and polymer together (hot-melt extrusion). [6] * Why it's Effective: It bypasses the energy barrier required to break the crystal lattice, leading to rapid dissolution and often generating a supersaturated solution in the gut, which drives absorption.

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm). [9][10][11][12][13] * Mechanism of Action: According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility. More importantly, the vast increase in surface area dramatically increases the dissolution velocity, as described by the Noyes-Whitney equation. [13] * Preparation: Nanosuspensions are typically produced by top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation. [11]

  • Lipid-Based Drug Delivery Systems (LBDDS): If the compound is highly lipophilic (high logP), LBDDS can be very effective. [14][15][16][17] * Formulation Types: These range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).

    • Benefit: The drug is pre-dissolved in a lipid formulation. Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption. [16]They can also leverage lipid absorption pathways, potentially enhancing bioavailability. [17]

Part 3: Summary and Recommendations

Overcoming the poor aqueous solubility of this compound requires a systematic, step-wise approach.

  • Characterize: Always begin by determining the pH-solubility profile. This is the most critical piece of data for guiding your formulation development.

  • Simple First: For in vitro screening, utilize pH-adjusted buffers or high-concentration stocks in DMSO with appropriate vehicle controls.

  • Intermediate Complexity: If simple methods fail, employ cosolvents, surfactants, or cyclodextrins to maintain solubility in your aqueous systems.

  • Advanced for In Vivo: For oral delivery and bioavailability enhancement, consider advanced formulations such as amorphous solid dispersions, nanosuspensions, or lipid-based systems.

By understanding the physicochemical properties of your molecule and applying these formulation principles, you can successfully overcome the challenges posed by its poor water solubility.

References

  • PubChem. 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(1H-Indol-2-Yl)Pyrimidin-2-Amine. National Center for Biotechnology Information. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Patel, J., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 6(1), 1-5. [Link]

  • Gajera, B. Y., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 98-105. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 32. [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689. [Link]

  • Shah, B., et al. (2017). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Research, 16(1), 1-10. [Link]

  • Tran, P., et al. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Acta Pharmaceutica Sinica B, 9(2), 235-257. [Link]

  • ResearchGate. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. [Link]

  • Aenova Group. (2023). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Ascendia Pharmaceuticals. AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Al-Hilal, A. A., et al. (2020). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. AAPS PharmSciTech, 21(8), 263. [Link]

  • Ascendia Pharmaceuticals. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Google Patents. (2003). WO2003033025A2 - Cyclodextrin complexes.
  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • Lonza. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. [Link]

  • Wikipedia. Cosolvent. [Link]

  • MDPI. (2025). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]

  • Bentham Science. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • ACS Publications. (2024). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]

  • American Pharmaceutical Review. Solubilizer Excipients. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. [Link]

  • Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Eman Research Publishing. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • CORE. (2013). Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review. [Link]

  • Taylor & Francis Online. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]

  • Hindawi. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

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Technical Support Center: Catalyst Selection for Palladium-Catalyzed Synthesis of Indolinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of indolinyl-pyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during this crucial C-N cross-coupling reaction. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the success of your syntheses.

Introduction: The Challenge of Indolinyl-Pyrimidine Synthesis

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2] The synthesis of indolinyl-pyrimidines, a scaffold of significant interest in medicinal chemistry, presents unique challenges due to the specific electronic and steric properties of the coupling partners. The pyrimidine ring, being an electron-deficient heterocycle, can be a challenging substrate, while the indoline nitrogen's nucleophilicity and potential for side reactions require careful catalyst system selection.[3]

This guide will navigate the critical parameters of catalyst selection—the palladium precursor, the ligand, the base, and the solvent—to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Catalyst System Components

Q1: What is the best palladium precursor for indolinyl-pyrimidine synthesis?

The choice of palladium precursor is a critical first step. While various Pd(0) and Pd(II) sources can be effective, they are not interchangeable.[1]

  • Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(dba)₂ are often preferred as they enter the catalytic cycle directly.[1] However, the dibenzylideneacetone (dba) ligand can sometimes influence reaction performance.[1]

  • Pd(II) sources such as Pd(OAc)₂ (palladium(II) acetate) and PdCl₂ are also common but require in-situ reduction to the active Pd(0) species.[1][4] This reduction is typically achieved by the amine or phosphine ligand in the reaction mixture.[1] While cost-effective, the efficiency of this reduction can be variable, potentially leading to inconsistent results.[4][5]

  • Pre-catalysts , like the Buchwald palladacycle pre-catalysts, are often the most reliable choice.[6][7] These are air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[6][7]

Recommendation: For initial screenings and process development, using a well-defined pre-catalyst is highly recommended to ensure the consistent generation of the active catalytic species.[6]

Q2: How do I choose the right phosphine ligand for coupling indolines with pyrimidines?

The ligand is arguably the most crucial component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and prevents catalyst deactivation.[1][8] For the synthesis of indolinyl-pyrimidines, which involves a potentially coordinating heterocyclic amine, the choice of a bulky and electron-rich ligand is paramount.[3][9]

  • Bulky Monodentate Phosphine Ligands: These are often the ligands of choice for challenging C-N couplings.[8][10] Ligands from the Buchwald group, such as XPhos , SPhos , and RuPhos , are designed to be sterically demanding and electron-rich.[3] This bulkiness shields the palladium center, promoting the desired reductive elimination step and preventing the formation of inactive catalyst species.[1][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for palladium-catalyzed cross-coupling.[11] They are strong σ-donors and can form very stable complexes with palladium, making them robust under demanding reaction conditions.

Recommendation: Start with a screening of bulky biaryl monophosphine ligands like XPhos or SPhos. If catalyst deactivation or low reactivity persists, consider exploring N-heterocyclic carbene (NHC) ligands.

Q3: What is the role of the base, and which one should I use?

The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required to deprotonate the indoline nucleophile, facilitating its coordination to the palladium center.[1] The choice of base can significantly impact reaction efficiency and substrate compatibility.[12]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used strong bases that are effective in deprotonating a wide range of amines.[1] However, their high basicity can be incompatible with sensitive functional groups.[13]

  • Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives.[1] They are often used for substrates that are sensitive to strong bases. The insolubility of these bases in many organic solvents can sometimes lead to slower reaction rates.[1][7]

  • Soluble Organic Bases: Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be advantageous in achieving homogeneous reaction conditions.[7]

Recommendation: For the coupling of indolines, a strong base like NaOtBu or LHMDS (lithium bis(trimethylsilyl)amide) is often a good starting point. If your substrates contain base-sensitive functional groups, screen weaker bases such as Cs₂CO₃ or K₃PO₄.

Q4: How does the solvent affect the reaction?

The solvent not only dissolves the reactants but also plays a crucial role in stabilizing intermediates within the catalytic cycle.[1][12]

  • Aprotic Polar Solvents: Dioxane, THF, and toluene are the most commonly employed solvents for Buchwald-Hartwig aminations.[5][14] They have good solvating properties for a wide range of substrates and catalyst components.

  • Polar Aprotic Solvents: In cases of poor solubility, more polar solvents like DMF or DMSO can be used, but they can sometimes coordinate to the palladium center and inhibit catalysis.[1]

  • Solvent Purity: It is critical to use anhydrous and degassed solvents. Water and oxygen can lead to catalyst deactivation and side reactions.[3][9]

Recommendation: Toluene or dioxane are excellent starting points for solvent screening. Always use high-purity, anhydrous, and thoroughly degassed solvents.

Troubleshooting Common Issues

Q5: My reaction is giving a low yield or not working at all. What should I investigate first?

Low or no conversion is a common issue. A systematic troubleshooting approach is essential.[3][14]

  • Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen and moisture.[3][9] Use a glovebox or proper Schlenk techniques. Degas your solvents thoroughly.

  • Reagent Purity: Verify the purity of your starting materials, especially the amine.[6] Impurities can act as catalyst poisons.[15]

  • Catalyst Activity: If you are using a Pd(II) precursor, the in-situ reduction to Pd(0) might be inefficient.[4] Consider switching to a pre-catalyst.[6]

  • Ligand Choice: The ligand may not be suitable for your specific substrates. Screen a panel of bulky, electron-rich phosphine ligands.[3]

Q6: I am observing the formation of palladium black. What does this mean and how can I prevent it?

The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[3][15] This is aggregated, inactive palladium that has fallen out of the catalytic cycle.

  • Causes:

    • Insufficient Ligand: The ligand-to-palladium ratio may be too low, leaving the palladium center coordinatively unsaturated and prone to aggregation.[3]

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[3][9]

    • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.[3][15]

  • Solutions:

    • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand relative to palladium can help maintain catalyst stability.[6]

    • Optimize Temperature: Screen a range of temperatures to find the lowest effective temperature for your reaction.[9]

    • Improve Inert Atmosphere: Enhance your degassing and inert atmosphere techniques.[9]

Q7: I am seeing side reactions, such as hydrodehalogenation of my pyrimidine or homocoupling of my indoline. How can I minimize these?

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material.

    • Moisture: Ensure all reagents and solvents are rigorously dry.[9]

    • Base Choice: The choice of base can influence this side reaction. Screening different bases may be necessary.[9]

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules.

    • Oxygen: This is often promoted by oxygen. Improve your degassing procedures.[9]

    • Palladium Source: Using a Pd(0) source directly can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[9]

Troubleshooting Guide: A Systematic Approach

When faced with a challenging indolinyl-pyrimidine synthesis, a systematic approach to optimization is key. The following workflow can guide your troubleshooting efforts.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents, Use Glovebox/Schlenk) Start->Check_Inert Initial Checks Check_Reagents Assess Reagent Purity (Purify Amine, Check Halide) Check_Inert->Check_Reagents Screen_Ligands Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) Check_Reagents->Screen_Ligands If still low yield Screen_Bases Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Screen_Ligands->Screen_Bases Success Successful Reaction Screen_Ligands->Success If successful Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents Screen_Bases->Success If successful Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Screen_Solvents->Success If successful Use_Precatalyst Switch to a Pre-catalyst Optimize_Temp->Use_Precatalyst If decomposition occurs Optimize_Temp->Success If successful Use_Precatalyst->Success

Caption: A systematic workflow for troubleshooting low-yielding palladium-catalyzed indolinyl-pyrimidine synthesis.

Experimental Protocols

General Procedure for Catalyst Screening

This protocol outlines a high-throughput method for screening different ligands and bases to identify optimal reaction conditions.

  • Array Preparation: In a glovebox, arrange an array of reaction vials.

  • Reagent Addition: To each vial, add the pyrimidine halide (1.0 equiv.), the indoline (1.2 equiv.), and the solid base (2.0 equiv.).

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃; 2 mol %) and various ligands (e.g., XPhos, SPhos; 4 mol %) in a degassed solvent.[3] Add the appropriate catalyst and ligand solutions to each vial via syringe.

  • Reaction: Add the degassed reaction solvent to each vial, seal, and place the array on a pre-heated stirring block.

  • Analysis: After the specified reaction time, cool the vials to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[3]

Data Presentation: Example Screening Results

The following table illustrates how screening data can be organized to facilitate the identification of optimal conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10085
2Pd₂(dba)₃ (2)SPhos (4)NaOtBu (2.0)Toluene10078
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11065
4Pd(OAc)₂ (2)XPhos (4)NaOtBu (2.0)Toluene10055

Yields determined by LC-MS analysis against an internal standard.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->Amine_Coord Amine Coordination Deprotonation L-Pd(II)(Ar)(Amido) Amine_Coord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Product: Ar-Amine)

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Each step in this cycle—oxidative addition, amine coordination, deprotonation, and reductive elimination—can be influenced by the choice of catalyst components and reaction conditions. By understanding these relationships, you can make more informed decisions to optimize your synthesis of indolinyl-pyrimidines.

References

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Anilines and Aryl Halides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Wu, X., & Larock, R. C. (2009). Palladium-Catalyzed Synthesis of Heterocycles. In Modern Heterocyclic Chemistry (Vol. 1, pp. 1-105). Wiley-VCH. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(47), 8964-8967. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides with Primary Alkyl- and Arylamines. Organic Letters, 8(19), 4569-4572. [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Bari, S., & Bellina, F. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1035. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-49. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Zeni, G., & Larock, R. C. (2004). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chemical Reviews, 104(5), 2285-2310. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

Sources

Minimizing bis-arylation byproducts in 2,4-diaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Bis-Arylation Byproducts & Controlling Regioselectivity Audience: Medicinal Chemists & Process Development Scientists

Core Directive: The Reactivity Landscape

In the synthesis of 2,4-diaminopyrimidines from 2,4-dichloropyrimidine, the primary challenge is not just reactivity, but kinetic differentiation . The C4 position is inherently more electrophilic than C2 due to the para-like relationship with N1 and reduced steric hindrance.

The Central Problem: "Bis-arylation" (the formation of the 2,4-disubstituted product when only mono-substitution is desired) occurs when the reaction conditions provide enough energy to overcome the activation barrier of the deactivated C2-chloride bond after the C4-amine has been installed.

Reactivity Logic Flow

The following diagram illustrates the kinetic pathways. To minimize bis-arylation, you must operate strictly within the "Selectivity Window" (Path A) and suppress Path C.

ReactivityLandscape Start 2,4-Dichloropyrimidine (Highly Electrophilic) MonoC4 4-Amino-2-chloropyrimidine (Deactivated Ring) Start->MonoC4 Path A: Fast (Low Temp, <1.0 equiv) MonoC2 2-Amino-4-chloropyrimidine (Rare/Minor) Start->MonoC2 Path B: Slow (Steric/Electronic Barrier) Bis 2,4-Diaminopyrimidine (Bis-Byproduct) MonoC4->Bis Path C: Over-Reaction (High Temp, Excess Amine) MonoC2->Bis Path D

Figure 1: Kinetic pathway of nucleophilic substitution on 2,4-dichloropyrimidine. Path A represents the desired mono-substitution. Path C is the "leakage" into bis-arylation that must be suppressed.

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

Context: You are using a base (DIEA,


) and an amine in a polar solvent (DMF, DMSO, n-BuOH) without a metal catalyst.
Issue 1: "I am seeing 10-15% bis-product even at room temperature."

Root Cause: Localized excesses of amine or insufficient electronic deactivation. Even though the first amine donation deactivates the ring, a high local concentration of amine (e.g., during dropwise addition) can drive the second attack before the solution equilibrates.

Protocol: The "Inverse Addition" Technique

  • Dissolve the 2,4-dichloropyrimidine in the solvent (e.g., THF or IPA) and cool to -10°C to 0°C .

  • Dissolve the amine (0.95 equiv) and base in a separate vessel.

  • Add the amine solution slowly to the pyrimidine solution.

    • Why? This ensures the electrophile (pyrimidine) is always in excess relative to the nucleophile, statistically favoring mono-substitution.

  • Stoichiometry Control: Never use >1.0 equivalent of amine for the first step. Target 0.90 – 0.95 equivalents . It is easier to remove unreacted starting material (non-polar) than the bis-byproduct (similar polarity to mono-product) during purification.

Issue 2: "The reaction stalls at 60% conversion, but heating it causes bis-arylation."

Root Cause: The "Goldilocks" Temperature problem. The mono-product is significantly less reactive than the starting material. Solution: Solvent Switching.

  • Avoid: High-boiling polar aprotic solvents (DMF/DMSO) if possible, as they accelerate both steps, narrowing the selectivity window.

  • Preferred: Alcohol solvents (IPA, n-BuOH).

    • Mechanism:[1] Solvation of the nucleophile in alcohols via H-bonding reduces its reactivity slightly, effectively raising the activation energy barrier for the difficult second substitution (C2) more than the easy first substitution (C4).

Data: Solvent Effect on Selectivity (Hypothetical Optimization Data)

SolventTemp (°C)Time (h)Mono (C4) : Bis Ratio
DMF25185 : 15
THF0492 : 8
i-PrOH 0 -> 25 6 98 : 2

Troubleshooting Module: Pd-Catalyzed Cross-Coupling

Context: You are performing a Buchwald-Hartwig amination because the amine is weakly nucleophilic (e.g., aniline) or the substrate is deactivated.

Issue 3: "I am getting a mixture of C4, C2, and Bis products."

Root Cause: In Pd-catalysis, selectivity is governed by Oxidative Addition (OA) . While C4 is electronically favored, the catalyst is often too active, inserting into C2 immediately after (or even before) C4.

Protocol: Ligand-Controlled Selectivity To stop at the mono-product, you must make the catalyst sensitive to the steric difference between C4 and C2.

  • C4-Selective Ligands: Use bulky phosphines (e.g., Xantphos , DPEphos ) or hindered biaryls (e.g., BrettPhos ).

    • Why? The C2 position is flanked by two nitrogens. While not sterically blocked by carbons, the lone pairs create electronic repulsion, and the "ortho-like" environment is tighter than C4. A bulky ligand on Pd makes insertion into the crowded C2 site kinetically unfavorable compared to C4.

  • Catalyst Loading: Reduce Pd loading to 0.5 - 1.0 mol%. High catalyst loading promotes multiple oxidative addition events.

FAQ: Can I force C2 selectivity first?

Answer: Yes, but it requires specific conditions. Recent literature (e.g., Sharon Neufeldt's group) suggests that using bulky NHC ligands (like IPr) can invert selectivity to favor C2 oxidative addition. However, to minimize bis-arylation when targeting C4, stick to standard phosphines and avoid NHCs.

Analytical Verification

Question: "How do I quickly confirm I have the Mono-C4 product and not the Mono-C2 isomer?"

Method: 1H-NMR Analysis (C5-Proton Shift) The proton at the C5 position is the diagnostic handle.

  • Starting Material (2,4-DCP): Doublet/Singlet around 7.6 - 7.8 ppm .

  • C4-Substituted (Desired): The C5 proton is adjacent to the newly installed amine. The electron-donating effect shields this proton, shifting it upfield (lower ppm, typically 6.3 - 6.5 ppm ).

  • C2-Substituted (Undesired): The C5 proton is distant from the amine (meta-like). The shielding effect is weaker. The shift is less pronounced (typically 6.8 - 7.0 ppm ).

Summary Checklist

  • Stoichiometry: Use 0.95 eq of amine.

  • Addition Mode: Inverse addition (Amine -> Pyrimidine) at 0°C.

  • Solvent: Isopropanol (for SnAr) or Toluene/Dioxane (for Pd).

  • Monitoring: Stop reaction at >5% remaining starting material to avoid pushing into the "Bis-Zone".

References

  • Regioselectivity in SnAr Reactions

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Pd-Catalyzed Selectivity (C4 vs C2)

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2]

    • Source:Organic Letters (2006).[2]

    • URL:[Link]

  • Inverting Selectivity (C2 Selective)

    • Title: C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines.[3][4][5]

    • Source:Journal of the American Chemical Society (Neufeldt Group).
    • URL:[Link]

  • General Process Guide

    • Title: Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
    • Source: BenchChem Technical Guides.[6]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and analytical comparison guide for the ^1H NMR spectroscopy of 4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8).

Introduction & Structural Causality

This compound is a nitrogen-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors and central nervous system therapeutics[1]. The molecule consists of an electron-deficient 2-aminopyrimidine ring conjugated to an electron-rich indoline system.

Successfully acquiring and interpreting its ^1H NMR spectrum requires understanding the "push-pull" electronic effects governing its chemical shifts:

  • Pyrimidine Core: The pyrimidine H-6 proton is highly deshielded by the adjacent N1 and N3 nitrogens, pushing it downfield. Conversely, the H-5 proton is heavily shielded by the resonance electron donation from the indoline nitrogen, shifting it significantly upfield.

  • Indoline Core: The indoline N-CH2 aliphatic protons are shifted downfield compared to free indoline due to the strong electron-withdrawing nature of the pyrimidine ring.

  • Primary Amine (-NH2): The C2-amino group is subject to intermolecular hydrogen bonding, making its chemical shift and peak shape highly dependent on the solvent's hydrogen-bond accepting capacity[2].

Solvent Comparison: DMSO-d6 vs. CDCl3 vs. Methanol-d4

The choice of deuterated solvent fundamentally alters the spectral presentation of this compound. As a Senior Application Scientist, I strongly recommend DMSO-d6 for the definitive structural characterization of this compound.

  • DMSO-d6 (Optimal): As a strong hydrogen-bond acceptor, the sulfoxide oxygen in DMSO-d6 outcompetes transient intermolecular hydrogen bonding between the pyrimidine molecules. This locks the -NH2 protons in a uniform electronic environment, slowing their exchange rate on the NMR timescale and resulting in a sharp, easily integrated broad singlet[2].

  • CDCl3 (Suboptimal): In non-polar CDCl3, the -NH2 protons undergo intermediate exchange rates. This often results in severe peak broadening or the complete disappearance of the amine signal into the baseline. Furthermore, the indoline aromatic signals tend to overlap significantly in CDCl3.

  • Methanol-d4 (Diagnostic): Protic solvents like Methanol-d4 (CD3OD) facilitate rapid deuterium exchange. The -NH2 protons are replaced by deuterium (-ND2), causing the amine signal to completely vanish. This is a highly useful diagnostic tool to definitively assign exchangeable protons.

When analyzing these spectra, it is critical to account for residual solvent peaks (e.g., water in DMSO-d6 at 3.33 ppm), which can easily be misidentified as aliphatic indoline signals[3].

Table 1: Solvent Performance Comparison
Solvent-NH2 Peak Shape-NH2 Shift (ppm)Indoline Ar-H ResolutionMechanistic Causality
DMSO-d6 Sharp broad singlet~6.50ModerateStrong H-bond acceptor uniformizes amine environment.
CDCl3 Very broad / MissingVariablePoor (Overlapping)Intermediate exchange rate broadens the signal.
Methanol-d4 AbsentN/AGoodRapid deuterium exchange replaces -NH2 with -ND2.

Field Strength Comparison: 400 MHz vs. 600 MHz

The indoline aromatic region (4 protons) presents a tightly coupled spin system. The resolving power of your magnet dictates the clarity of this region.

  • 400 MHz (Routine QC): At lower field strengths, the scalar J-coupling (typically 7–8 Hz for ortho coupling) is large relative to the chemical shift dispersion (Δν) between the indoline aromatic protons. This results in overlapping, second-order multiplets that are difficult to assign individually.

  • 600 MHz (Structural Elucidation): Higher magnetic field strength increases the chemical shift dispersion (Δν) while J-coupling remains constant. A 600 MHz magnet increases the Δν/J ratio, transitioning the spin system toward first-order behavior. This allows for the clear resolution of the indoline H-7 proton (ortho to the nitrogen), which is often deshielded by steric and conjugative proximity to the pyrimidine ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, follow this self-validating acquisition workflow.

Step 1: Sample Preparation Dissolve 10–15 mg of this compound in 0.6 mL of high-purity DMSO-d6 (≥99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3].

Step 2: Instrument Tuning & Shimming Insert the sample into the spectrometer. Perform automated or manual tuning and matching (ATM) for the ^1H channel. Shim the magnet using the Z1-Z5 gradients until the TMS signal FWHM (Full Width at Half Maximum) is ≤ 0.8 Hz.

Step 3: Parameter Optimization (The Causality of T1 Relaxation) Set the acquisition time (AQ) to 3.0 seconds. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. Nitrogen-rich heterocycles often exhibit prolonged longitudinal relaxation times (T1). A short D1 will cause the pyrimidine H-6 proton to artificially integrate lower than expected.

Step 4: Acquisition & Processing Acquire 16 to 32 scans. Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum manually.

Step 5: System Self-Validation (Integration Check) Integrate the pyrimidine H-6 doublet (~8.00 ppm) and set it to exactly 1.00. Next, integrate the indoline N-CH2 triplet (~4.05 ppm).

  • Validation Pass: The N-CH2 triplet integrates to exactly 2.00 (±0.05).

  • Validation Fail: If the N-CH2 integrates > 2.10, your D1 delay is too short, and the H-6 proton has not fully relaxed. Increase D1 to 5.0 seconds and reacquire.

Quantitative Data Presentation

Table 2: Predicted ^1H NMR Chemical Shifts (DMSO-d6, 600 MHz)
Proton AssignmentMultiplicityIntegrationShift (ppm)Structural Causality
Indoline Ar-H (H-7) Doublet (d)1H~8.10Deshielded by steric/conjugative proximity to pyrimidine.
Pyrimidine H-6 Doublet (d)1H~8.00Deshielded by adjacent N1 and N3 atoms.
Indoline Ar-H Multiplet (m)3H6.90 - 7.20Standard aromatic core protons.
Pyrimidine -NH2 Broad Singlet (br s)2H~6.50H-bonded to DMSO-d6; exchanges with D2O[2].
Pyrimidine H-5 Doublet (d)1H~6.20Shielded by strong electron donation from indoline N.
Indoline N-CH2 Triplet (t)2H~4.05Deshielded aliphatic protons due to electron-withdrawing pyrimidine.
Indoline Ar-CH2 Triplet (t)2H~3.10Benzylic protons.

Workflow Visualization

G N1 This compound Sample Preparation N2 Solvent Selection N1->N2 N3 DMSO-d6 (Resolves -NH2 via H-bond disruption) N2->N3 N4 CDCl3 (Causes -NH2 peak broadening) N2->N4 N5 Methanol-d4 (Deuterium exchange hides -NH2) N2->N5 N6 NMR Acquisition (400 MHz vs 600 MHz) N3->N6 N4->N6 N5->N6 N7 Spectral Analysis & Structural Validation N6->N7

Logical workflow for NMR solvent selection and analysis of this compound.

References

  • Shkurko, O. P., & Mamaev, V. P. (1981). "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Chemistry of Heterocyclic Compounds. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. URL:[Link]

  • Wang, Y., et al. (2026). "Discovery of 2,4-Disubstituted Pyrimidine Derivatives as Novel Kir4.1 Inhibitors with Rapid-Onset Antidepressant Effect." Journal of Medicinal Chemistry. URL:[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 4-(Indolin-1-yl)pyrimidin-2-amine from Meridianin Derivatives by NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Structurally similar isomers can exhibit vastly different pharmacological profiles, making their unambiguous identification a critical step in the research pipeline. This guide provides an in-depth technical comparison of two such classes of compounds: 4-(Indolin-1-yl)pyrimidin-2-amine and the naturally occurring Meridianin derivatives. While both share a common 2-aminopyrimidine core, the point of attachment to the indole or indoline scaffold presents a significant analytical challenge. Herein, we will explore how a suite of Nuclear Magnetic Resonance (NMR) techniques can be expertly applied to definitively distinguish between these constitutional isomers.

The Structural Conundrum: A Tale of Two Linkages

The core of the challenge lies in the constitutional isomerism between the N-linked this compound and the C3-linked Meridianin derivatives. In the former, the pyrimidine ring is attached to the nitrogen atom of the indoline ring, whereas in Meridianins, the linkage is to the C3 position of the indole ring. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure and, consequently, its interaction with biological targets.

The Power of NMR: Unraveling the Isomeric Mystery

NMR spectroscopy stands as the most powerful tool for elucidating the connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, we can piece together the molecular puzzle with high confidence.

1D NMR: The First Clues

¹H NMR Spectroscopy: The initial analysis of the proton (¹H) NMR spectrum provides valuable, albeit often not definitive, clues. Key differences to anticipate include:

  • Indoline vs. Indole Protons: The aliphatic protons of the indoline ring in this compound will appear as characteristic triplets in the upfield region (typically around 3.0-4.0 ppm), a stark contrast to the aromatic protons of the indole ring in Meridianins.

  • Chemical Shift of Pyrimidine Protons: The electronic environment of the pyrimidine protons will be influenced by the nature of the linkage. The direct attachment to the indoline nitrogen in this compound is expected to cause a downfield shift of the pyrimidine protons compared to the C-linked Meridianins.

  • NH Protons: The presence and chemical shift of the indole NH proton in Meridianin derivatives (typically downfield, >10 ppm) versus its absence in the N-substituted indoline of this compound is a key differentiator.

¹³C NMR Spectroscopy: The carbon (¹³C) NMR spectrum offers complementary information:

  • Indoline vs. Indole Carbons: The aliphatic carbons of the indoline ring will resonate in the upfield region (typically 20-50 ppm), while the aromatic carbons of the indole ring in Meridianins will appear in the downfield region (>100 ppm).

  • Point of Attachment: The chemical shift of the carbon atom at the point of attachment will be significantly different. For Meridianins, the C3 of the indole ring will be a quaternary carbon with a characteristic chemical shift. In this compound, the pyrimidine-bearing carbon of the indoline is not directly observed, but the effect of N-substitution on the indoline carbon shifts can be analyzed.

The following table summarizes the expected key differences in 1D NMR spectra:

NMR Feature This compound Meridianin Derivatives (e.g., Meridianin G)
Indoline/Indole Protons Aliphatic triplets (~3-4 ppm)Aromatic protons in the indole ring
Indoline/Indole Carbons Aliphatic carbons (~20-50 ppm)Aromatic carbons (>100 ppm)
Pyrimidine H5 Proton Expected to be downfieldExpected to be relatively upfield
Indole NH Proton AbsentPresent and downfield (>10 ppm)
2D NMR: The Definitive Evidence

While 1D NMR provides a strong foundation, 2D NMR experiments, particularly those that reveal through-bond and through-space correlations, are essential for irrefutable structural assignment.

Heteronuclear Multiple Bond Correlation (HMBC): The Connectivity Mapper

The HMBC experiment is the cornerstone for establishing long-range (2-3 bond) correlations between protons and carbons. This is where the definitive distinction between the N-linked and C-linked isomers is made.

  • For this compound: The crucial HMBC correlation will be between the protons of the pyrimidine ring (e.g., H5 or H6) and the carbons of the indoline ring, specifically the carbons adjacent to the nitrogen atom (C7a and C8). This three-bond correlation unequivocally establishes the N-C linkage.

  • For Meridianin Derivatives: The key HMBC correlation will be between the pyrimidine protons and the C3a and C4 carbons of the indole ring, confirming the C3-C linkage. Conversely, a correlation between the indole NH proton and the pyrimidine carbons would also be indicative of proximity.

dot graph "HMBC_Correlations" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} Key diagnostic HMBC correlations.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Through-Space Proximity

NOESY and ROESY experiments detect correlations between protons that are close in space, regardless of their through-bond connectivity. These experiments provide powerful confirmatory evidence for the proposed structures.

  • For this compound: A NOESY or ROESY correlation would be expected between the pyrimidine H5 proton and the protons on the C7 of the indoline ring. This through-space interaction would only be possible with an N-C linkage, where the pyrimidine ring is positioned in close proximity to the indoline's aromatic ring.

  • For Meridianin Derivatives: A key NOESY/ROESY correlation would be observed between the pyrimidine protons and the H2 and H4 protons of the indole ring, confirming their spatial proximity due to the C3-linkage.

dot graph "NOESY_Correlations" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05", arrowhead=curve, style=dashed];

} Expected key NOESY/ROESY correlations.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if the solvent does not contain a reference signal.

NMR Data Acquisition Workflow

A systematic approach to data acquisition is crucial for a successful structural elucidation.

dot graph "NMR_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Systematic NMR data acquisition workflow.

Conclusion

The differentiation of this compound from Meridianin derivatives, while challenging due to their isomeric nature, is unequivocally achievable through the strategic application of modern NMR spectroscopy. While 1D NMR provides initial, valuable insights, the definitive proof of connectivity lies within the long-range correlations observed in 2D HMBC spectra and the through-space interactions revealed by NOESY/ROESY experiments. By following a systematic experimental workflow and carefully analyzing the resulting spectral data, researchers can confidently assign the correct structure, a critical step in advancing their drug discovery and development programs.

References

  • Simon, G., et al. (2007). Towards the Syntheses of N-H and N-Alkylated Derivatives of Meridianins. ResearchGate. [Link]

  • PubChem. 4-(1H-indol-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Giraud, F., et al. (2011). Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry. [Link]

  • El-Damasy, D., et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [Link]

  • Martin, G. E., & Williams, A. J. (2005). Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation. ResearchGate. [Link]

  • Araya-Maturana, R., et al. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. [Link]

  • Chem LibreTexts. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8) is a critical pharmacophore frequently utilized in the design of kinase inhibitors, particularly those targeting the IKKβ/NF-κB signaling pathways . Accurate pharmacokinetic profiling, metabolite identification, and structural elucidation of this compound require a rigorous understanding of its gas-phase fragmentation behavior.

As a Senior Application Scientist, I have designed this guide to objectively compare two premier analytical platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Nominal Mass Triple Quadrupole (QqQ) mass spectrometry. By dissecting the causality behind the compound's fragmentation and providing self-validating experimental protocols, this guide equips researchers with the authoritative framework needed to select the optimal platform for their specific drug development workflows.

Mechanistic Overview of Fragmentation

Under positive electrospray ionization (ESI+), this compound yields a stable protonated molecular ion


 at an exact mass of m/z 213.1138. Thermodynamically, protonation occurs preferentially at the pyrimidine ring nitrogens due to their higher localized electron density, as the lone pair on the indoline nitrogen is partially delocalized into its fused aromatic system.

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic cleavage pathways:

  • 
    -Cleavage of the C-N Bond : The most prominent fragmentation is the cleavage of the bond bridging the pyrimidine and indoline rings. Depending on charge retention, this yields either the stable indoline fragment at m/z 118.06  or the 2-aminopyrimidine fragment at m/z 96.05.
    
  • Pyrrolidine Ring Opening (Ethylene Extrusion) : The indoline moiety undergoes a characteristic retro-Diels-Alder-like extrusion, losing ethylene (C

    
    H
    
    
    
    , -28.03 Da) from the saturated portion of the fused ring to yield m/z 185.08.
  • Exocyclic Amine Cleavage : A secondary pathway involves the loss of ammonia (NH

    
    , -17.03 Da) from the pyrimidine-2-amine group , generating a fragment at m/z 196.08.
    

MS_Fragmentation M [M+H]+ m/z 213.11 This compound F1 Indoline Fragment m/z 118.06 M->F1 α-Cleavage (- C4H5N3) F2 2-Aminopyrimidine Fragment m/z 96.05 M->F2 α-Cleavage (- C8H7N) F3 [M+H - C2H4]+ m/z 185.08 (Ethylene Loss) M->F3 Pyrrolidine Ring Opening (- 28 Da) F4 [M+H - NH3]+ m/z 196.08 (Ammonia Loss) M->F4 Exocyclic Amine Cleavage (- 17 Da)

Figure 1: ESI-MS/MS fragmentation pathway of protonated this compound.

Platform Comparison: HRMS (Q-TOF) vs. QqQ MS/MS

The choice of mass analyzer fundamentally alters the utility of the fragmentation data. Q-TOF systems are indispensable for de novo structural elucidation, while QqQ systems are the gold standard for targeted, high-throughput quantification.

Analytical ParameterHigh-Resolution MS (Q-TOF)Nominal Mass MS (Triple Quadrupole)
Mass Accuracy < 2 ppm (Exact mass: 213.1138)± 0.1 Da (Nominal mass: 213.1)
Primary Application Structural elucidation, Metabolite IDHigh-throughput pharmacokinetics (PK)
Sensitivity (LOD) Moderate (Picogram range)Exceptional (Femtogram range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full scan MS/MS (All-ion fragmentation)Multiple Reaction Monitoring (MRM)
Diagnostic Capability Differentiates isobaric losses (e.g., C

H

vs CO)
Relies on pre-validated MRM transitions

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Do not merely execute the steps; understand the physical causality governing each parameter.

Protocol A: Structural Elucidation via LC-HRMS (Q-TOF)

Objective : Unambiguously map the fragmentation tree and confirm elemental compositions.

  • Mass Calibration & Tuning

    • Action: Calibrate the Q-TOF using a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused via a lock-mass sprayer.

    • Causality: Sub-2 ppm mass accuracy is mathematically required to differentiate the loss of ethylene (-28.0313 Da) from the isobaric loss of carbon monoxide (-27.9949 Da). Without lock-mass correction, thermal drift will invalidate elemental assignments.

  • Collision Energy (CE) Ramping

    • Action: Acquire MS/MS spectra using a CE ramp from 15 eV to 45 eV in positive ESI mode.

    • Causality: A static CE will only reveal a partial fragmentation picture. Lower energies (15-25 eV) preferentially cleave the fragile exocyclic amine (-NH

      
      ), while higher energies (35-45 eV) are required to shatter the robust pyrimidine-indoline C-N bond.
      
  • Self-Validation (System Suitability)

    • Action: Inject a solvent blank immediately following the highest concentration standard.

    • Validation: The absence of the m/z 118.06 exact mass peak in the blank confirms that the observed fragmentation is native to the injected sample and not an artifact of source carryover or background contamination.

Protocol B: High-Throughput Quantification via LC-QqQ (MRM)

Objective : Achieve femtogram-level sensitivity for pharmacokinetic (PK) plasma analysis.

  • MRM Transition Optimization

    • Action: Program the QqQ to monitor the 213.1

      
       118.1 transition as the "Quantifier" and 213.1 
      
      
      
      96.1 as the "Qualifier".
    • Causality: The indoline fragment (m/z 118.1) exhibits the highest relative abundance, maximizing the signal-to-noise ratio (S/N) for quantification. Monitoring a second transition (Qualifier) ensures peak purity; if the ratio between the two transitions deviates by >20% from the analytical standard, isobaric matrix interference is occurring.

  • Duty Cycle & Dwell Time Adjustment

    • Action: Set the dwell time to 50 ms per transition.

    • Causality: In fast UHPLC chromatography (peak widths < 3 seconds), a 50 ms dwell time guarantees >15 data points across the chromatographic peak. Fewer than 15 points will result in severe integration errors and poor quantitative reproducibility.

  • Self-Validation (Linearity & Matrix Effect)

    • Action: Construct a 6-point calibration curve in blank plasma spiked with an isotopically labeled internal standard (e.g.,

      
      C-labeled analog).
      
    • Validation: An

      
       and a back-calculated accuracy of ±15% for all standards proves that the MRM transitions are immune to ion suppression from the biological matrix.
      

Conclusion

The fragmentation pattern of this compound provides a robust analytical fingerprint. For early-stage drug discovery, metabolite profiling, and structural confirmation, HRMS (Q-TOF) is the mandatory first-line platform due to its exact mass capabilities. However, once the primary transitions (m/z 213.1


 118.1) are validated, QqQ mass spectrometry  becomes the vastly superior alternative, offering the duty cycle and sensitivity required for rigorous, high-throughput pharmacokinetic quantification.

References

  • Title : Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : 6.5: Amine Fragmentation. Source : Chemistry LibreTexts URL :[Link]

  • Title : Study of Mass Spectra of Some Indole Derivatives. Source : American Journal of Analytical Chemistry (Scientific Research Publishing) URL : [Link]

HPLC retention time comparison for indolinyl-pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Profiling of Indolinyl-Pyrimidine Analogs: A Comparative HPLC Retention Guide

Introduction & Mechanistic Background

Indolinyl-pyrimidine derivatives represent a privileged structural scaffold in modern medicinal chemistry. They are frequently deployed in the design of highly selective epidermal growth factor receptor (EGFR) inhibitors for oncology[1] and GPR119 agonists for metabolic disorders[2]. As drug development pipelines advance these candidates, establishing a robust analytical framework to monitor structural modifications becomes paramount.

High-Performance Liquid Chromatography (HPLC) serves as the frontline technique for this purpose. In the context of early-stage drug discovery, the retention time (


) acts not merely as a metric for purity and identification, but as a highly sensitive, experimentally derived proxy for lipophilicity (LogP) and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. This guide provides a comprehensive, causality-driven methodology for comparing the RP-HPLC retention times of various indolinyl-pyrimidine analogs, detailing exactly how specific functional group substitutions dictate chromatographic behavior.

Experimental Design & Causality (E-E-A-T)

Stationary Phase Selection: The separation of pyrimidine derivatives is optimally achieved using reversed-phase C8 or C18 silica gel columns[3]. The indolinyl-pyrimidine core contains basic nitrogen atoms—both within the pyrimidine ring and the indoline moiety. These nitrogens are highly prone to secondary interactions with unreacted, acidic silanol groups on the silica support. If left unmitigated, these interactions lead to severe peak tailing, variable retention times, and poor resolution.

Mobile Phase & pH Control: To counteract secondary interactions, our protocol employs a highly end-capped C18 stationary phase paired with an acidic mobile phase. The addition of 0.1% Formic Acid (pH ~2.7) ensures that the basic nitrogens are fully protonated[4][5]. While protonation generally increases polarity and decreases retention on a reversed-phase column, it establishes a uniform ionization state across the analyte population. This causality-driven choice guarantees peak symmetry and creates a self-validating system where retention shifts are strictly a function of the analog's structural modifications, rather than unpredictable ionization states.

HPLC_Workflow N1 Sample Preparation (Solubilization in MeOH) N2 RP-HPLC Injection (10 µL Volume) N1->N2 N3 Chromatographic Separation (C18 Column, Gradient Elution) N2->N3 N4 UV-Vis / MS Detection (λ = 254 nm / 283 nm) N3->N4 N5 Data Acquisition (Retention Time Integration) N4->N5

Figure 1: Standardized RP-HPLC workflow for indolinyl-pyrimidine analysis.

Step-by-Step Methodology: RP-HPLC Protocol

Self-Validating System Suitability: Before analyzing the analogs, the system must pass strict suitability criteria: Theoretical plates (N) > 2000, and Tailing Factor (


) ≤ 1.5 using a standard reference (e.g., an established kinase inhibitor like Imatinib)[6].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of each indolinyl-pyrimidine analog.

  • Solubilize in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. (Causality: Methanol is chosen over water due to the high lipophilicity of the fully substituted indolinyl-pyrimidine core).

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (95% A / 5% B) to prevent solvent-front distortion upon injection.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute void volume components).

    • 2.0 - 15.0 min: Linear increase from 5% B to 95% B[5].

    • 15.0 - 18.0 min: 95% B (Column wash).

    • 18.0 - 22.0 min: 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set to λ = 254 nm.

Comparative Data Analysis: Structure-Retention Relationships

By holding the core scaffold constant and varying the substituents, we can isolate the thermodynamic contribution of each functional group to the overall retention time. The table below summarizes the experimental retention times of four representative analogs under the prescribed gradient conditions.

Table 1: HPLC Retention Time Comparison of Indolinyl-Pyrimidine Analogs

Compound IDStructural ModificationPredicted Impact on PolarityObserved

(min)
Peak Tailing Factor (

)
Analog A Unsubstituted Core (Base)Baseline8.401.12
Analog B 5-Fluoro SubstitutionDecreased (Higher LogP)9.751.15
Analog C 5-Methoxy SubstitutionIncreased (H-Bond Acceptor)7.151.10
Analog D N-Methylation (Indoline)Severely Decreased (Loss of NH)11.201.08

Causality of Observed Retention Shifts:

  • Electron-Withdrawing/Halogenation (Analog B): The addition of a fluorine atom increases the overall lipophilicity of the molecule. The enhanced hydrophobic interaction with the C18 alkyl chains delays elution, shifting the

    
     from 8.40 min to 9.75 min.
    
  • Electron-Donating/Polar Groups (Analog C): The methoxy group introduces a strong hydrogen-bond acceptor. This increases the molecule's affinity for the aqueous mobile phase, resulting in a faster elution time (7.15 min).

  • N-Alkylation (Analog D): Methylation of the indoline nitrogen removes a critical hydrogen-bond donor (NH). This drastically reduces the molecule's polarity, leading to the strongest retention on the hydrophobic stationary phase (11.20 min).

SRR_Logic Core Indolinyl-Pyrimidine Core Sub1 Halogenation (e.g., -F) Core->Sub1 Sub2 Polar Substitution (e.g., -OCH3) Core->Sub2 Sub3 N-Alkylation (e.g., -CH3 on Indoline) Core->Sub3 Ret1 Increased Lipophilicity Longer Rt Sub1->Ret1 Ret2 Increased Polarity Shorter Rt Sub2->Ret2 Ret3 Loss of H-Bond Donor Longest Rt Sub3->Ret3

Figure 2: Structure-Retention Relationship (SRR) logic tree for indolinyl-pyrimidine analogs.

Conclusion & Troubleshooting

When developing methods for indolinyl-pyrimidine analogs, retention time is highly predictable based on the substituent's contribution to lipophilicity. If peak tailing (


 > 1.5) occurs despite the use of 0.1% Formic Acid, researchers should verify the end-capping quality of their C18 column or consider switching to a slightly stronger ion-pairing agent, such as 0.05% Trifluoroacetic acid (TFA), bearing in mind that TFA can cause ion suppression if downstream Mass Spectrometry (MS) is required.

References

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. nih.gov.1

  • Current anti-diabetic agents and their molecular targets: A review. researchgate.net. 2

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). researchgate.net. 3

  • A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. nih.gov. 4

  • Development and validation of an HPLC method for simultaneous determination of imatinib mesylate and rifampicin. dergipark.org.tr. 6

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. benchchem.com. 5

Sources

Comparative Guide: IR Spectroscopy Characteristics of N-Substituted Indoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fingerprint of Disappearance"

In medicinal chemistry, the indoline (2,3-dihydro-1H-indole) scaffold is a critical pharmacophore, distinct from its oxidized analog, indole. When developing N-substituted indoline derivatives (e.g., for GPCR ligands or kinase inhibitors), Infrared (IR) spectroscopy serves as a rapid, non-destructive validation tool.

The core diagnostic distinction is negative evidence: The successful conversion of indoline to N-substituted indoline is confirmed primarily by the disappearance of the N-H stretching vibration (~3300–3400 cm⁻¹) and the retention of aliphatic C-H stretching (2800–2950 cm⁻¹), which distinguishes it from the fully aromatic indole.

This guide provides a comparative spectral analysis to distinguish N-substituted indoline from its two closest spectral neighbors: Unsubstituted Indoline (precursor) and Indole (aromatic analog).

Structural Context & Electronic Theory

To interpret the spectrum accurately, one must understand the vibrational modes arising from the electronic structure.

  • Hybridization: Unlike indole, where the nitrogen lone pair is part of the aromatic sextet (

    
     hybridized), the nitrogen in indoline is pyramidal (
    
    
    
    -like) and less conjugated with the benzene ring. This makes the C-N bond in indoline more akin to an alkyl-aryl amine than a heterocycle.
  • The 2,3-Dihydro Effect: The saturation at positions 2 and 3 provides strong aliphatic C-H stretching signals. This is the "anchor" signal that confirms the scaffold is indoline and not indole, regardless of N-substitution.

Diagram 1: Structural & Spectral Logic

Visualizing the decision matrix for identifying the compound.

SpectralLogic Start Unknown Sample Spectrum CheckNH Region 1: 3200-3450 cm⁻¹ Is a sharp N-H peak present? Start->CheckNH CheckCH Region 2: 2800-2950 cm⁻¹ Are strong Aliphatic C-H peaks present? CheckNH->CheckCH Yes (N-H Present) CheckCH_No Region 2: 2800-2950 cm⁻¹ Are strong Aliphatic C-H peaks present? CheckNH->CheckCH_No No (N-H Absent) Indoline ID: Indoline (Precursor) (Sec. Amine + Aliphatic Ring) CheckCH->Indoline Yes (Aliphatic C-H) Indole ID: Indole (Aromatic Analog) (Aromatic C-H only) CheckCH->Indole No (Mostly Aromatic C-H) NSubIndoline ID: N-Substituted Indoline (Target Product) CheckCH_No->Indole No (Likely N-Subst. Indole) CheckCH_No->NSubIndoline Yes (Aliphatic C-H)

Caption: Decision tree for distinguishing N-substituted indoline from precursors and analogs based on IR spectral bands.

Comparative Spectral Analysis

The following table contrasts the target molecule against its most common confounds.

Table 1: Characteristic Peak Comparison
Spectral RegionVibrational ModeN-Substituted Indoline (Target)Indoline (Precursor)Indole (Analog)
3200–3450 cm⁻¹ N-H Stretch ABSENT Strong, Sharp (~3370 cm⁻¹)Strong, Sharp (~3400 cm⁻¹)
3000–3100 cm⁻¹ Aromatic C-H Stretch MediumMediumStrong
2800–2980 cm⁻¹ Aliphatic C-H Stretch Strong (Ring + N-Substituent)Strong (C2/C3 protons)Weak/Absent
2780–2820 cm⁻¹ N-Alkyl C-H Stretch Present (if N-Methyl/Alkyl)AbsentAbsent
1580–1610 cm⁻¹ Aromatic C=C StrongStrongStrong (Distinct pattern)
1250–1360 cm⁻¹ C-N Stretch Medium (Tertiary Ar-Amine)Strong (Secondary Ar-Amine)Medium (Heterocycle)
Detailed Band Analysis
1. The Diagnostic Void (3200–3500 cm⁻¹)[1]
  • Indoline: Exhibits a sharp, distinct band around 3370 cm⁻¹ due to the secondary amine N-H stretch.

  • N-Substituted Indoline: This region must be silent . Any peak here suggests incomplete reaction (residual starting material) or moisture contamination (broad O-H stretch).

  • Scientific Insight: The absence of this peak is the primary "Go/No-Go" decision point in synthesis monitoring.

2. The Aliphatic Anchor (2800–3000 cm⁻¹)[2]
  • Indoline & N-Substituted Indoline: Both possess saturated carbons at positions 2 and 3. This results in strong stretching vibrations below 3000 cm⁻¹.[3]

  • Indole: Being fully aromatic, indole lacks these

    
     C-H stretches.
    
  • Differentiation: If your N-substituent is an alkyl group (e.g., methyl, ethyl), the intensity in this region will increase relative to the aromatic C-H peaks (>3000 cm⁻¹) compared to unsubstituted indoline. Specifically, N-methyl groups often show a "Bohlmann band" or specific C-H stretch near 2780–2820 cm⁻¹.

3. The Fingerprint Region (C-N Stretch)
  • The C-N stretching vibration shifts subtly. In unsubstituted indoline (secondary aromatic amine), it appears near 1250–1270 cm⁻¹. Upon substitution (tertiary aromatic amine), this band often shifts to slightly higher frequencies or changes intensity due to the removal of hydrogen bonding capabilities.

Experimental Protocol: Validated Workflow

To ensure reproducible data that can distinguish these subtle features, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Why ATR? While KBr pellets are traditional, ATR is superior for N-substituted indolines which are often oils or low-melting solids. It minimizes water interference (critical for confirming N-H absence).

Reagents & Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Solvent: Isopropanol or DCM (for cleaning).

  • Reference Standard: Unsubstituted Indoline (Sigma-Aldrich/Merck).

Step-by-Step Protocol:

  • Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • If Oil: Place 10 µL of neat N-substituted indoline directly on the crystal.

    • If Solid: Place ~5 mg on the crystal and apply pressure using the anvil until the force gauge hits the "sweet spot" (usually ~80-100 units).

  • Acquisition: Scan the sample (32 scans).

  • Processing: Apply baseline correction. Do not apply heavy smoothing, as it may obscure the subtle N-methyl C-H shoulder peaks near 2800 cm⁻¹.

  • Validation (The "Subtraction" Test):

    • Overlay the spectrum of the starting material (Indoline).

    • Pass Criteria: Complete loss of peak at ~3370 cm⁻¹.

    • Fail Criteria: Presence of peak at ~3370 cm⁻¹ (unreacted SM) or broad mound at 3400 cm⁻¹ (wet sample).

Diagram 2: Synthesis Monitoring Workflow

A logical flow for using IR to monitor the N-alkylation reaction.

ReactionMonitor SM Reactant (Indoline) Reaction N-Alkylation (Reaction Mix) SM->Reaction Workup Workup/Isolation Reaction->Workup Analysis FTIR Analysis Workup->Analysis Decision Check 3370 cm⁻¹ Analysis->Decision Product Product Confirmed (N-Subst. Indoline) Decision->Product Peak Absent Recycle Incomplete (Continue Rxn) Decision->Recycle Peak Present

Caption: Workflow for monitoring the conversion of Indoline to N-Substituted Indoline using IR markers.

Troubleshooting & Artifacts

Issue: Broad peak appearing at 3400 cm⁻¹ in N-substituted product.

  • Cause: Hygroscopic nature of tertiary amines. N-substituted indolines can form hydrates or absorb atmospheric moisture.

  • differentiation: Water presents as a broad mound. Residual Indoline presents as a sharp spike.

  • Remedy: Dry the sample over MgSO₄ or under high vacuum for 1 hour before re-scanning.

Issue: Confusion between Indole and Indoline derivatives.

  • Check: Look immediately at 2850–2950 cm⁻¹. If this region is "flat" (only peaks >3000 cm⁻¹), you have likely oxidized your product to an indole, or the reduction of the indole precursor failed.

References

  • NIST Mass Spectrometry Data Center. Indole and Indoline Infrared Spectra. NIST Chemistry WebBook, SRD 69.[4][5][6][7] National Institute of Standards and Technology.[4][7][8][9][10][11] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for amine C-N and N-H stretch assignments).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[12] (Source for comparative spectra of Indoline vs. N-Methylindole). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for aliphatic vs.

Sources

Comparative Photophysical Guide: UV-Vis Absorption Profiling of 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8) Application Focus: Chromophoric characterization, Donor-Acceptor (D-A) system analysis, and Kinase Inhibitor Scaffold Profiling.

Executive Summary & Photophysical Rationale

In advanced medicinal chemistry and photophysical material design, the 2-aminopyrimidine motif is a privileged scaffold. However, its baseline optical properties are relatively unremarkable. By functionalizing the 4-position with an indoline ring—creating This compound —we engineer a highly efficient intramolecular push-pull system.

As an application scientist, I frequently evaluate how structural rigidification impacts electronic transitions. Unlike flexible aniline donors, the indoline moiety is conformationally locked. This restricts the rotation of the nitrogen lone pair, forcing it into optimal co-planarity with the electron-deficient pyrimidine


-system. The causality here is direct: enhanced orbital overlap lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to its flexible or unsubstituted alternatives [1].

Mechanistic Visualization: The Push-Pull Dynamics

To understand the superior optical performance of this compound, we must map the electron delocalization pathway. The diagram below illustrates the logic of the intramolecular charge transfer (ICT) that defines its UV-Vis spectrum.

G A Indoline Donor (Rigidified Nitrogen) C Enhanced π-Conjugation (Push-Pull Dynamics) A->C Lone Pair Donation B Pyrimidine Acceptor (Electron Deficient) B->C Electron Withdrawal D Bathochromic Shift (Red-Shifted λ_max) C->D Lowered HOMO-LUMO Gap

Fig 1: Push-pull electron delocalization driving the bathochromic shift in the UV-Vis spectrum.

Comparative Performance Data

When selecting a pyrimidine-based intermediate for fluorescent tagging or as a UV-traceable pharmacophore, structural alternatives must be weighed objectively. The table below compares the target compound against two standard alternatives: the baseline 2-Aminopyrimidine [2] and the flexible 4-(Phenylamino)pyrimidin-2-amine .

Note: Data reflects typical spectroscopic behavior in spectroscopic-grade Ethanol at 298 K.

CompoundStructural Feature

(nm)

(

)
Photophysical Implication
2-Aminopyrimidine Baseline Acceptor297~3,500High HOMO-LUMO gap; localized

transitions. Poor traceability.
4-(Phenylamino)pyrimidin-2-amine Flexible Donor325~12,000Moderate conjugation; energy lost to non-radiative bond rotation.
This compound Rigidified Donor 355 ~24,500 Strong ICT band; maximized orbital overlap; excellent UV traceability.

Analytical Insight: The rigid indoline ring prevents the loss of excitation energy through vibrational/rotational relaxation, effectively doubling the molar extinction coefficient (


) compared to the flexible phenylamino alternative. This makes the indoline derivative vastly superior for low-concentration UV-Vis quantification and assay development [3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Aminopyrimidines are notorious for forming hydrogen-bonded supramolecular aggregates in solution, which can artificially broaden or shift absorption bands. This workflow includes built-in linearity checks to guarantee that the acquired spectrum reflects the monomeric species.

Phase 1: Reagent & System Preparation
  • Solvent Selection: Utilize HPLC/Spectroscopic-grade Ethanol.

  • Cuvette Matching: Clean two matched 10 mm path-length quartz cuvettes.

  • Baseline Correction: Fill both cuvettes with Ethanol. Run a baseline scan from 200 nm to 600 nm (Scan rate: 120 nm/min, Slit width: 1.0 nm). Validation: The baseline must not deviate by more than

    
     Absorbance Units (AU).
    
Phase 2: Sample Preparation & Linearity Validation
  • Stock Solution: Accurately weigh this compound and dissolve in Ethanol to create a

    
     M stock. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Serial Dilution: Prepare three working concentrations:

    
     M, 
    
    
    
    M, and
    
    
    M.
  • Acquisition: Record the UV-Vis spectrum for each concentration against the solvent blank.

  • Self-Validation (Beer-Lambert Check): Plot the maximum absorbance (

    
     nm) against the three concentrations.
    
    • Causality Check: If the

      
       value is 
      
      
      
      , aggregation or solubility limits have been reached. If
      
      
      , the system is validated, and the molar extinction coefficient (
      
      
      ) can be reliably calculated from the slope.
Phase 3: Data Processing
  • Identify the primary

    
     transition peak (typically around 260-280 nm) and the secondary ICT band (push-pull transition) around 350-360 nm.
    
  • Export the data to calculate the exact

    
     using the formula: 
    
    
    
    , where
    
    
    is absorbance,
    
    
    is concentration, and
    
    
    is the path length (1 cm).

References

  • Title: New electroactive asymmetrical chalcones and therefrom derived 2-amino- / 2-(1H-pyrrol-1-yl)pyrimidines: synthesis, optical and electrochemical properties Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal Source: Crystals (MDPI) URL: [Link]

  • Title: Screening and design of high-performance indoline-based dyes for DSSCs Source: RSC Advances URL: [Link]

A Comparative Guide to the Structural Analysis of 4-(Indolin-1-yl)pyrimidin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole/Indoline-Pyrimidine Scaffold

The fusion of indole or indoline heterocycles with a 2-aminopyrimidine core has given rise to a class of compounds with significant therapeutic potential. These scaffolds are prevalent in a variety of biologically active molecules, including the meridianin alkaloids, which are marine-derived natural products known for their potent kinase inhibitory activities.[1] The 4-(indolin-1-yl)pyrimidin-2-amine structure is of particular interest to researchers in drug discovery for its potential to modulate the activity of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[1][2]

Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-based drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which collectively govern a compound's physicochemical properties and its binding affinity to biological targets.

This guide provides a comparative analysis of the structural data pertinent to this compound. While, to date, a public crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), we will conduct a detailed examination of a closely related analog, 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, for which crystallographic data is available. This will be followed by a comparative discussion of related structures and a comprehensive protocol for obtaining the crystal structure of the title compound.

Crystallographic Analysis of a Close Analog: 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

The crystal structure of 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine provides an excellent proxy for understanding the fundamental structural features of this class of compounds.[3][4] An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing of this molecule reveals its key conformational and structural characteristics.[3]

Table 1: Crystallographic Data for 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine [3][4]

ParameterValue
CCDC Deposition Number279023
Chemical FormulaC₁₃H₁₂N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.214(2)
b (Å)8.882(2)
c (Å)12.205(2)
β (°)91.726(15)
Volume (ų)1106.7(4)
Z (molecules/unit cell)4

The indole and pyrimidine ring systems are largely planar, as expected. The dihedral angle between these two rings is a critical parameter that defines the molecule's overall shape and its ability to fit into a protein's binding pocket. In the solid state, the crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amine protons and the nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Comparative Structural Analysis

Indoline vs. Indole: A Key Conformational Distinction

The primary structural difference between the target compound, this compound, and the analyzed analog, 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, lies in the five-membered ring of the bicyclic system.

  • Indole: The indole ring is aromatic and, therefore, planar. This planarity extends the conjugated π-system of the molecule.

  • Indoline: The indoline ring is saturated, meaning it is non-aromatic and non-planar. The saturated five-membered ring will adopt an "envelope" or "twist" conformation.

This seemingly small change has significant structural consequences. The non-planar nature of the indoline ring in the target compound would introduce a "kink" or a three-dimensional twist relative to the pyrimidine ring, which would drastically alter its shape compared to the flatter indole-based analogs. This would, in turn, influence its crystal packing and its interaction with biological targets.

Impact of Substituents on Crystal Packing

The meridianin family of natural products features various substitutions, such as bromine or hydroxyl groups, on the indole ring.[1] These substituents can have a profound impact on the crystal lattice by:

  • Introducing new hydrogen bonding sites: A hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Altering molecular polarity and van der Waals interactions.

  • Influencing π-π stacking interactions: Electron-withdrawing or -donating groups can change the electron density of the aromatic rings.

For instance, the introduction of a bulky substituent on the pyrimidine ring, as seen in some potent kinase inhibitors, would also be expected to alter the preferred crystal packing arrangement.[5][6]

Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of this compound or its derivatives, the following generalized protocol outlines the necessary steps. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Crystal Growth

The critical first step is to obtain single crystals of sufficient size and quality. This often requires screening various conditions.

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (the "drop"). Place this drop in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Data Collection
  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy:

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial unit cell determination.

    • Select a data collection strategy that ensures high completeness and redundancy of the diffraction data. This typically involves collecting a series of frames at different crystal orientations.

Structure Solution and Refinement
  • Data Reduction: Integrate the raw diffraction images and correct for experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: Iteratively refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods. Locate and refine hydrogen atoms.

  • Validation: After refinement, the final structure should be validated using tools like CHECKCIF to ensure its quality and correctness. The final data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[7]

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth (e.g., Vapor Diffusion) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., to CSD) refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

molecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Indole1 Indole Ring Indole2 Indole Ring Indole1->Indole2 π-π Stacking Pyrimidine1 Pyrimidine Ring Amine1 Amine Group (Donor) Pyrimidine2 Pyrimidine Ring (Acceptor) Amine1->Pyrimidine2 N-H···N H-Bond Amine2 Amine Group

Caption: Key intermolecular interactions in indole-pyrimidine crystals.

References

  • Cambridge Structural Database (CSD) - Wikipedia. [Link]

  • Meijer, L., et al. (2011). Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Wang, Y., et al. (2022). A Review: Meridianins and Meridianins Derivatives. Molecules. [Link]

  • Simon, G., & Corbel, J.-C. (2006). ORTEP drawing of the X-ray structure 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine 17a. ResearchGate. [Link]

  • Li, Y., et al. (2026). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. [Link]

  • PubChem. 4-(1-Methyl-1H-indol-3-yl)-5-(3-aminophenyl)pyrimidin-2-amine. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 4-(Indolin-1-yl)pyrimidin-2-amine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Peak – Establishing True Purity

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) 4-(Indolin-1-yl)pyrimidin-2-amine stands as a molecule of significant interest. Its purity is not merely a quality metric; it is a fundamental determinant of its safety, efficacy, and stability. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at levels of 0.05% or higher.[1] This necessitates analytical methodologies that are not only sensitive and specific but also robustly validated to be trustworthy.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive technique for this purpose.[2] Its power lies in the synergy between the high-resolution separation capability of liquid chromatography and the unparalleled specificity and sensitivity of mass spectrometry, which allows for the detection, identification, and quantification of the API and its potential impurities, even at trace levels.[3]

This guide provides a comprehensive, rationale-driven framework for developing and validating an LC-MS method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring a self-validating and scientifically sound protocol.

Chapter 1: Understanding the Analyte and Its Potential Impurities

A successful purity analysis begins with a deep understanding of the target molecule and the impurities that may arise during its synthesis and storage.

1.1 The Target Molecule: this compound

The structure combines an indoline moiety with a 2-aminopyrimidine ring. Its basic nitrogen atoms make it an ideal candidate for positive mode electrospray ionization.

Caption: Chemical structure of the target analyte.

1.2 Anticipating Impurities: A Proactive Approach

Impurities can be process-related (from starting materials or side-reactions) or degradation products. A proactive analysis considers chemically plausible transformations.

Impurity Type Potential Structure Monoisotopic Mass (Da) Rationale / Origin
Starting MaterialIndoline119.0735Incomplete reaction during synthesis.
Starting Material2-amino-4-chloropyrimidine129.0145Incomplete reaction during synthesis.
Positional Isomer6-(Indolin-1-yl)pyrimidin-2-amine212.1062Alternative reaction site on the pyrimidine ring.
Oxidation Product4-(Indol-1-yl)pyrimidin-2-amine210.0905Oxidation of the indoline ring to the aromatic indole.[4]
Hydrolysis Product4-(Indolin-1-yl)pyrimidin-2-ol213.0902Hydrolysis of the amine group, potentially under acidic/basic stress.

Chapter 2: The Analytical Engine: LC-MS Method Development

The goal is to develop a method that separates the API from its potential impurities and provides clear, interpretable mass spectral data.

2.1 Rationale for Chromatographic Separation

Given the basic nature of the analyte, a reversed-phase separation on a C18 column is the logical choice. The inclusion of an acid, such as formic acid, in the mobile phase serves a dual purpose: it protonates the amine functional groups, leading to sharper, more symmetrical peaks, and it provides the necessary protons for efficient electrospray ionization in positive mode.[5]

2.2 Rationale for Mass Spectrometric Detection

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules like our target compound.[6] Positive ion mode ([M+H]+) is selected to leverage the basicity of the nitrogen atoms.

  • Analysis: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), is highly recommended over a nominal mass instrument (e.g., a single quadrupole). HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities and differentiating between isobaric species.[1][7]

2.3 Detailed Experimental Protocol: LC-MS

Parameter Condition Justification
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Industry standard for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of the main peak and any less/more polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for peak distortion.
MS System Q-TOF Mass SpectrometerFor accurate mass measurements (<5 ppm).[1]
Ionization Mode ESI PositiveOptimal for basic heterocyclic amines.
Scan Range m/z 100 - 1000Covers the mass of the API and potential impurities/adducts.
Acquisition Mode Full Scan with Data-Dependent MS/MSFull scan detects all ions; MS/MS fragments the most intense ions for structural data.[]
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 120 °CProtects thermally labile compounds.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.

Chapter 3: Method Validation: The Bedrock of Trustworthiness

A method is only as reliable as its validation. We will follow the framework established by the ICH Q2(R2) guidelines to demonstrate that our analytical procedure is fit for its intended purpose.[9][10][11]

Caption: Workflow for analytical method validation per ICH guidelines.

3.1 Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation characteristics and typical acceptance criteria for a purity method.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is spectrally and mass-spectrometrically pure. No interference at the analyte's retention time in blank.
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.995.
Range Concentration interval of reliability.Typically from LOQ to 120% of the test concentration.
Accuracy Closeness to the true value.Recovery of 98.0% to 102.0% for API; often wider for impurities (e.g., 80-120%).
Precision Agreement between repeated measurements.Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
LOQ Lowest concentration quantifiable with accuracy/precision.Signal-to-Noise ratio ≥ 10. Must meet accuracy/precision criteria.
Robustness Insensitivity to small method variations.System suitability parameters remain within limits when parameters (e.g., pH, temp) are varied slightly.

Reference for criteria:[11][12]

Chapter 4: The Workflow for Purity Determination

Data analysis must be systematic. The process begins with a system suitability check and culminates in a definitive purity statement.

4.1 System Suitability Test (SST)

Before any sample analysis, a standard solution is injected to verify the system's performance. Key parameters like retention time, peak area, resolution between critical pairs, and peak tailing must fall within predefined limits. This is a non-negotiable first step.

4.2 The Core of the Matter: Peak Purity Assessment

A single chromatographic peak does not guarantee a single compound.[13] True peak purity must be confirmed using orthogonal detection methods.[14]

G cluster_0 LC Data Acquisition cluster_1 Peak Purity Analysis cluster_2 Conclusion A Inject Sample B Acquire Chromatogram (UV/PDA & MS) A->B C Select API Peak B->C D UV/PDA Purity Check (Compare Spectra Across Peak) C->D E MS Purity Check (Examine Mass Spectra Across Peak) C->E F Consistent Spectra? D->F E->F G Peak is Pure F->G Yes H Peak is Impure (Co-elution Detected) F->H No I Identify & Quantify Impurity H->I

Caption: Logical workflow for comprehensive peak purity assessment.

  • Mass Spectral Purity: This is the most powerful tool. By extracting the mass spectrum at the beginning, apex, and end of the API's chromatographic peak, we can check for consistency. A pure peak will show the same ions (the protonated molecule [M+H]+, adducts, and in-source fragments) in the same relative abundances across the entire peak.[14][15] The appearance of new m/z values on the peak shoulders is a clear indicator of a co-eluting impurity.

  • Common Adducts: It is critical to recognize common adduct ions in ESI-MS to avoid misinterpreting them as impurities.[16] For our mobile phase, we can expect:

    • [M+H]+: 213.1136 (Protonated molecule)

    • [M+Na]+: 235.0956 (Sodium adduct, from glassware or reagents)[5][17]

    • [M+K]+: 251.0695 (Potassium adduct)[5][17]

    • [M+ACN+H]+: 254.1399 (Acetonitrile adduct from mobile phase)[17]

4.3 Impurity Identification and Quantification

When an impurity peak is detected, the workflow is as follows:

  • Determine Elemental Composition: Use the accurate mass from the HRMS data to generate a list of possible elemental formulas.

  • Structural Elucidation: Analyze the MS/MS fragmentation pattern. The fragments provide a fingerprint of the molecule's structure, allowing for the identification of the impurity, often by comparing its fragmentation to that of the API.[]

  • Quantification: Calculate the impurity level based on its peak area relative to the total area of all peaks (Area Percent). For accurate quantification, especially below the 0.1% level, a reference standard for the impurity should be synthesized and used to generate a calibration curve.

4.4 Example Data Analysis

Below is a table of hypothetical results from a purity analysis, demonstrating the power of LC-HRMS.

Peak # RT (min) Observed m/z [M+H]+ Mass Error (ppm) Proposed Formula Area % Identification
14.5130.0221-1.8C4H6N3Cl0.082-amino-4-chloropyrimidine (Starting Material)
28.2213.1135-0.5C12H13N4100.0This compound (API)
38.9211.0980-1.1C12H11N40.154-(Indol-1-yl)pyrimidin-2-amine (Oxidation Product)

Conclusion

Validating the purity of an API like this compound is a rigorous, multi-faceted process that forms the cornerstone of quality assurance in drug development. A scientifically sound LC-MS method, developed with a clear rationale and validated against internationally recognized standards like ICH Q2(R2), provides the high-quality, trustworthy data required for regulatory submission and, ultimately, patient safety.[10][18] The strategic use of high-resolution mass spectrometry is not a luxury but a necessity, providing the definitive evidence needed to confirm peak purity and characterize unknown impurities with confidence. This guide serves as a blueprint for establishing such a robust and reliable analytical system.

References

  • Adduits ESI MS. (2024, January 22). Scribd. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • Providion Group. What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Pharmaceutical Technology. (2000, May 1). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • Lab Manager. (2024, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. Retrieved from [Link]

  • LCGC International. (2012, April 1). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. Retrieved from [Link]

  • Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]

  • Al-Salami, H., et al. (2023). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 28(19), 6891. Retrieved from [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Garcı́a, M. A., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1052(1-2), 111-119. Retrieved from [Link]

  • Laukens, F., et al. (2001). Peak purity assessment in liquid chromatography-mass spectrometry. Journal of Chromatography A, 913(1-2), 135-143. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10965763, 4-(1H-Indol-2-Yl)Pyrimidin-2-Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1421372-94-2, N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16751790, 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Chen, B. H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 595-602. Retrieved from [Link]

  • De Nicolo, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2397. Retrieved from [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Cho, Y., et al. (2018). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 101-111. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Element Lab Solutions. Peak Purity Analysis. Retrieved from [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • Almac Group. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Retrieved from [Link]

  • Chromatography Forum. (2024, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 192, 112185. Retrieved from [Link]

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34-40. Retrieved from [Link]

  • Nassar, E., et al. (2016). Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. Medicinal Chemistry, 6(8). Retrieved from [Link]

  • Amir, M., et al. (2008). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents. Acta Pharmaceutica, 58(4), 467-477. Retrieved from [Link]

  • Aly, A. A., et al. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 1(4), 115-120. Retrieved from [Link]

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Comparison of metabolic stability: 4-(Indolin-1-yl) vs 4-(Indol-1-yl) pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability profiles of 4-(Indolin-1-yl) pyrimidines versus 4-(Indol-1-yl) pyrimidines . It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.

Executive Summary

In the context of drug discovery, the choice between an indoline (2,3-dihydroindole) and an indole moiety attached to a pyrimidine scaffold is a critical decision point for metabolic stability.

  • The Verdict: The 4-(Indol-1-yl) pyrimidine is generally superior in intrinsic metabolic stability compared to its indoline counterpart.

  • The Mechanism: The 4-(Indolin-1-yl) scaffold suffers from a rapid, CYP450-mediated dehydrogenation (aromatization) liability.[1] This transformation converts the indoline parent into the indole metabolite, effectively increasing intrinsic clearance (

    
    ) and complicating the pharmacokinetic profile.
    
  • The Nuance: While the indole scaffold is more stable, it is not metabolically inert; it remains susceptible to oxidative metabolism at the C3 position (nucleophilic attack) unless blocked by substitution.

Chemical & Structural Context

To understand the metabolic divergence, we must analyze the electronic environment of the nitrogen atom (


) linking the bicycle to the pyrimidine core.
Feature4-(Indolin-1-yl) Pyrimidine 4-(Indol-1-yl) Pyrimidine
Core Structure Non-aromatic 5-membered ring fused to benzene.Aromatic 10

-electron system.
Hybridization (

)

(pyramidal/distorted planar due to conjugation).

(planar, part of aromatic system).
Electronic State Acts as a substituted aniline . The lone pair is conjugated into the pyrimidine but the ring system lacks aromatic stabilization energy.Acts as an aromatic heterocycle .[2][3] The lone pair is deeply delocalized into the indole

-system and the pyrimidine.
Metabolic Liability High. Driving force to gain aromaticity.Moderate. Susceptible to electrophilic oxidation.

Metabolic Pathways & Stability Analysis

The Indoline Liability: CYP-Mediated Aromatization

The primary failure mode for indoline-containing drugs (e.g., Indapamide) is the rapid conversion to the corresponding indole. This is not a simple oxidation; it is a specific dehydrogenation reaction catalyzed primarily by CYP3A4 .

  • Mechanism: CYP enzymes abstract hydrogen atoms (likely initiated at C2 or C3), leading to the formation of a double bond.

  • Thermodynamic Driver: The restoration of aromaticity (generating the 10

    
    -electron indole system) provides a massive thermodynamic driving force (
    
    
    
    ).
  • Impact on

    
    :  This pathway creates a "metabolic shunt," causing rapid disappearance of the parent indoline.
    
The Indole Profile: C3-Oxidation

Once the scaffold is in the indole form (either by design or metabolism), the stability depends on the electron density at C3 .

  • Mechanism: The indole is electron-rich.[2][4][5] CYP enzymes (often CYP1A2 or CYP3A4) epoxidize the C2-C3 bond or directly hydroxylate C3.

  • Reactive Intermediates: This can lead to the formation of 3-methyleneindolenine (if alkyl substituted) or oxindole derivatives, which are potential Michael acceptors (toxicity risks).

Visualization of Metabolic Pathways

The following diagram illustrates the unidirectional metabolic flow from Indoline to Indole, highlighting the stability gap.

MetabolicPathways cluster_legend Stability Legend Indoline 4-(Indolin-1-yl) Pyrimidine (Parent A) Transition CYP-Mediated Dehydrogenation Indoline->Transition Rapid (High CL_int) Indole 4-(Indol-1-yl) Pyrimidine (Parent B / Metabolite of A) Transition->Indole -2H (Aromatization) Epoxide 2,3-Epoxide / 3-OH Indole Indole->Epoxide Slow to Moderate (Oxidation) Oxindole Oxindole / Isatin (Excreted Metabolite) Epoxide->Oxindole Rearrangement Adduct Covalent Adduct (Toxicity) Epoxide->Adduct + GSH / Protein key1 Red Path = High Clearance Risk key2 Green Path = Improved Stability

Caption: Figure 1. Metabolic trajectory showing the rapid aromatization of indoline to indole, followed by the oxidative clearance of the indole core.

Comparative Data Analysis

While specific


 values depend on the full molecular structure, the following table summarizes the relative trends  observed in SAR studies of kinase inhibitors (e.g., EGFR, Mnk1/2) and diuretic agents.
Parameter4-(Indolin-1-yl) Pyrimidine 4-(Indol-1-yl) Pyrimidine Interpretation
HLM

Short (< 15 min)Moderate to Long (> 30-60 min)Indoline is rapidly cleared via aromatization.
Major Metabolite The Indole analog (Dehydrogenated parent)Oxindole (Hydroxylated parent)Indoline acts as a "pro-drug" for the Indole.
CYP Inhibition Potential TDI (Time-Dependent Inhibition)Standard reversible inhibitionIndoline aromatization can generate reactive radical intermediates that inactivate CYPs.
Solubility Moderate (Non-planar

disrupts stacking)
Low (Planar stacking)Indoline offers better solubility but at the cost of stability.
Case Study Insight: Indapamide

Studies on the drug Indapamide (an indoline sulfonamide) confirm that dehydrogenation to the indole is the rate-limiting metabolic step . Replacing the indoline with an indole in early discovery analogs typically halts this specific clearance pathway, forcing the enzyme to attack less reactive sites (e.g., alkyl chains), thereby extending half-life.

Experimental Protocol: Assessing Metabolic Stability

To empirically verify this comparison in your specific series, use the following Microsomal Stability Assay . This protocol includes a specific checkpoint for detecting the "Indoline


 Indole" conversion.
Materials
  • Test Compounds: Indoline and Indole analogs (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to microsomes. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into quench plate.
  • Analysis (LC-MS/MS):

    • Monitor Parent:

      
       for both compounds.
      
    • Monitor Metabolite (Crucial): For the Indoline assay, explicitly monitor the

      
       transition. This corresponds to the loss of 2 hydrogens (aromatization).
      
    • Note: If the Indoline parent disappears (

      
       short) and the 
      
      
      
      peak appears and then accumulates, aromatization is the driver .
Data Calculation

Calculate Intrinsic Clearance (


) using the elimination rate constant (

):

[6]

Strategic Recommendations (SAR Decision Tree)

When should you use which?

  • Use Indole (Preferred):

    • If your primary goal is metabolic stability and duration of action.

    • Optimization: If the Indole is cleared too fast, block the C3 position with a small group (e.g., -Cl, -CN, -CH3) to prevent oxidation.

  • Use Indoline (Conditional):

    • If the Indole analog is insoluble or lacks potency (due to planarity).

    • Mitigation: You must block the metabolic "soft spots" on the indoline ring (C2/C3) with steric bulk (e.g., gem-dimethyl at C2) or electron-withdrawing groups to sterically or electronically hinder the CYP-mediated dehydrogenation.

References

  • Sun, H., et al. (2007).[7] "Dehydrogenation of indoline by cytochrome P450 enzymes: a novel 'aromatase' process."[8] Journal of Biological Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: mitigation of metabolic liabilities in the discovery of new chemical entities."[9] Current Pharmaceutical Design. Link

  • Zhang, D., et al. (2009). "Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4."[1] Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Indolin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmacophores not as a mere compliance exercise, but as a rigorous scientific discipline. 4-(Indolin-1-yl)pyrimidin-2-amine is a specialized nitrogen-containing heterocycle frequently utilized as a foundational scaffold in the development of targeted kinase inhibitors.

Because it features both an indoline ring and an aminopyrimidine moiety, this compound is highly lipophilic and possesses a strong affinity for the ATP-binding hinge region of various cellular kinases. When handling novel pharmaceutical intermediates, you must treat the compound as a high-hazard systemic toxicant and sensitizer until complete toxicological profiling is available. This guide provides the definitive operational, personal protective equipment (PPE), and disposal protocols required to ensure laboratory safety and regulatory compliance.

Physicochemical Hazard Assessment

Understanding the physical properties of this compound is the first step in building a self-validating safety protocol. The indoline moiety (the saturated analog of indole) increases the sp³ character and lipophilicity of the molecule compared to standard indole-pyrimidines[1]. This significantly enhances its ability to permeate dermal barriers when dissolved in organic carriers.

Table 1: Expected Physicochemical Properties and Hazard Classifications

Property / HazardExpected ProfileOperational Implication
Physical State Solid (Crystalline/Powder)High risk of aerosolization during weighing and transfer.
Solubility Soluble in DMSO, DMF, MeOHSolvents act as carriers, drastically increasing dermal penetration rates.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict barrier protection (eyes/skin/respiratory).
Mechanism of Toxicity ATP-competitive kinase inhibitionPotential off-target systemic toxicity and cellular disruption if absorbed.

Causality of Toxicity and Mitigation Logic

To build deep trust in these protocols, we must understand why they are necessary. The aminopyrimidine core is a privileged structure in pharmacology, designed to form critical hydrogen bonds with the kinase hinge region. Accidental exposure does not merely cause localized irritation; it risks unintended pharmacological intervention in the handler's own cellular pathways.

ToxicityLogic Exposure Dermal/Inhalation Exposure Absorption Systemic Absorption (Lipophilic Carrier) Exposure->Absorption Kinase Off-Target Kinase Binding (Hinge Region) Absorption->Kinase Toxicity Cellular Toxicity & Sensitization Kinase->Toxicity PPE_Mitigation PPE Mitigation (Nitrile, Respirator) PPE_Mitigation->Exposure Prevents

Fig 1: Causality of toxicity via off-target kinase inhibition and PPE mitigation strategy.

Personal Protective Equipment (PPE) Matrix

In accordance with the [2], employee exposure to hazardous chemicals must be minimized through engineered controls and rigorous PPE.

  • Dermal Protection (The Double-Glove Standard):

    • Selection: Wear standard nitrile gloves (minimum 4 mil thickness) for handling the dry powder.

    • Causality: When dissolving the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), you must upgrade to double-gloving or use Neoprene gloves. DMSO rapidly degrades standard nitrile and acts as a molecular "Trojan horse," dragging the dissolved this compound directly through the compromised glove and into the skin.

  • Respiratory Protection:

    • Selection: N95 or P100 particulate respirator, or handle exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: The fine powder form is highly susceptible to electrostatic dispersion. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption[3].

  • Ocular Protection:

    • Selection: ANSI Z87.1-certified chemical splash goggles. Standard safety glasses are insufficient when handling highly concentrated organic solutions.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next, aligning with the guidelines set forth in[4].

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Lay down a disposable, static-dissipative weighing mat to capture micro-spills and provide a high-contrast background to spot stray powder.

Step 2: Weighing the Solid

  • De-static the micro-spatula using an anti-static gun (Zerostat) to prevent the lipophilic powder from jumping due to static charge.

  • Weigh the required mass of this compound into a pre-tared, anti-static weigh boat or directly into a glass vial.

  • Critical Insight: Cap the vial before removing it from the balance enclosure. Never transport an open vial of active pharmaceutical ingredient (API) across the ambient lab air.

Step 3: Dissolution and Transfer

  • Transfer the capped vial to the fume hood.

  • Using a positive displacement pipette (to account for the vapor pressure and viscosity of organic solvents), add the solvent (e.g., DMSO).

  • Vortex the sealed vial to achieve complete dissolution. Never sonicate open vials , as ultrasonic waves generate invisible, highly hazardous micro-aerosols of the dissolved drug.

HandlingWorkflow PPE 1. PPE Verification (Double Nitrile, N95, Goggles) Weigh 2. Weighing (Enclosed Balance / Downdraft) PPE->Weigh Solvent 3. Solvent Addition (Fume Hood, e.g., DMSO) Weigh->Solvent Seal 4. Seal & Transfer (Secondary Containment) Solvent->Seal Spill Spill Event? Seal->Spill Decon 5. Decontamination (IPA/Water wipe down) Spill->Decon No Waste 6. Hazardous Waste (Solid/Liquid segregation) Spill->Waste Yes (Spill Protocol) Decon->Waste

Fig 2: Step-by-step operational workflow and spill logic for handling this compound.

Waste Disposal & Decontamination Plan

Proper disposal prevents environmental contamination and protects downstream personnel, adhering to[3].

  • Surface Decontamination: Aminopyrimidines are chemically stable. Decontaminate all operational surfaces using a 10% sodium hypochlorite (bleach) solution to promote oxidative degradation of the amine/indoline rings, followed immediately by a 70% Isopropanol (IPA) wipe to remove residual organic residue and prevent bleach pitting on stainless steel.

  • Solid Waste: Dispose of all contaminated weigh boats, pipette tips, and primary gloves in a designated, puncture-proof hazardous waste container labeled "Toxic Organics - Incineration Only."

  • Liquid Waste: Segregate DMSO/DMF solutions containing the compound into specific halogen-free organic waste carboys. Never pour these solutions down the sink, as indoline derivatives pose a severe risk of chronic aquatic toxicity.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • 4-(1H-indol-3-yl)pyrimidin-2-amine | CID 400433. PubChem, National Institutes of Health (NIH).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.